Rabusertib
説明
Rabusertib has been used in trials studying the treatment of Cancer, Solid Tumors, Advanced Cancer, Pancreatic Neoplasms, and Non Small Cell Lung Cancer.
This compound is an inhibitor of the cell cycle checkpoint kinase 2 (chk2) with potential chemopotentiating activity. This compound binds to and inhibits the activity of chk2, which may prevent the repair of DNA caused by DNA-damaging agents, thus potentiating the antitumor efficacies of various chemotherapeutic agents. Chk2, an ATP-dependent serine-threonine kinase, is a key component in the DNA replication-monitoring checkpoint system and is activated by double-stranded breaks (DSBs); activated chk2 is overexpressed by a variety of cancer cell types.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
a checkpoint 1 kinase inhibito
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-[5-bromo-4-methyl-2-[[(2S)-morpholin-2-yl]methoxy]phenyl]-3-(5-methylpyrazin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5O3/c1-11-5-16(27-10-13-8-20-3-4-26-13)15(6-14(11)19)23-18(25)24-17-9-21-12(2)7-22-17/h5-7,9,13,20H,3-4,8,10H2,1-2H3,(H2,22,23,24,25)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYBDNPGDKKJDU-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OCC3CNCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OC[C@@H]3CNCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238417 | |
| Record name | Rabusertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911222-45-2 | |
| Record name | Rabusertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911222452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rabusertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11662 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rabusertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RABUSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9L1NU6U7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rabusertib's Mechanism of Action in p53-Deficient Cells: A Technical Guide
Introduction
The tumor suppressor protein p53 is a cornerstone of genomic integrity, acting as a critical regulator of the cell cycle and apoptosis in response to cellular stress, such as DNA damage.[1] In normal cells, DNA damage activates p53, which can induce a G1 cell cycle arrest to allow time for DNA repair, or trigger apoptosis if the damage is irreparable.[2][3] A significant portion of human cancers, estimated at over 50%, harbor mutations or deletions in the TP53 gene, leading to a loss of this crucial G1 checkpoint.[1][2][4]
This loss of p53 function creates a critical dependency on other cell cycle checkpoints, particularly the S and G2/M checkpoints, which are primarily regulated by the serine/threonine kinase Checkpoint Kinase 1 (CHK1).[2][5] This dependency forms the basis of a therapeutic strategy known as synthetic lethality . The concept posits that while the loss of either p53 or CHK1 function alone is viable for a cancer cell, the simultaneous loss of both is lethal.[4][6]
Rabusertib (also known as LY2603618) is a potent and selective small molecule inhibitor of CHK1.[7] By targeting CHK1 in cancer cells that lack functional p53, this compound exploits the principle of synthetic lethality to selectively induce cell death in tumor cells while sparing normal, p53-proficient cells.[5][8] This guide provides an in-depth technical overview of the mechanism of action, supporting quantitative data, experimental protocols, and visual pathways related to this compound's activity in p53-deficient cellular contexts.
Core Mechanism: Exploiting Checkpoint Dependency
In p53-deficient cancer cells, the G1 checkpoint is non-functional. When these cells are exposed to DNA-damaging agents (a common modality in chemotherapy), they are unable to arrest in the G1 phase.[2][5] Consequently, they become heavily reliant on the CHK1-mediated S and G2 checkpoints to halt cell cycle progression and attempt DNA repair.[8][9]
The mechanism of action of this compound in this context is as follows:
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Inhibition of CHK1: this compound binds to the ATP-binding site of CHK1, potently inhibiting its kinase activity.[2][7]
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Abrogation of S and G2/M Checkpoints: In the presence of DNA damage, active CHK1 would normally phosphorylate and inactivate CDC25 phosphatases. This inactivation prevents the activation of Cyclin-Dependent Kinases (CDKs) required for mitotic entry, thus enforcing the G2 arrest.[2][10] By inhibiting CHK1, this compound prevents the inactivation of CDC25, leading to premature CDK activation.[5]
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Premature Mitotic Entry: With the S and G2 checkpoints abrogated, the p53-deficient cells are forced to enter mitosis despite carrying substantial, unrepaired DNA damage.[7][11]
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Mitotic Catastrophe and Apoptosis: The attempt to segregate damaged chromosomes during mitosis leads to widespread chromosome fragmentation and cell death, a process termed "mitotic catastrophe".[5][11] This catastrophic event ultimately triggers apoptosis, selectively killing the p53-deficient cancer cells.[2][9]
This targeted approach provides a therapeutic window, as normal cells with functional p53 can still rely on the G1 checkpoint and are therefore less sensitive to CHK1 inhibition.[8]
Figure 1: Synthetic lethality of this compound in p53-deficient vs. p53-proficient cells.
Quantitative Data
The potency of this compound and other relevant CHK1 inhibitors has been quantified in various preclinical studies. This data is crucial for comparing the efficacy of different compounds and for designing effective experimental protocols.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| This compound (LY2603618) | CHK1 | Kinase Assay | 7 nM | [7] |
| This compound (LY2603618) | CHK1 | Cell-based Autophosphorylation | 430 nM | [7] |
| UCN-01 | CHK1 | Kinase Assay | 10 nM | [2] |
| AZD7762 | CHK1 | Kinase Assay | 5 nM | [2] |
Table 1: Potency of this compound and other CHK1 inhibitors.
| Cell Line (p53 status) | Treatment | Effect | Quantitative Measure | Reference |
| SK-N-BE(2) (p53 mutant) | This compound | Inhibition of cell growth | IC50 = 10.81 µM | [7] |
| WU-BC4 (p53 mutant TNBC) | Irinotecan + AZD7762 | Inhibition of tumor growth | Significant (P = 0.006) extension of survival | [2][9] |
| WU-BC3 (p53 WT TNBC) | Irinotecan + AZD7762 | No significant tumor growth inhibition | No significant survival benefit | [2][9] |
| p53-deficient cells | Gemcitabine + GNE-783 | Premature mitotic entry | Chromosome fragmentation observed within 4–8 hours | [11] |
Table 2: Cellular and in vivo effects of CHK1 inhibition in p53-deficient models.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound in p53-deficient cells.
Checkpoint Abrogation Assay via Flow Cytometry
This protocol is designed to assess the ability of a CHK1 inhibitor to override a DNA damage-induced G2/M checkpoint.
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Cell Lines: A pair of isogenic cell lines, one with wild-type p53 and one with p53 knocked down or knocked out, are used. Alternatively, cancer cell lines with known p53 status (e.g., WU-BC3 for p53-WT and WU-BC4 for p53-mutant) can be utilized.[2][9]
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with a DNA-damaging agent (e.g., 100 nM Irinotecan or 50 nM Gemcitabine) for 16-24 hours to induce G2/M arrest.[2][11]
-
Add this compound (or another CHK1 inhibitor) at a relevant concentration (e.g., 100-500 nM) to the media. Include a vehicle control (e.g., DMSO).
-
Incubate for an additional 4-24 hours.
-
Harvest cells (including floating cells), wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Centrifuge cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
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Analyze the DNA content by flow cytometry.
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-
Expected Outcome: In p53-deficient cells, the combination of a DNA-damaging agent and this compound will show a decrease in the 4N (G2/M) population and an increase in the sub-G1 (apoptotic) population compared to cells treated with the DNA-damaging agent alone, indicating checkpoint abrogation and cell death. p53-proficient cells will largely remain arrested in G1 or G2.[11]
DNA Damage and Apoptosis Assessment via Immunofluorescence
This protocol visualizes the increase in DNA damage and apoptotic markers following treatment.
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Procedure:
-
Grow cells on glass coverslips in a 24-well plate.
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Treat cells as described in the checkpoint abrogation assay.
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After treatment, wash cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20).
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include anti-phospho-Histone H2A.X (Ser139), known as γH2AX (a marker for DNA double-strand breaks), and anti-cleaved Caspase-3 (a marker for apoptosis).[7][11]
-
Wash with PBST and incubate with fluorescently-labeled secondary antibodies.
-
Wash again, and mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain nuclei).
-
Visualize and quantify fluorescence using a confocal or fluorescence microscope.
-
-
Expected Outcome: p53-deficient cells treated with a DNA-damaging agent plus this compound will show a dramatic increase in the number and intensity of γH2AX foci and a higher percentage of cells positive for cleaved Caspase-3 compared to controls and p53-proficient cells.[2][11]
Figure 2: Experimental workflow for assessing this compound's effects.
Conclusion
This compound's mechanism of action in p53-deficient cells is a prime example of targeted cancer therapy based on the principle of synthetic lethality. By inhibiting the critical CHK1-mediated S/G2 checkpoint, this compound selectively eliminates cancer cells that have lost p53 function and are reliant on this pathway for survival, particularly in the presence of genotoxic stress induced by chemotherapy.[2][5] The preclinical data strongly supports this mechanism, demonstrating that the p53 status of a tumor is a major determinant of its response to CHK1 inhibition.[2][9] This targeted approach holds significant promise for treating aggressive, p53-mutated cancers, offering a potential therapeutic strategy for patient populations with high unmet medical needs.
References
- 1. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Chk1 in p53-deficient triple-negative breast cancer is therapeutically beneficial in human-in-mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of p53 in breast cancer progression: An insight into p53 targeted therapy [thno.org]
- 4. mdpi.com [mdpi.com]
- 5. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting the p53 Pathway for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective Chk1 inhibitors differentially sensitize p53-deficient cancer cells to cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Chk1 in p53-deficient triple-negative breast cancer is therapeutically beneficial in human-in-mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
Rabusertib (LY2603618): A Technical Guide to Selective CHK1 Inhibition in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoints, particularly the G2/M and intra-S phase checkpoints.[1][2] In response to DNA damage, the ATR-CHK1 pathway is activated, leading to cell cycle arrest to allow for DNA repair.[3][4] Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, making them highly reliant on the S and G2/M checkpoints for survival, especially when treated with DNA-damaging agents.[2][5] This dependency presents a therapeutic window for CHK1 inhibitors.
Rabusertib (LY2603618) is a potent and highly selective small molecule inhibitor of CHK1.[6][7] By inhibiting CHK1, this compound abrogates the S and G2/M checkpoints, preventing cancer cells from repairing DNA damage induced by chemotherapy or radiotherapy.[7][8] This forces the cells into premature and catastrophic mitosis, leading to apoptosis.[7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of CHK1.[9] In the presence of DNA damage, often induced by chemotherapeutic agents like gemcitabine, the ATR kinase is activated and phosphorylates CHK1 on Ser317 and Ser345.[2] Activated CHK1 then phosphorylates a range of downstream targets, including the CDC25 family of phosphatases. Phosphorylation of CDC25A and CDC25C leads to their inactivation and subsequent inability to activate cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[2] This results in cell cycle arrest.
This compound blocks the kinase activity of CHK1, preventing the phosphorylation and inactivation of CDC25 phosphatases.[7] This leads to the inappropriate activation of CDKs, overriding the DNA damage-induced cell cycle arrest and forcing cells with damaged DNA to enter mitosis, ultimately resulting in mitotic catastrophe and cell death.[7]
References
- 1. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The checkpoint 1 kinase inhibitor LY2603618 induces cell cycle arrest, DNA damage response and autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Rabusertib: A Technical Guide to its Role in the DNA Damage Response Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of Rabusertib (LY2603618), a selective inhibitor of Checkpoint Kinase 1 (CHK1), and its pivotal role in the DNA Damage Response (DDR) pathway. We will explore its mechanism of action, synergistic potential with DNA-damaging agents, and the experimental methodologies used to characterize its effects.
Introduction: The DNA Damage Response and the Emergence of CHK1 Inhibition
The DNA Damage Response (DDR) is a complex network of signaling pathways that detects, signals, and repairs DNA lesions, thereby maintaining genomic stability.[1][2] In cancer cells, which often exhibit increased genomic instability and reliance on specific DDR pathways for survival, targeting these pathways has emerged as a promising therapeutic strategy.[1][3] One of the key regulators of the DDR is the serine/threonine kinase CHK1, which plays a central role in cell cycle checkpoint control, particularly in response to DNA damage and replication stress.[1][4]
This compound (also known as LY2603618) is a potent and selective small molecule inhibitor of CHK1.[1][5][6] By targeting CHK1, this compound disrupts the cancer cell's ability to arrest its cell cycle in response to DNA damage, forcing premature entry into mitosis with unrepaired DNA, ultimately leading to a form of programmed cell death known as mitotic catastrophe.[7][8] This mechanism makes this compound a compelling agent for combination therapies with DNA-damaging chemotherapies and radiation.
Mechanism of Action: Abrogating the G2/M Checkpoint
Under normal physiological conditions, when DNA damage occurs, the Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated.[1][9] ATR, in turn, phosphorylates and activates CHK1.[1][4] Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, which are required to activate the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex that drives mitotic entry.[4][10] This cascade effectively halts the cell cycle at the G2/M checkpoint, allowing time for DNA repair.[7]
This compound functions by competitively inhibiting the ATP-binding site of CHK1, preventing its activation.[8] In the presence of a DNA-damaging agent, this inhibition of CHK1 leads to the following downstream effects:
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Checkpoint Abrogation: Without functional CHK1, CDC25 phosphatases remain active, leading to the activation of the CDK1/Cyclin B complex.
-
Premature Mitotic Entry: Cells are unable to arrest in the G2 phase and proceed into mitosis despite the presence of significant DNA damage.
-
Mitotic Catastrophe and Apoptosis: The attempt to segregate damaged chromosomes during mitosis leads to widespread genomic instability and cell death, primarily through apoptosis.[7][8]
The following diagram illustrates the ATR/CHK1 signaling pathway and the point of intervention by this compound.
Quantitative Data on this compound's Activity
The efficacy of this compound, both as a monotherapy and in combination, has been quantified in numerous preclinical studies. The following tables summarize key data points from the literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| CHK1 | Cell-free kinase | 7 nM | [5][6] |
| PDK1 | Cell-free kinase | 893 nM | [5] |
| Other Kinases | Cell-free kinase panel | >1000 nM | [5] |
| SK-N-BE(2) cells | MTT cell growth | 10.81 µM | [5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Synergistic Effects of this compound with DNA-Damaging Agents
| Cell Line | Combination Agent | Effect | Reference |
| Basal-like Breast Cancer | Platinum compounds, Gemcitabine, Olaparib | Synergistic anti-proliferative effect and induction of apoptosis.[7] | [7] |
| Glioblastoma (GBM) | SN-38 (Topoisomerase inhibitor) | Synergistically affects cellular metabolism and cell viability.[11] | [11] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Gemcitabine | Synergistic cytotoxicity demonstrated in preclinical models.[12] | [12] |
| Cisplatin-Resistant Breast Cancer | Cisplatin | This compound overcomes resistance and significantly increases cell death in combination with cisplatin.[7] | [7] |
Experimental Protocols
The characterization of this compound's effects relies on a suite of standard molecular and cell biology techniques. Below are detailed protocols for key experiments.
Western Blotting for DDR Protein Phosphorylation
Objective: To measure the effect of this compound on CHK1 activity and the induction of DNA damage markers.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., MDA-MB-231) in 100 mm plates. Treat cells with the DNA-damaging agent (e.g., 10 µM Cisplatin) with or without this compound (e.g., 500 nM) for a specified time (e.g., 72 hours).
-
Protein Extraction: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-CHK1 (Ser345)
-
Total CHK1
-
Phospho-Histone H2A.X (γH2AX) (Ser139) - a marker of DNA double-strand breaks.
-
GAPDH or β-actin (as a loading control).
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. This compound treatment is expected to inhibit pCHK1 while increasing γH2AX when combined with a DNA-damaging agent.[7]
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., 2.5 x 10^5 cells in 100 mm plates) and treat with drugs as described above for 24 hours.[7]
-
Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol for at least 30 minutes.[7]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a Propidium Iodide (PI)/RNase staining solution.[7]
-
Data Acquisition: Incubate in the dark for 1 hour at 4°C.[7] Analyze the samples on a flow cytometer to measure the DNA content of the cells.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Inhibition of CHK1 by this compound is expected to abrogate the G2/M arrest induced by DNA-damaging agents.
Annexin V/PI Staining for Apoptosis
Objective: To quantify the induction of apoptosis following treatment.
Methodology:
-
Cell Culture and Treatment: Seed and treat cells as described for 72 hours.[7]
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Data Acquisition: Incubate in the dark for 15 minutes at room temperature. Analyze immediately on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+) The combination of this compound and a DNA-damaging agent is expected to significantly increase the percentage of apoptotic cells.[7]
-
The following diagram outlines a typical experimental workflow for evaluating this compound.
Concluding Remarks: Therapeutic Potential and Future Directions
This compound, by selectively inhibiting CHK1, effectively dismantles a critical DNA damage checkpoint that cancer cells rely on for survival.[5][7] Its mechanism of action provides a strong rationale for its use in combination with genotoxic agents, a strategy that has shown significant synergistic effects in preclinical models, including those resistant to standard chemotherapy.[7][11]
The logical framework for this therapeutic strategy is summarized below.
References
- 1. mdpi.com [mdpi.com]
- 2. Perspective on the Use of DNA Repair Inhibitors as a Tool for Imaging and Radionuclide Therapy of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical outcomes of DNA-damaging agents and DNA damage response inhibitors combinations in cancer: a data-driven review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Candidates Targeting the ATR–CHK1–WEE1 Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Therapeutic Targeting of DNA Damage Response in Cancer [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Targeting Metabolic and Epigenetic Vulnerabilities in Glioblastoma with SN-38 and this compound Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase 1 Expansion Cohort Study Evaluating the Safety and Efficacy of the CHK1 Inhibitor LY2880070 with Low-Dose Gemcitabine in Metastatic Pancreatic Adenocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
Rabusertib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabusertib, also known as LY2603618 or IC-83, is a potent and highly selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3] Chk1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway, a network of cellular processes that identify and repair DNA lesions.[1][4] By targeting Chk1, this compound represents a strategic therapeutic approach aimed at sensitizing cancer cells to DNA-damaging agents. This document provides an in-depth overview of this compound's chemical characteristics, mechanism of action, and key experimental findings.
Chemical Structure and Properties
This compound is a synthetic organic compound belonging to the n-phenylurea class.[5] Its chemical identity is well-defined, with established identifiers and properties crucial for its development and application in research.
| Property | Value | Reference |
| IUPAC Name | 1-[5-bromo-4-methyl-2-[[(2S)-morpholin-2-yl]methoxy]phenyl]-3-(5-methylpyrazin-2-yl)urea | [6] |
| SMILES String | CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OC[C@@H]3CNCCO3 | [6] |
| Molecular Formula | C₁₈H₂₂BrN₅O₃ | [3][6] |
| Molecular Weight | 436.30 g/mol | [3] |
| CAS Number | 911222-45-2 | [6][7] |
| Synonyms | LY2603618, IC-83 | [1][6] |
| Appearance | Solid | [3] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Chk1.[8][9] In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates Chk1.[4] Activated Chk1 orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for the cell to repair DNA damage before proceeding to mitosis.[1][3]
By inhibiting Chk1, this compound abrogates this crucial checkpoint.[3] This forces cells with damaged DNA to enter mitosis prematurely, leading to a phenomenon known as "mitotic catastrophe" and subsequent apoptosis (programmed cell death).[1][3] This mechanism is particularly effective in cancer cells, which often have a defective G1 checkpoint (e.g., due to p53 mutations) and are therefore more reliant on the S and G2 checkpoints for survival.[1] this compound's inhibition of Chk1 prevents the repair of DNA lesions, thereby potentiating the cytotoxic effects of DNA-damaging chemotherapy agents like gemcitabine and platinum compounds.[1][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CHK1 inhibitor sensitizes resistant colorectal cancer stem cells to nortopsentin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C18H22BrN5O3 | CID 11955855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Rabusertib Target Validation in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabusertib (LY2603618) is a potent and highly selective small molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage, CHK1 is activated and phosphorylates a multitude of downstream substrates to induce cell cycle arrest, allowing time for DNA repair. Many cancer cells, particularly those with a p53-deficient background, heavily rely on the CHK1-mediated checkpoint for survival, especially when under genotoxic stress from chemotherapy. By inhibiting CHK1, this compound abrogates this checkpoint, leading to premature mitotic entry with unrepaired DNA, ultimately resulting in mitotic catastrophe and apoptotic cell death. This technical guide provides a comprehensive overview of the target validation of this compound in various cancer cell lines, summarizing key quantitative data and detailing essential experimental protocols.
Data Presentation
This compound Potency and Cellular Activity
This compound has demonstrated high potency against CHK1 in biochemical assays and significant anti-proliferative activity in various cancer cell lines.
| Assay Type | Target/Cell Line | IC50/EC50 | Reference |
| Cell-Free Kinase Assay | CHK1 | 7 nM | [1][2] |
| Cell-Free Kinase Assay | CHK2 | 12,000 nM | [2] |
| Cell-Free Kinase Assay | PDK1 | 893 nM | [2] |
| Cell-Based Autophosphorylation | - | 430 nM (EC50) | [2] |
| Cell Viability Assay | JeKo-1 | 0.92 µM | [2] |
| Cell Viability Assay | MV4-11 | 0.869 µM | [2] |
| Cell Viability Assay | Ramos | 0.539 µM | [2] |
| Cell Viability Assay | SK-N-BE(2) | 10.81 µM | [2] |
| Cell Viability Assay | CHO | 28.1 µM | [2] |
| Cell Viability Assay | Endometrial Cancer Cell Lines | 260 nM - 7.5 µM | [3] |
Experimental Protocols
Western Blotting for CHK1 Target Engagement and Downstream Effects
Western blotting is a crucial technique to confirm the inhibition of CHK1 phosphorylation and to assess the downstream consequences on the DNA damage response pathway.
1. Cell Lysis:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).[4]
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-50 µg of protein lysate by boiling in Laemmli sample buffer at 95°C for 5 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
anti-pCHK1 (Ser296)
-
anti-CHK1
-
anti-γH2AX (a marker of DNA double-strand breaks)
-
anti-PARP (to detect cleavage as a marker of apoptosis)
-
anti-GAPDH or anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a CCD-based imager.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Plating:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).
3. MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
4. Solubilization:
-
Carefully remove the media and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
5. Absorbance Measurement:
-
Read the absorbance at 492 nm or 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits CHK1, leading to mitotic catastrophe and apoptosis.
Experimental Workflow for this compound Target Validation
Caption: A stepwise workflow for validating the target of this compound in cancer cells.
References
Rabusertib: A Technical Guide to its Upstream and Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rabusertib (also known as LY2603618) is a potent and selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway. By targeting Chk1, this compound disrupts cell cycle checkpoints, enhances DNA damage, and promotes apoptosis in cancer cells, particularly in combination with DNA-damaging chemotherapeutic agents. This technical guide provides an in-depth overview of the upstream regulators and downstream effectors of this compound's target, Chk1, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action: Chk1 Inhibition
This compound exerts its biological effects through the highly selective inhibition of Chk1. This inhibition prevents the downstream signaling cascade that would typically lead to cell cycle arrest and DNA repair, thereby sensitizing cancer cells to genotoxic stress.
Upstream Activation of Chk1
The activation of Chk1 is a key event in the cellular response to DNA damage. This process is primarily initiated by the activation of upstream kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), which act as sensors of DNA lesions.
-
ATM and ATR Kinases: In response to DNA double-strand breaks (DSBs) or single-strand DNA (ssDNA) regions that arise from replication stress, ATM and ATR are recruited to the sites of damage and activated.
-
Mediator Proteins: Activated ATM and ATR then phosphorylate a range of downstream targets, including the mediator proteins Claspin and 53BP1. These proteins act as scaffolds, bringing Chk1 into proximity with the activated upstream kinases.
-
Chk1 Phosphorylation: ATR, in particular, directly phosphorylates Chk1 on serine residues S317 and S345, leading to its full activation. This phosphorylation event is a critical upstream prerequisite for Chk1's function.
Downstream Effects of Chk1 Inhibition by this compound
By inhibiting Chk1, this compound prevents the phosphorylation and subsequent activation or inactivation of numerous downstream substrates. This interference with Chk1's function leads to several key cellular outcomes:
-
Abrogation of Cell Cycle Checkpoints: Activated Chk1 normally phosphorylates and inactivates Cdc25 phosphatases (Cdc25A, B, and C) and activates the Wee1 kinase. This leads to the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) at Tyrosine 15, causing cell cycle arrest in the G2/M phase to allow for DNA repair. This compound's inhibition of Chk1 prevents this, leading to premature mitotic entry with unrepaired DNA.
-
Impaired DNA Repair: Chk1 plays a direct role in homologous recombination (HR), a major DNA repair pathway, by phosphorylating and regulating proteins such as RAD51. Inhibition of Chk1 by this compound can therefore impair the cell's ability to repair DNA damage.
-
Induction of Apoptosis: The accumulation of DNA damage and the failure to arrest the cell cycle ultimately trigger programmed cell death, or apoptosis. This is often characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspases. The phosphorylation of the histone variant H2AX to form γH2AX is a sensitive marker of DNA double-strand breaks and is often increased following treatment with this compound in combination with DNA damaging agents.
Quantitative Data
Table 1: Kinase Selectivity of this compound
| Kinase | IC50 (nM) |
| Chk1 | 7 [1][2] |
| PDK1 | 893[1] |
| CAMK2 | 1550 |
| VEGFR3 | 2128 |
| MET | 2200 |
| JNK1 | 4930 |
| RSK2 | 5700 |
| Chk2 | 12000[1] |
| NTRK1 | 12000 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
Signaling Pathways and Experimental Workflows
Upstream Regulation and Downstream Effects of Chk1
Caption: Upstream and downstream signaling of Chk1, the target of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow to evaluate the effects of this compound.
Experimental Protocols
Chk1 Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound on Chk1 kinase.
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 substrate (e.g., a peptide containing the Chk1 consensus sequence)
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, recombinant Chk1 enzyme, and the Chk1 substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using appropriate software.
Western Blot Analysis
This protocol is for detecting changes in the phosphorylation status of Chk1 downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Chk1 (Ser345) (e.g., Cell Signaling Technology #2341, 1:1000 dilution)[3]
-
Rabbit anti-Cdc25C (e.g., Cell Signaling Technology #4691, 1:1000 dilution)
-
Rabbit anti-phospho-CDK1 (Tyr15) (e.g., Cell Signaling Technology #9111, 1:1000 dilution)[4]
-
Mouse anti-β-actin (loading control, e.g., Sigma-Aldrich A5441, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.[5][6][7]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
DNA Damage (γH2AX) Immunofluorescence Assay
This protocol is for visualizing and quantifying DNA double-strand breaks.[8][9][10]
Materials:
-
Cells cultured on coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX) (e.g., Cell Signaling Technology #9718, 1:400 dilution)
-
Alexa Fluor-conjugated secondary antibody (anti-rabbit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells on coverslips with this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate the cells with the primary γH2AX antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on slides using mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying apoptosis and necrosis.[11][12][13][14][15]
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use appropriate software to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound's targeted inhibition of Chk1 presents a compelling strategy in oncology, particularly for potentiating the efficacy of DNA-damaging therapies. A thorough understanding of the upstream and downstream signaling pathways of Chk1 is paramount for the rational design of combination therapies and the identification of predictive biomarkers. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted effects of this compound and to further explore its therapeutic potential. The provided visualizations and quantitative data serve as a valuable resource for both conceptual understanding and practical application in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-cdc2 (Tyr15) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Cellular Uptake and Distribution of Rabusertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rabusertib (also known as LY2603618) is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1][2] While its mechanism of action and clinical potential in combination with DNA-damaging agents are subjects of ongoing research, specific details regarding its cellular uptake and intracellular distribution are not extensively documented in publicly available literature. This technical guide synthesizes the known molecular functions of this compound and provides a framework of established experimental protocols to investigate its cellular pharmacokinetics. The objective is to equip researchers with the necessary background and methodologies to explore the cellular transport and localization of this promising anti-cancer agent.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that primarily targets Chk1, an ATP-dependent serine-threonine kinase.[1] Chk1 is a key transducer kinase in the DDR pathway, which is activated in response to DNA damage, such as double-stranded breaks.[1] Upon activation, Chk1 phosphorylates a variety of downstream substrates to initiate cell cycle arrest, providing time for DNA repair.[3] By inhibiting Chk1, this compound prevents this repair process, leading to an accumulation of DNA damage and ultimately inducing apoptosis, particularly in cancer cells with existing genomic instability or in combination with DNA-damaging chemotherapies.[1][4] this compound has been investigated in clinical trials for the treatment of various solid tumors.[5]
The DNA Damage Response Pathway and this compound's Point of Intervention
The following diagram illustrates the simplified DNA damage response pathway and highlights the inhibitory action of this compound.
Quantitative Analysis of this compound's Cellular Uptake and Distribution
Cellular Uptake of this compound
This table is designed to summarize the accumulation of this compound in cancer cells over time and at different concentrations.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Intracellular this compound (ng/10^6 cells) |
| Example: A549 | 1 | 1 | Experimental Data |
| 1 | 4 | Experimental Data | |
| 1 | 24 | Experimental Data | |
| 10 | 1 | Experimental Data | |
| 10 | 4 | Experimental Data | |
| 10 | 24 | Experimental Data | |
| Example: HCT116 | 1 | 1 | Experimental Data |
| 1 | 4 | Experimental Data | |
| 1 | 24 | Experimental Data | |
| 10 | 1 | Experimental Data | |
| 10 | 4 | Experimental Data | |
| 10 | 24 | Experimental Data |
Table 1: Template for Cellular Uptake Data of this compound.
Subcellular Distribution of this compound
This table is intended to show the relative distribution of this compound within different cellular compartments.
| Cell Line | Treatment | Cytosolic Fraction (%) | Nuclear Fraction (%) | Mitochondrial Fraction (%) | Microsomal Fraction (%) |
| Example: A549 | 1 µM this compound, 4h | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 10 µM this compound, 4h | Experimental Data | Experimental Data | Experimental Data | Experimental Data | |
| Example: HCT116 | 1 µM this compound, 4h | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 10 µM this compound, 4h | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Table 2: Template for Subcellular Distribution Data of this compound.
Experimental Protocols for Studying this compound's Cellular Behavior
The following are detailed, generalized protocols that can be adapted to study the cellular uptake and distribution of this compound.
Protocol for Cellular Uptake Assay
This protocol describes a method to quantify the amount of this compound taken up by cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
LC-MS/MS system for this compound quantification
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate at 37°C and 5% CO2.
-
Drug Treatment: On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 24 hours).
-
Cell Washing: After incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular drug.
-
Cell Harvesting: Add Trypsin-EDTA to detach the cells. Neutralize with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Cell Counting: Take an aliquot of the cell suspension to determine the cell number using a hemocytometer or automated cell counter.
-
Cell Lysis: Centrifuge the remaining cell suspension, discard the supernatant, and add a defined volume of cell lysis buffer to the cell pellet.
-
Quantification: Analyze the cell lysate using a validated LC-MS/MS method to determine the concentration of this compound. Normalize the amount of this compound to the cell number.
Protocol for Subcellular Fractionation
This protocol outlines a method to separate major cellular organelles to determine the distribution of this compound within the cell.
Materials:
-
Cells treated with this compound (from a scaled-up version of the uptake assay)
-
Subcellular fractionation kit (commercially available kits for nucleus, mitochondria, cytosol, etc.)
-
Dounce homogenizer
-
Microcentrifuge
-
Western blotting reagents for fraction purity analysis
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Lysis: Harvest this compound-treated cells and wash them with ice-cold PBS. Resuspend the cell pellet in the appropriate homogenization buffer provided with the fractionation kit.
-
Homogenization: Gently homogenize the cells using a Dounce homogenizer on ice.
-
Differential Centrifugation: Follow the manufacturer's protocol for the subcellular fractionation kit, which typically involves a series of centrifugation steps at increasing speeds to pellet different organelles.
-
Fraction Collection: Carefully collect the supernatant (cytosolic fraction) and the pellets corresponding to the nuclear, mitochondrial, and microsomal fractions.
-
Purity Analysis: Assess the purity of each fraction by performing Western blot analysis for well-established protein markers of each organelle (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol).
-
This compound Quantification: Extract this compound from each fraction and quantify its concentration using LC-MS/MS.
-
Data Normalization: Express the amount of this compound in each fraction as a percentage of the total intracellular drug content.
Conclusion
While the direct cellular transport mechanisms and intracellular fate of this compound are yet to be fully elucidated, its role as a Chk1 inhibitor provides a strong rationale for its continued investigation. The experimental frameworks provided in this guide offer a starting point for researchers to systematically explore the cellular pharmacokinetics of this compound. Understanding how this compound enters cancer cells and where it localizes will provide crucial insights for optimizing its therapeutic efficacy and for the rational design of future combination therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Rabusertib's Impact on Cell Cycle Checkpoints: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rabusertib (LY2603618) is a potent and highly selective small molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase in the DNA damage response (DDR) pathway. By targeting CHK1, this compound disrupts the intricate signaling network that governs cell cycle checkpoints, particularly the G2/M checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells, especially when used in combination with DNA-damaging chemotherapeutic agents. This technical guide provides an in-depth analysis of the mechanism of action of this compound on cell cycle checkpoints, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction: The Role of CHK1 in Cell Cycle Control
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Cell cycle checkpoints are surveillance mechanisms that monitor the integrity of cellular processes and can halt cycle progression in response to internal or external insults, such as DNA damage. Checkpoint Kinase 1 (CHK1) is a key transducer kinase in the DDR pathway, activated primarily by Ataxia Telangiectasia and Rad3-related (ATR) kinase in response to single-strand DNA breaks and replication stress. Once activated, CHK1 phosphorylates a multitude of downstream targets to enforce cell cycle arrest, allowing time for DNA repair. A crucial function of CHK1 is the regulation of the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.
This compound is a selective inhibitor of CHK1 with an IC50 of 7 nM.[1] By inhibiting CHK1, this compound abrogates the G2/M checkpoint, forcing cancer cells with DNA damage to prematurely enter mitosis, a lethal event termed mitotic catastrophe. This mechanism of action forms the basis of its synergistic anti-tumor activity with various DNA-damaging agents.
Mechanism of Action: this compound's Effect on Cell Cycle Checkpoints
This compound's primary mechanism of action is the competitive inhibition of ATP binding to CHK1, thereby preventing its kinase activity. This inhibition disrupts the CHK1-mediated signaling cascade that controls cell cycle progression.
Abrogation of the G2/M Checkpoint
In response to DNA damage, the ATR-CHK1 pathway is activated. CHK1 phosphorylates and inactivates the CDC25 family of phosphatases (CDC25A, CDC25B, and CDC25C). These phosphatases are responsible for removing inhibitory phosphates from Cyclin-Dependent Kinases (CDKs), particularly CDK1 (also known as Cdc2). The inactivation of CDC25 leads to the accumulation of phosphorylated, inactive CDK1-Cyclin B1 complexes, resulting in G2/M arrest.
This compound, by inhibiting CHK1, prevents the inactivation of CDC25 phosphatases. Consequently, CDC25 remains active and dephosphorylates CDK1, leading to the activation of the CDK1-Cyclin B1 complex and premature entry into mitosis, even in the presence of significant DNA damage. This abrogation of the G2/M checkpoint is a hallmark of this compound's activity.
Impact on S-Phase Checkpoint
CHK1 also plays a role in the intra-S phase checkpoint by regulating the firing of replication origins and stabilizing stalled replication forks. Inhibition of CHK1 by this compound can lead to increased replication stress and the accumulation of DNA double-strand breaks, as evidenced by increased phosphorylation of histone H2AX (γH2AX).
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on cell cycle distribution and protein expression, both as a single agent and in combination with the DNA-damaging agent gemcitabine.
Cell Cycle Distribution Analysis
The distribution of cells in different phases of the cell cycle following treatment with this compound, alone or in combination with gemcitabine, is a key indicator of its checkpoint abrogation activity.
Table 1: Effect of this compound on Cell Cycle Distribution in A549 Lung Cancer Cells
| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 54.88 | 31.81 | 13.31 |
| This compound (5 µM) | - | - | 32.31 |
| This compound (10 µM) | - | - | 38.95 |
Data extracted from a study on human lung cancer cells, showing a dose-dependent increase in the G2/M population.
Table 2: Effect of a CHK1 Inhibitor (MK-8776) and Gemcitabine on Cell Cycle Distribution in Bladder Cancer Cells
| Treatment | Time (h) | % G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 24 | 55.3 | 24.1 | 20.6 |
| Gemcitabine (10 nM) | 24 | 38.2 | 45.3 | 16.5 |
| MK-8776 (0.5 µM) | 24 | 49.8 | 26.5 | 23.7 |
| Gemcitabine + MK-8776 | 24 | 25.1 | 48.9 | 26.0 |
| Control (DMSO) | 48 | 60.1 | 21.2 | 18.7 |
| Gemcitabine (10 nM) | 48 | 45.6 | 35.8 | 18.6 |
| MK-8776 (0.5 µM) | 48 | 53.7 | 24.3 | 22.0 |
| Gemcitabine + MK-8776 | 48 | 30.2 | 39.5 | 30.3 |
Data from a study using a similar CHK1 inhibitor, MK-8776, demonstrating that the combination with gemcitabine leads to a significant increase in the G2/M population over time.[2]
Modulation of Key Cell Cycle Proteins
Western blot analysis is used to quantify the changes in the expression and phosphorylation status of key proteins involved in cell cycle regulation following this compound treatment.
Table 3: Quantitative Analysis of Protein Expression Changes in Bladder Cancer Cells Treated with a CHK1 Inhibitor (MK-8776) and Gemcitabine for 48h
| Protein | Treatment | Relative Expression (Fold Change vs. Control) |
| p-CHK1 (Ser345) | Gemcitabine | ~2.5 |
| Gemcitabine + MK-8776 | ~1.5 | |
| CHK1 | Gemcitabine | ~1.2 |
| Gemcitabine + MK-8776 | ~0.8 | |
| p-Cdc2 (Tyr15) | Gemcitabine | ~1.8 |
| Gemcitabine + MK-8776 | ~1.0 | |
| Cdc2 | Gemcitabine | ~1.0 |
| Gemcitabine + MK-8776 | ~0.9 | |
| Cyclin B1 | Gemcitabine | ~1.5 |
| Gemcitabine + MK-8776 | ~2.0 | |
| γH2AX | Gemcitabine | ~3.0 |
| Gemcitabine + MK-8776 | ~5.0 |
Quantitative data derived from densitometric analysis of Western blots from a study using the CHK1 inhibitor MK-8776.[2] This demonstrates that the combination treatment enhances DNA damage (γH2AX) and promotes mitotic entry (increased Cyclin B1 and decreased inhibitory phosphorylation of Cdc2).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) based on DNA content.
Materials:
-
Cancer cell lines (e.g., A549, H1299)
-
This compound (LY2603618)
-
DNA-damaging agent (e.g., Gemcitabine)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and/or a DNA-damaging agent for the specified duration (e.g., 24 or 48 hours). A DMSO-treated control should be included.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
Objective: To quantify the expression and phosphorylation status of key cell cycle regulatory proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CHK1, anti-CHK1, anti-p-Cdc2, anti-Cdc2, anti-Cyclin B1, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualization of Signaling Pathways and Workflows
Graphviz diagrams are provided to illustrate the key signaling pathways and experimental workflows described in this guide.
References
The Pharmacodynamics of Rabusertib: An In-depth Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabusertib (LY2603618), a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), represents a promising therapeutic agent in oncology. Chk1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway, primarily by regulating cell cycle checkpoints. In many cancer cells, particularly those with a deficient p53 tumor suppressor, the reliance on the Chk1-mediated S and G2/M checkpoints for DNA repair and survival is heightened. By inhibiting Chk1, this compound abrogates these critical checkpoints, leading to premature mitotic entry with damaged DNA, ultimately resulting in synthetic lethality and apoptosis. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing essential pathways and workflows to support further research and development.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor activity by selectively inhibiting Chk1, a key transducer kinase in the ATR-Chk1 signaling pathway, which is activated in response to DNA damage and replication stress.[1][2] Upon DNA damage, activated ATR phosphorylates and activates Chk1.[1][2] Activated Chk1 then phosphorylates a number of downstream substrates, including CDC25 phosphatases, which leads to their inactivation and subsequent inhibition of cyclin-dependent kinases (CDKs).[3] This CDK inhibition enforces cell cycle arrest, providing time for DNA repair.
By inhibiting Chk1, this compound prevents the phosphorylation and inactivation of CDC25, leading to persistent CDK activity and abrogation of the S and G2/M checkpoints.[3][4] This forces cells with DNA damage to prematurely enter mitosis, resulting in mitotic catastrophe and apoptosis.[1] Key downstream effectors in this process include the dysregulation of pCDC25C, pCDK1, and pCDK2, leading to increased DNA damage, as evidenced by the phosphorylation of H2AX (γH2AX), and the induction of apoptosis through cleavage of PARP and caspases.[1][3]
References
- 1. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHK1 inhibitor sensitizes resistant colorectal cancer stem cells to nortopsentin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHK1 inhibition sensitizes pancreatic cancer cells to gemcitabine via promoting CDK-dependent DNA damage and ribonucleotide reductase downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY2603618, a selective CHK1 inhibitor, enhances the anti-tumor effect of gemcitabine in xenograft tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Rabusertib (LY2603618)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rabusertib (LY2603618) is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway. Developed by Eli Lilly and Company, this compound was investigated for its potential to enhance the efficacy of DNA-damaging chemotherapeutic agents in cancer treatment. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound. Detailed experimental protocols for key assays and a summary of quantitative data are presented to serve as a valuable resource for researchers in oncology and drug development.
Introduction: The Rationale for CHK1 Inhibition in Cancer Therapy
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counter these threats, cells have evolved a complex signaling network known as the DNA damage response (DDR). A key function of the DDR is to activate cell cycle checkpoints, which temporarily halt cell cycle progression to allow time for DNA repair.
Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a central role in the S and G2/M checkpoints, particularly in response to single-stranded DNA breaks and replication stress.[1] Many cancer cells, especially those with mutations in the p53 tumor suppressor gene, are deficient in the G1 checkpoint and are therefore heavily reliant on the CHK1-dependent S and G2/M checkpoints for survival when treated with DNA-damaging agents.[2]
Pharmacological inhibition of CHK1 in these p53-deficient cancer cells abrogates the S and G2/M checkpoints, leading to premature entry into mitosis with unrepaired DNA. This results in mitotic catastrophe and apoptotic cell death.[2] This synthetic lethality approach provides a strong rationale for the development of CHK1 inhibitors as a strategy to potentiate the effects of chemotherapy and radiation.
Discovery and Synthesis of this compound (LY2603618)
This compound was developed by Eli Lilly and Company as a potent and selective inhibitor of CHK1. It is a member of the pyrazinylurea class of compounds.
Chemical Structure
Systematic Name: N-(5-bromo-4-methyl-2-((S)-morpholin-2-ylmethoxy)phenyl)-N'-(5-methylpyrazin-2-yl)urea
Representative Synthesis
While the specific, step-by-step proprietary synthesis of this compound is not publicly available, a representative synthesis can be constructed based on patents and medicinal chemistry literature for similar pyrazine-urea derivatives.[3][4][5][6] The synthesis generally involves the coupling of a substituted aniline with a pyrazine isocyanate or a pyrazine amine with a phenyl isocyanate.
A plausible synthetic route would involve the following key steps:
-
Synthesis of the substituted aniline fragment: This would likely involve the preparation of 5-bromo-4-methyl-2-((S)-morpholin-2-ylmethoxy)aniline. This could be achieved by reacting a protected (S)-morpholin-2-ylmethanol with a suitably substituted nitrobenzene, followed by reduction of the nitro group to an aniline.
-
Synthesis of the pyrazine fragment: 5-methylpyrazin-2-amine is a common starting material.
-
Urea formation: The final urea linkage can be formed by reacting the substituted aniline with a phosgene equivalent to form an isocyanate, which is then reacted with the pyrazine amine. Alternatively, the pyrazine amine could be converted to its isocyanate and reacted with the aniline.
Mechanism of Action
This compound is an ATP-competitive inhibitor of CHK1. By binding to the ATP-binding pocket of the CHK1 kinase, it prevents the phosphorylation of its downstream substrates.
The ATR-CHK1 Signaling Pathway
In response to DNA damage, particularly replication stress which generates single-stranded DNA (ssDNA), the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated.[7] ATR then phosphorylates and activates CHK1. Activated CHK1, in turn, phosphorylates a number of key downstream targets to orchestrate cell cycle arrest and facilitate DNA repair.[1]
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20200308137A1 - Pyrazine-4-Carbamate or -Urea Derivatives As Herbicides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US3669966A - Pyrazine derivatives and process for their preparation - Google Patents [patents.google.com]
- 6. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Rabusertib: A Technical Guide to Its Impact on Genomic Instability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Genomic instability is a fundamental characteristic of cancer, driving tumor evolution, heterogeneity, and therapeutic resistance.[1][2] The DNA Damage Response (DDR) network is a critical cellular surveillance system that maintains genomic integrity.[3][4] A key signaling protein in this network, Checkpoint Kinase 1 (CHK1), has emerged as a promising therapeutic target. Rabusertib (also known as LY2603618) is a potent and highly selective small molecule inhibitor of CHK1.[5][6] This technical guide provides an in-depth analysis of this compound's mechanism of action, its profound impact on genomic instability, and the experimental protocols used to characterize its effects. By abrogating the CHK1-mediated cell cycle checkpoints, this compound prevents the repair of damaged DNA, leading to a state of heightened genomic instability that culminates in cancer cell death, a concept known as synthetic lethality.[7][8][9] This is particularly effective when combined with DNA-damaging agents, representing a strategic approach to exploit the inherent vulnerabilities of cancer cells.
The Central Role of CHK1 in Maintaining Genomic Stability
The DDR is an intricate signaling cascade that detects DNA lesions, halts cell cycle progression to allow for repair, and initiates apoptosis if the damage is irreparable.[4][10] Within this pathway, CHK1 acts as a master regulator of the G1/S, intra-S, and G2/M cell cycle checkpoints.[5][8] In response to DNA damage or replication stress, often induced by chemotherapy or radiotherapy, the ATR (Ataxia-Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates CHK1.[3][8][10] Activated CHK1 then phosphorylates a host of downstream targets, including Cdc25 phosphatases, to enforce cell cycle arrest.[8] This pause is critical for the cell to repair DNA damage, thereby preventing the propagation of mutations and maintaining genomic stability. Many cancer cells, particularly those with p53 mutations, are heavily reliant on the CHK1-dependent checkpoints for survival, making CHK1 an "Achilles' heel" for targeted therapy.[8][11]
Mechanism of Action: How this compound Induces Genomic Instability
This compound functions as an ATP-competitive inhibitor, selectively targeting the kinase activity of CHK1.[12] Its primary mechanism for inducing genomic instability is the abrogation of DNA damage-induced cell cycle arrest.[7][13]
When used in combination with a DNA-damaging agent (e.g., platinum compounds, gemcitabine), the following cascade occurs:
-
Induction of DNA Damage: The chemotherapeutic agent creates DNA lesions, which activate the DDR pathway and CHK1.[7]
-
Inhibition of CHK1: this compound blocks CHK1's kinase activity, preventing it from signaling for cell cycle arrest.[7][13]
-
Checkpoint Bypass: Despite the presence of significant DNA damage, the cell is unable to halt its progression through the cell cycle.[7][10]
-
Accumulation of Genomic Damage: The cell is forced into mitosis with unrepaired DNA. This premature mitotic entry leads to widespread chromosome missegregation and fragmentation.[7][14] This increase in DNA damage is often measured by the phosphorylation of histone H2AX (γH2AX).[7][15]
-
Mitotic Catastrophe and Apoptosis: The overwhelming level of genomic instability triggers a specialized form of cell death known as mitotic catastrophe, ultimately leading to apoptosis.[7][8]
This synergistic interaction, where this compound potentiates the cytotoxic effects of DNA-damaging agents, is a powerful example of synthetic lethality.[7][9][16] The combination has a potent effect on cancer cells while showing less toxicity to non-tumorigenic cells, which have intact p53-mediated checkpoints and are less reliant on CHK1.[7]
References
- 1. Genetic vulnerabilities upon inhibition of DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Memorial Sloan Kettering Cancer Center - NCI [dctd.cancer.gov]
- 3. Perspective on the Use of DNA Repair Inhibitors as a Tool for Imaging and Radionuclide Therapy of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validate User [ashpublications.org]
- 10. mdpi.com [mdpi.com]
- 11. CHK1 inhibitor sensitizes resistant colorectal cancer stem cells to nortopsentin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. The checkpoint 1 kinase inhibitor LY2603618 induces cell cycle arrest, DNA damage response and autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Candidates Targeting the ATR–CHK1–WEE1 Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LY2603618, a selective CHK1 inhibitor, enhances the anti-tumor effect of gemcitabine in xenograft tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA repair and synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Rabusertib in Synthetic Lethality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Rabusertib (also known as LY2603618), a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). We will explore its mechanism of action, its critical role in establishing synthetic lethality in cancer cells, and the experimental frameworks used to investigate these interactions. This document is intended to serve as a comprehensive resource, detailing the underlying signaling pathways, quantitative efficacy data, and methodologies for preclinical evaluation.
Introduction to this compound and Synthetic Lethality
This compound is a small molecule inhibitor that demonstrates high selectivity for CHK1, a serine/threonine kinase that is a crucial component of the DNA Damage Response (DDR) pathway.[1][2] The concept of synthetic lethality describes a genetic interaction where the loss of function in two separate genes results in cell death, while a defect in only one of these genes is viable.[3][4] In oncology, this principle is exploited by targeting a protein (e.g., CHK1) that becomes essential for the survival of cancer cells that harbor specific mutations (e.g., in DNA repair genes) or are under replicative stress from chemotherapy.[5][6]
By inhibiting CHK1, this compound prevents cancer cells from arresting their cell cycle to repair DNA damage, a function that is critical when they are challenged with DNA-damaging agents.[1][7] This forced progression through the cell cycle with damaged DNA leads to a state known as mitotic catastrophe and subsequent apoptosis, providing a powerful therapeutic strategy.[7]
Mechanism of Action: CHK1 Inhibition
This compound is a highly effective and selective inhibitor of CHK1, with an in vitro IC50 value of approximately 7 nM.[1][8][9] Its selectivity is notable, being about 100-fold more potent against CHK1 than other kinases.[8] The primary function of CHK1 is to integrate signals from DNA damage sensors, primarily the ATR (Ataxia Telangiectasia and Rad3-related) kinase, to orchestrate cell cycle checkpoints, particularly the G2/M checkpoint.[10][11]
Upon DNA damage, ATR activates CHK1, which in turn phosphorylates and inactivates CDC25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) required for mitotic entry, thus halting the cell cycle to allow for DNA repair.[11] this compound's inhibition of CHK1 abrogates this critical checkpoint.[8] Consequently, cells treated with DNA-damaging agents are unable to arrest in G2/M, leading to premature entry into mitosis with unrepaired DNA, causing genomic instability and cell death.[1][7] This mechanism is particularly effective in cancer cells with p53 mutations, which already have a compromised G1/S checkpoint and are therefore more reliant on the CHK1-dependent G2/M checkpoint for survival.[1]
Quantitative Data Presentation
The efficacy of this compound, both as a monotherapy and in combination, has been quantified across various preclinical models. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | Metric | Value | Reference |
| CHK1 Kinase | Cell-free kinase assay | IC50 | 7 nM | [1][8][9] |
| PDK1 Kinase | Cell-free kinase assay | IC50 | 893 nM | [8] |
| CHK1 Autophosphorylation | Cellular Assay | EC50 | 430 nM | [8] |
| SK-N-BE(2) Neuroblastoma | MTT Cell Growth Assay | IC50 | 10.81 µM | [8] |
| CHO (Chinese Hamster Ovary) | Automated Patch Clamp | IC50 | 28.1 µM | [8] |
| JeKo-1 Mantle Cell Lymphoma | Not Specified | IC50 | 0.92 µM | [8] |
Table 2: Synergistic Combinations with this compound
| Combination Agent | Cancer Type | Key Finding | Reference |
| Platinum Compounds (Cisplatin, Carboplatin) | Basal-Like Breast Cancer | Synergistic anti-proliferative effect; overcomes platinum resistance. | [7] |
| Gemcitabine | Basal-Like Breast Cancer, Pancreatic Cancer | Synergistic anti-proliferative and apoptotic effect. | [7] |
| Olaparib (PARP Inhibitor) | Basal-Like Breast Cancer, Mammary Carcinoma | Synergistic action, increased DNA damage (single and double-strand breaks). | [7][12] |
| SN-38 (Topoisomerase I Inhibitor) | Glioblastoma | Synergistic cytotoxicity independent of MGMT status. A combination of 500 nM SN-38 and 31.25 nM this compound was validated. | [13][14] |
| Nortopsentin (NORA234) | Colorectal Cancer Stem Cells | Synergistic and synthetic lethal induction of cell death. | [15] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding this compound's role in synthetic lethality. The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway and a typical experimental workflow.
DNA Damage Response Pathway and this compound's Point of Intervention
Caption: this compound inhibits CHK1, preventing G2/M arrest and forcing mitotic entry with DNA damage.
General Experimental Workflow for Assessing Synthetic Lethality
Caption: Workflow for evaluating the synergistic effects of this compound with another agent in vitro.
Detailed Experimental Protocols
This section provides standardized methodologies for key experiments used to evaluate the synthetic lethal interactions of this compound.
Cell Viability and Proliferation Assay (MTT-based)
This protocol is adapted from methodologies used to determine dose-dependent inhibition of cell growth.[8]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and/or the combination agent in culture medium. Remove the overnight medium from the cells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis. Synergy can be calculated using the Chou-Talalay method.[7]
Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify the induction of apoptosis following drug treatment.[7]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or both for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (1,500 rpm for 5 minutes).
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells immediately using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Western Blotting for DNA Damage Markers
This protocol allows for the detection of key protein markers in the DNA damage response pathway.[7]
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-pCHK1 (S345), anti-CHK1, anti-γH2AX, anti-PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the cell cycle distribution of a cell population after treatment.[1]
-
Cell Treatment and Harvesting: Treat cells in 6-well plates for 24-48 hours. Harvest cells by trypsinization and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet gently in 1 mL of cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data can be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound's mechanism as a selective CHK1 inhibitor places it at the forefront of targeted therapies designed to exploit synthetic lethality. By disabling a critical DNA damage checkpoint, this compound synergizes effectively with a range of DNA-damaging agents, turning otherwise sublethal DNA damage into a potent cytotoxic event. This is particularly promising for overcoming resistance to conventional chemotherapies and for treating cancers with inherent defects in other DNA repair pathways.[7] The experimental protocols and pathway analyses provided in this guide offer a robust framework for researchers to further investigate and harness the therapeutic potential of this compound in preclinical and translational settings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The checkpoint 1 kinase inhibitor LY2603618 induces cell cycle arrest, DNA damage response and autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic lethality in cancer: a protocol for scoping review of gene interactions from synthetic lethal screens and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHK1 inhibition is synthetically lethal with loss of B-family DNA polymerase function in human lung and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new wave of innovations within the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Clinical Candidates Targeting the ATR–CHK1–WEE1 Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP and CHK inhibitors interact to cause DNA damage and cell death in mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Metabolic and Epigenetic Vulnerabilities in Glioblastoma with SN-38 and this compound Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CHK1 inhibitor sensitizes resistant colorectal cancer stem cells to nortopsentin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Optimal Rabusertib Concentration for Lung Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabusertib (also known as LY2603618) is a potent and highly selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1][2][3] By targeting Chk1, this compound disrupts cell cycle checkpoints, leading to increased DNA damage and subsequent apoptosis, particularly in cancer cells with a high reliance on this pathway for survival.[2][3] This document provides detailed application notes and experimental protocols for determining the optimal concentration of this compound in various lung cancer cell lines, summarizing key quantitative data and outlining methodologies for assessing its biological effects.
Data Presentation: Efficacy of this compound in Lung Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated across a panel of non-small cell lung cancer (NSCLC) and small-cell lung cancer (SCLC) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, vary significantly between the two major lung cancer subtypes.
Table 1: this compound IC50 Values in Lung Cancer Cell Lines
| Cell Line | Lung Cancer Type | This compound IC50 (µM) | Notes |
| Panel of 11 SCLC cell lines | Small-Cell Lung Cancer (SCLC) | < 6 (in 50% of cell lines) | Sensitivity in SCLC is associated with cMYC overexpression.[4] |
| Various NSCLC cell lines | Non-Small Cell Lung Cancer (NSCLC) | > 10 | Generally considered resistant to single-agent this compound.[4] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Not explicitly defined, but effective concentrations for inducing apoptosis and cell cycle arrest are reported to be in the 5-10 µM range.[2] | |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | Not explicitly defined, but effective concentrations for inducing apoptosis and cell cycle arrest are reported to be in the 5-10 µM range.[2] | |
| Calu-6 | Non-Small Cell Lung Cancer (NSCLC) | Not explicitly defined in vitro; used in xenograft models to demonstrate in vivo efficacy in combination with gemcitabine.[3] |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and the experimental procedures to determine its efficacy can be visualized through the following diagrams.
Caption: this compound inhibits Chk1, leading to cell cycle arrest and apoptosis.
Caption: Workflow for assessing this compound's effects on lung cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549, H460, H1299, H69, H82)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (LY2603618)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.
Materials:
-
Lung cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Lung cancer cell lines
-
Complete growth medium
-
This compound
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound treatment in sensitive cells is expected to cause an accumulation of cells in the G2/M phase.[2]
Conclusion
This compound demonstrates significant cytotoxic activity in a subset of SCLC cell lines, particularly those with cMYC amplification, while NSCLC cell lines are generally more resistant. The optimal concentration of this compound for inducing apoptosis and cell cycle arrest in lung cancer cell lines varies and should be determined empirically for each cell line using the protocols provided. These application notes serve as a guide for researchers to effectively utilize this compound as a tool to investigate the Chk1 signaling pathway and as a potential therapeutic agent in lung cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHK1 Inhibition in Small-Cell Lung Cancer Produces Single-Agent Activity in Biomarker-Defined Disease Subsets and Combination Activity with Cisplatin or Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rabusertib and Gemcitabine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for the combination therapy of Rabusertib (LY2603618), a selective CHK1 inhibitor, and gemcitabine, a nucleoside analog chemotherapeutic agent. This combination leverages the induction of DNA damage by gemcitabine and the abrogation of the DNA damage response by this compound, leading to synergistic anti-tumor activity.
Mechanism of Action
Gemcitabine, a prodrug, is intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCTP competes with the natural deoxycytidine triphosphate for incorporation into DNA, leading to chain termination and inhibition of DNA synthesis.[1][2][3] Additionally, dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA replication.[2][3] This disruption of DNA synthesis and replication fork stalling induces DNA damage and activates the DNA Damage Response (DDR) pathway.[4]
A key component of the DDR is the ATR-Chk1 signaling cascade.[5] In response to single-stranded DNA breaks and replication stress caused by agents like gemcitabine, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated. ATR then phosphorylates and activates Checkpoint Kinase 1 (Chk1).[5][6] Activated Chk1 plays a crucial role in cell cycle arrest, allowing time for DNA repair, and in stabilizing replication forks.[4][6]
This compound is a potent and selective inhibitor of Chk1.[7][8] By inhibiting Chk1, this compound prevents the gemcitabine-induced cell cycle arrest, forcing cells with damaged DNA to proceed into mitosis, a phenomenon known as mitotic catastrophe, which ultimately leads to apoptosis.[8] Furthermore, Chk1 inhibition by this compound leads to the collapse of stalled replication forks, exacerbating the DNA damage induced by gemcitabine.[4] This synergistic interaction enhances the cytotoxic effects of gemcitabine in cancer cells.
Data Presentation
In Vitro Efficacy
The combination of this compound and gemcitabine has demonstrated synergistic cytotoxicity in various cancer cell lines. While specific IC50 values for the combination are not consistently reported across literature, studies have shown that this compound significantly enhances the anti-proliferative effects of gemcitabine.
Table 1: In Vitro Activity of this compound and Gemcitabine
| Cell Line | Cancer Type | This compound IC50 (µM) (Single Agent) | Gemcitabine IC50 (Single Agent) | Combination Effect | Reference |
|---|---|---|---|---|---|
| Pancreatic Cancer Cell Lines (unspecified) | Pancreatic | 0.89 - 2.75 | Varies | Synergistic growth inhibition and apoptosis | [9] |
| SK-N-BE(2) | Neuroblastoma | 10.81 | Not Reported | Not Reported | [7] |
| A549 | Non-Small Cell Lung | Not Reported | 6.6 nM | Synergistic | [10] |
| H520 | Non-Small Cell Lung | Not Reported | 46.1 nM | Synergistic | [10] |
| Bladder Cancer Cell Lines (unspecified) | Bladder | Not Reported | Varies | Synergistic cytotoxicity |[11] |
Note: IC50 values can vary significantly based on experimental conditions such as cell density and assay duration.
In Vivo Efficacy
Preclinical studies in xenograft models have shown that the combination of this compound and gemcitabine leads to significant tumor growth inhibition compared to either agent alone.
Table 2: In Vivo Efficacy of this compound and Gemcitabine Combination in Xenograft Models
| Xenograft Model | Cancer Type | Gemcitabine Dose | This compound Dose | Tumor Growth Inhibition (%) | Reference |
|---|---|---|---|---|---|
| Calu-6 | Lung | 150 mg/kg | 200 mg/kg | Significantly greater than gemcitabine alone | [8] |
| HT-29 | Colon | Not specified | Not specified | Significantly greater than gemcitabine alone | [8] |
| PAXF 1869 | Pancreatic | Not specified | Not specified | Significantly greater than gemcitabine alone |[8] |
The most effective combination schedule was found to be this compound administered 24 hours after gemcitabine dosing.[8]
Clinical Data
A Phase I clinical trial (NCT01341457) evaluated the safety and efficacy of this compound in combination with gemcitabine in patients with advanced solid tumors.
Table 3: Phase I Clinical Trial Results of this compound and Gemcitabine Combination
| Parameter | Value | Reference |
|---|---|---|
| Patient Population | 50 patients with advanced/metastatic solid tumors | [2][12] |
| Dosing Regimen | Gemcitabine: 1000 mg/m²; this compound: 70-250 mg/m² or 200/230 mg flat dose | [2][12] |
| Recommended Phase II Dose | 230 mg this compound with 1000 mg/m² gemcitabine | [2][12] |
| Objective Response Rate (ORR) | 1 Partial Response (Non-Small Cell Lung Cancer) | [2][12] |
| Stable Disease | 22 patients | [2][12] |
| Most Common Grade ≥3 Adverse Events | Neutropenia, Thrombocytopenia, Anemia, Fatigue |[2][12] |
A similar Phase I study in Japanese patients with solid tumors showed acceptable safety and tolerability, with four patients achieving a partial response.[5][13][14] However, a subsequent Phase II study in pancreatic cancer patients did not show a significant improvement in overall survival for the combination compared to gemcitabine alone.[1]
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound and gemcitabine, alone and in combination.[6][7][10][12]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
This compound
-
Gemcitabine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with serial dilutions of this compound, gemcitabine, or the combination of both. Include untreated and vehicle-only controls.
-
Incubate for a desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using an adherent cell line, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values.
Western Blot for Chk1 Inhibition
This protocol is designed to confirm the inhibition of Chk1 phosphorylation by this compound in cells treated with gemcitabine.[3][15][16]
Materials:
-
Cancer cell line of interest
-
This compound and gemcitabine
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-Chk1, anti-γH2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with gemcitabine for a specified time to induce DNA damage, followed by treatment with this compound for 1-2 hours.
-
Lyse cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
In Vivo Xenograft Study
This protocol is based on a preclinical study evaluating the combination of this compound and gemcitabine in a mouse xenograft model.[8]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Gemcitabine for injection
-
This compound for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, gemcitabine alone, this compound alone, gemcitabine + this compound).
-
Administer gemcitabine (e.g., 150 mg/kg, intraperitoneally) on a specified schedule.
-
Administer this compound (e.g., 200 mg/kg, orally) 24 hours after each gemcitabine dose.[8]
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blot for γH2AX).
Quantification of Apoptosis
Apoptosis can be quantified using various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[5][17]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells after drug treatment and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V and PI positive).
References
- 1. A phase II study to evaluate LY2603618 in combination with gemcitabine in pancreatic cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1 Expansion Cohort Study Evaluating the Safety and Efficacy of the CHK1 Inhibitor LY2880070 with Low-Dose Gemcitabine in Metastatic Pancreatic Adenocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of LY2603618, a CHK1 inhibitor, in combination with gemcitabine in Japanese patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LY2603618, a selective CHK1 inhibitor, enhances the anti-tumor effect of gemcitabine in xenograft tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CHK1 inhibition sensitizes pancreatic cancer cells to gemcitabine via promoting CDK-dependent DNA damage and ribonucleotide reductase downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Inhibition of checkpoint kinase 1 potentiates anticancer activity of gemcitabine in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing the therapeutic efficacy of gemcitabine in bladder cancer through TGF-β1 inhibition and pluronic F-127-based microsphere delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gemcitabine Combination Therapies for Bladder Cancer [medscape.org]
- 17. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest with Rabusertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabusertib, also known as LY2603618, is a potent and highly selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3] Chk1 is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle checkpoint control, particularly the G2/M checkpoint.[2][4] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to halt cell cycle progression, allowing time for DNA repair.[5] By inhibiting Chk1, this compound abrogates the G2/M checkpoint, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[4][6] This mechanism makes this compound a promising agent for potentiating the efficacy of DNA-damaging chemotherapies, especially in p53-deficient tumors that are heavily reliant on the G2/M checkpoint for survival.[4]
These application notes provide a detailed protocol for analyzing the cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action
This compound selectively binds to and inhibits the activity of Chk1.[1][2] This inhibition prevents the phosphorylation of downstream targets like Cdc25C, which is necessary for the activation of the Cyclin B1/Cdk1 complex that drives mitotic entry.[6] Consequently, cells treated with this compound fail to arrest in the G2 phase in the presence of DNA damage and proceed into mitosis, leading to cell death.[4]
Data Presentation
The following table summarizes the quantitative data on the cell cycle distribution of A549 human lung carcinoma cells following a 24-hour treatment with this compound.
| Treatment | Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 0 | 54.88 | 31.81 | 13.31 |
| This compound | 5 | Not specified | Not specified | 32.31 |
| This compound | 10 | Not specified | Not specified | 38.95 |
Data extracted from Wang et al., 2014.[1]
Experimental Protocols
Cell Culture and Treatment
-
Culture A549 cells (or other cell lines of interest) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Once the cells have adhered, treat them with varying concentrations of this compound (e.g., 5 µM and 10 µM) or a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours).
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is adapted from the methods described by Wang et al., 2014.[1]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Following treatment with this compound, carefully aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells from the plate.
-
Once detached, add complete medium to neutralize the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Fixation:
-
Centrifuge the cell suspension at a low speed (e.g., 1000 rpm) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for an extended period.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS to remove any residual ethanol.
-
Resuspend the cell pellet in the Propidium Iodide (PI) Staining Solution.
-
Incubate the cells in the dark at room temperature for 30 minutes. The RNase A in the solution will degrade any double-stranded RNA, ensuring that the PI signal is specific to DNA.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the propidium iodide with a 488 nm laser and detect the emission using an appropriate filter (e.g., ~617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use the flow cytometry software to generate a histogram of DNA content (PI fluorescence intensity).
-
Gate the cell populations corresponding to the G1, S, and G2/M phases of the cell cycle based on their DNA content.
-
Visualizations
Caption: this compound inhibits Chk1, preventing G2/M arrest.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CHK1 inhibitor sensitizes resistant colorectal cancer stem cells to nortopsentin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The checkpoint 1 kinase inhibitor LY2603618 induces cell cycle arrest, DNA damage response and autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Rabusertib Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of Rabusertib stock solutions in Dimethyl Sulfoxide (DMSO). This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response pathway.[1][2][3] Accurate preparation of stock solutions is crucial for ensuring reproducible results in downstream experiments.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Citations |
| Molecular Weight | 436.3 g/mol | [1][4][5][6] |
| Solubility in DMSO | Up to 31.25 mg/mL (71.63 mM). Note: Solubility can be affected by the purity of DMSO; use of fresh, anhydrous DMSO is recommended.[1][3] Sonication and warming may be required. | [1][3] |
| Recommended Stock Conc. | 10 mM - 50 mM | |
| Storage of Stock Solution | Store in aliquots at -20°C for up to 6 months or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [2][3][7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil)
-
Vortex mixer
-
Sonicator (optional)
-
Water bath or heat block (optional)
-
Calibrated pipettes and sterile tips
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.363 mg of this compound (Molecular Weight = 436.3 g/mol ).
-
Adding DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the weighed this compound powder. To continue the example, add 1 mL of DMSO to the 4.363 mg of this compound.
-
Dissolution:
-
Close the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the powder.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
If necessary, gently warm the solution to 60°C in a water bath or on a heat block with intermittent vortexing until the solid is completely dissolved.[3]
-
-
Aliquoting: Once the this compound is fully dissolved, centrifuge the tube briefly to collect the solution at the bottom. Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.[7]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[2][3]
Note on DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of some compounds.[1] It is crucial to use fresh, high-purity, anhydrous DMSO and to keep the container tightly sealed.
This compound Signaling Pathway
This compound is a selective inhibitor of Chk1. In response to DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, leading to the inhibition of cyclin-dependent kinases (CDKs) and resulting in cell cycle arrest to allow for DNA repair. By inhibiting Chk1, this compound prevents this cell cycle arrest, causing cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.
Caption: this compound inhibits Chk1, disrupting the DNA damage response pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C18H22BrN5O3 | CID 11955855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Rabusertib Administration in Mouse Xenograft Models
For Research Use Only.
Introduction
Rabusertib (also known as LY2603618) is a potent and selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle checkpoints, particularly the G2/M and S phase checkpoints.[2] By inhibiting Chk1, this compound abrogates these checkpoints, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells, especially in tumors with a defective p53 pathway. This mechanism of action makes this compound a promising agent for potentiating the efficacy of DNA-damaging chemotherapies, such as gemcitabine.
These application notes provide detailed protocols for the administration of this compound in mouse xenograft models, a common preclinical platform for evaluating the in vivo efficacy of anticancer agents. The following sections outline the mechanism of action, experimental workflows, and specific protocols for preparing and administering this compound as a single agent or in combination with other therapies.
Mechanism of Action: Chk1 Inhibition
DNA damage, induced by chemotherapy or radiotherapy, activates the ATM and ATR kinases, which in turn phosphorylate and activate Chk1.[3] Activated Chk1 then phosphorylates downstream targets, such as CDC25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, this compound prevents this repair process, forcing cells with damaged DNA to enter mitosis prematurely, a catastrophic event that leads to apoptosis.
Experimental Workflow for this compound in Mouse Xenograft Models
A typical experimental workflow for evaluating this compound in a mouse xenograft model involves several key stages, from initial cell culture to final data analysis.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in combination with gemcitabine in various human tumor xenograft models.
Table 1: this compound and Gemcitabine Combination Therapy in Xenograft Models
| Cell Line | Tumor Type | Mouse Strain | Treatment Groups | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Calu-6 | Lung | Nude | Gemcitabine + this compound | Gemcitabine followed by this compound 24h later | Significant increase over gemcitabine alone | [4] |
| HT-29 | Colon | Nude | Gemcitabine + this compound | Gemcitabine followed by this compound 24h later | Significant increase over gemcitabine alone | [4] |
| PAXF 1869 | Pancreatic | Nude | Gemcitabine + this compound | Gemcitabine followed by this compound 24h later | Significant increase over gemcitabine alone | [4] |
Note: The referenced study demonstrated a significant increase in tumor growth inhibition with the combination therapy compared to gemcitabine alone; however, specific percentage values for tumor growth inhibition were not provided in the abstract. The most effective combination strategy was administering this compound 24 hours after gemcitabine.[4]
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Lines: Calu-6 (human lung carcinoma), HT-29 (human colorectal adenocarcinoma), or other appropriate human cancer cell lines.
-
Culture Medium: Use the recommended medium for the specific cell line (e.g., McCoy's 5A for HT-29, RPMI-1640 for Calu-6) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add trypsin-EDTA and incubate for 2-5 minutes until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Assess cell viability using trypan blue exclusion. Viability should be >90%.
-
Adjust the cell concentration to the desired density for injection (e.g., 5 x 10^6 to 10 x 10^6 cells per 100 µL). Keep the cell suspension on ice.
-
Mouse Xenograft Model Establishment
-
Animals: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before any procedures.
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Shave and sterilize the injection site on the flank of the mouse.
-
Gently lift the skin and inject the cell suspension (e.g., 100 µL) subcutaneously using a 27-gauge needle.
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
This compound Formulation and Administration
-
Formulation for Oral Administration:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
For a working solution, a formulation can be prepared using a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution of PEG300, Tween 80, and water.[1] For example, a 1 mL working solution can be made by adding 50 µL of a 20 mg/mL DMSO stock solution to 400 µL of PEG300, mixing well, then adding 50 µL of Tween 80, mixing again, and finally adding 500 µL of ddH2O.[1]
-
The final concentration should be calculated based on the desired dosage and the average weight of the mice.
-
-
Administration:
-
Administer this compound via oral gavage at the predetermined dosage and schedule. For example, a single oral dose of 200 mg/kg has been used in combination with gemcitabine.[5]
-
For combination studies, administer the chemotherapeutic agent (e.g., gemcitabine) via an appropriate route (e.g., intraperitoneal injection) at its established effective dose. The timing of administration of each agent is crucial and should be based on preclinical data; for instance, administering this compound 24 hours after gemcitabine has shown enhanced efficacy.[4]
-
-
Control Group: The control group should receive the vehicle used to formulate this compound, following the same administration schedule.
Endpoint Determination and Data Analysis
-
Endpoint Criteria: The study should be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or when mice show signs of significant distress or weight loss (>20%).
-
Data Analysis:
-
Calculate the mean tumor volume for each treatment group at each measurement time point.
-
Determine the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in tumor growth between treatment groups.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).
-
References
- 1. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. LY2603618, a selective CHK1 inhibitor, enhances the anti-tumor effect of gemcitabine in xenograft tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Colony Formation Assay Using Rabusertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabusertib, also known as LY2603618, is a potent and highly selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair.[1] By inhibiting Chk1, this compound prevents cancer cells from arresting their cell cycle in response to DNA damage, leading to mitotic catastrophe and apoptosis. This mechanism makes this compound a promising agent for cancer therapy, both as a monotherapy and in combination with DNA-damaging chemotherapeutics.
The colony formation assay, or clonogenic assay, is a fundamental in vitro method to assess the reproductive integrity of cells and their ability to form a colony. It is a gold-standard technique to determine the long-term effects of cytotoxic agents on cell survival and proliferation. This document provides detailed application notes and protocols for utilizing this compound in a colony formation assay to evaluate its anti-proliferative effects on cancer cells.
Data Presentation: Efficacy of this compound in Colony Formation Assays
The following table summarizes the quantitative data on the inhibitory effect of this compound as a single agent on the colony formation of various cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration (nM) | Inhibition of Colony Formation (%) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 300 | ~40% | [2] |
| HS578T | Triple-Negative Breast Cancer | 350 | ~50% | [2] |
Note: The data presented is based on available published research. Efficacy may vary depending on the cell line, experimental conditions, and protocol specifics.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting Chk1, a key transducer kinase in the ATR-Chk1 signaling pathway, which is activated in response to DNA damage and replication stress. The diagram below illustrates this pathway and the point of intervention by this compound.
Caption: this compound inhibits Chk1, preventing cell cycle arrest and leading to apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for a colony formation assay using this compound.
Caption: Workflow of the colony formation assay with this compound treatment.
Detailed Experimental Protocol: Colony Formation Assay with this compound
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (LY2603618)
-
Dimethyl sulfoxide (DMSO, for this compound stock solution)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Fixation solution: Methanol
-
Staining solution: 0.5% Crystal Violet in 25% Methanol
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells in appropriate complete medium until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion.
-
-
Cell Seeding:
-
Based on the plating efficiency of your cell line, determine the optimal number of cells to seed per well to obtain 50-100 colonies in the control wells. This typically ranges from 100 to 1000 cells per well for a 6-well plate.
-
Prepare a single-cell suspension at the desired concentration.
-
Seed the cells into 6-well plates and allow them to attach overnight in the incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically <0.1%).
-
The next day, remove the medium from the wells and replace it with fresh medium containing the appropriate concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Treat the cells for the desired duration. For continuous exposure, the drug-containing medium is left on for the entire incubation period. For short-term exposure, the drug-containing medium can be replaced with fresh, drug-free medium after a specific time (e.g., 24 hours).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until visible colonies (at least 50 cells) are formed in the control wells.
-
Monitor the plates periodically to check for colony growth and medium color. If necessary, carefully replace the medium every 3-4 days.
-
-
Fixation and Staining:
-
Once colonies are of adequate size, aspirate the medium from each well.
-
Gently wash the wells twice with PBS.
-
Add 1-2 mL of methanol to each well to fix the cells. Incubate at room temperature for 10-15 minutes.
-
Aspirate the methanol and let the plates air dry completely.
-
Add 1-2 mL of 0.5% crystal violet solution to each well, ensuring the entire surface is covered.
-
Incubate at room temperature for 10-20 minutes.
-
Carefully remove the crystal violet solution and wash the wells with tap water until the excess stain is removed.
-
Let the plates air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF) = (PE of treated sample / PE of control sample)
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve. This can be used to determine the IC50 value (the concentration of this compound that inhibits colony formation by 50%).
-
The colony formation assay is an indispensable tool for evaluating the long-term efficacy of anti-cancer agents like this compound. By following the detailed protocols and understanding the underlying signaling pathways, researchers can effectively assess the potential of this compound to inhibit the clonogenic survival of cancer cells. The provided data and methodologies serve as a valuable resource for scientists in the field of cancer research and drug development.
References
Application Notes and Protocols for Measuring Rabusertib Synergy with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, exploiting the vulnerabilities of cancer cells, particularly their deficiencies in DNA damage response (DDR) pathways, has emerged as a promising strategy. Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant efficacy in tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[1] Rabusertib (also known as LY2603618 or Prexasertib), a selective inhibitor of checkpoint kinase 1 (CHK1), plays a crucial role in cell cycle control and DNA damage repair.[2] The combination of this compound with PARP inhibitors presents a compelling therapeutic strategy to induce synthetic lethality, particularly in BRCA wild-type cancers, by co-targeting critical nodes in the DDR network.[3][4][5]
These application notes provide a comprehensive guide for researchers to measure and analyze the synergistic effects of combining this compound with various PARP inhibitors. Detailed protocols for key in vitro experiments are provided, along with methodologies for quantitative data analysis and visualization of the underlying biological pathways.
Mechanism of Synergy: A Dual Assault on DNA Damage Repair
The synergistic interaction between this compound and PARP inhibitors stems from their complementary roles in the DNA damage response pathway.
-
PARP Inhibitors' Role: PARP enzymes are essential for the repair of single-strand DNA breaks (SSBs).[3][5][6] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, collapse into more cytotoxic double-strand breaks (DSBs).[6][7] In cells with proficient homologous recombination (HR) repair, these DSBs can be efficiently repaired.
-
This compound's Role: CHK1 is a critical kinase that gets activated in response to DNA damage and replication stress.[7] Activated CHK1 orchestrates cell cycle arrest, allowing time for DNA repair, and also actively promotes HR repair by phosphorylating key proteins like RAD51.[4][7] this compound, by inhibiting CHK1, abrogates this crucial cell cycle checkpoint and, importantly, prevents the formation of RAD51 foci at the sites of DNA damage, thereby crippling the HR repair machinery.[3][4][5]
The Synergy: By combining a PARP inhibitor with this compound, a state of "synthetic lethality" is induced. The PARP inhibitor generates an abundance of DSBs, while this compound simultaneously dismantles the primary pathway for their repair (HR). This dual assault leads to an overwhelming accumulation of unresolved DNA damage, ultimately triggering apoptosis and cell death, even in cancer cells with wild-type BRCA.[3][4][5]
Quantitative Data Summary
The following tables summarize the synergistic effects observed when combining this compound (or other CHK1 inhibitors) with PARP inhibitors in various cancer cell lines.
Table 1: In Vitro Cytotoxicity and Synergy Scores
| Cell Line | Cancer Type | PARP Inhibitor | CHK1 Inhibitor | IC50 Drug A (µM) | IC50 Drug B (µM) | Combination Index (CI) at Fa=0.5 | Synergy Model | Reference |
| IMR-32 | Neuroblastoma | Olaparib | MK-8776 | >10 | 1.49 | < 1.0 | Bliss | [8] |
| LAN-1 | Neuroblastoma | Olaparib | MK-8776 | >10 | 1.49 | < 1.0 | Bliss | [8] |
| OVCAR3 | Ovarian | Olaparib | Prexasertib | ~10 | ~0.02 | < 1.0 | Chou-Talalay | [3] |
| OV90 | Ovarian | Olaparib | Prexasertib | ~5 | ~0.015 | < 1.0 | Chou-Talalay | [3] |
| PEO1 | Ovarian | Olaparib | Prexasertib | ~1 | ~0.01 | < 1.0 | Chou-Talalay | [3] |
| SKOV-3 | Ovarian | Rucaparib | Prexasertib | >50 | ~0.1 | < 1.0 | Chou-Talalay | [4][9] |
| OVCAR-3 | Ovarian | Rucaparib | Prexasertib | ~20 | ~0.05 | < 1.0 | Chou-Talalay | [4][9] |
| Capan-1 | Pancreatic | Olaparib | This compound | Not specified | Not specified | < 0.8 | Chou-Talalay | [10] |
| V-C8.B2 | Chinese Hamster Ovary | Rucaparib | PF-477736 | >10 | ~0.1 | Synergistic | Not specified | [7] |
Note: IC50 and CI values are approximated from published data and are intended for illustrative purposes.
Table 2: Induction of Apoptosis
| Cell Line | Cancer Type | Treatment | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control | Reference |
| SKOV-3 | Ovarian | Control | ~5% | 1 | [4][9] |
| Rucaparib | ~10% | 2 | [4][9] | ||
| Prexasertib | ~15% | 3 | [4][9] | ||
| Combination | ~40% | 8 | [4][9] | ||
| OVCAR-3 | Ovarian | Control | ~4% | 1 | [4][9] |
| Rucaparib | ~8% | 2 | [4][9] | ||
| Prexasertib | ~12% | 3 | [4][9] | ||
| Combination | ~35% | 8.75 | [4][9] | ||
| OVCAR3 | Ovarian | Control | ~3% | 1 | [3] |
| Olaparib | ~7% | 2.3 | [3] | ||
| Prexasertib | ~10% | 3.3 | [3] | ||
| Combination | ~25% | 8.3 | [3] |
Note: Values are illustrative and may vary based on experimental conditions.
Table 3: DNA Damage Markers
| Cell Line | Cancer Type | Treatment | γH2AX Foci per Cell (Fold Change vs. Control) | % Cells with >5 RAD51 Foci | Reference |
| OVCAR3 | Ovarian | Control | 1 | ~5% | [3][5] |
| Olaparib | ~3 | ~30% | [3][5] | ||
| Prexasertib | ~2 | ~5% | [3][5] | ||
| Combination | ~8 | <5% | [3][5] | ||
| V-C8.B2 | Chinese Hamster Ovary | Control | 1 | ~2% | [7] |
| Rucaparib | ~13 | ~25% | [7] | ||
| PF-477736 | ~1.5 | ~2% | [7] | ||
| Combination | ~15 | <2% | [7] |
Note: Quantitative values are derived from published reports and serve as examples.
Experimental Protocols
The following are detailed protocols for the key experiments cited in this application note.
Protocol 1: Cell Viability and Synergy Analysis
This protocol outlines the steps for determining cell viability using a luminescence-based assay (e.g., CellTiter-Glo®) and calculating synergy using the Chou-Talalay method.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear bottom, white-walled plates
-
This compound
-
PARP inhibitor (e.g., Olaparib, Rucaparib, Talazoparib)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the PARP inhibitor in DMSO.
-
Perform serial dilutions of each drug alone and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Add 100 µL of the drug dilutions (or vehicle control) to the appropriate wells, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 values for each drug alone.
-
Input the dose-response data for the single agents and the combination into CompuSyn software.
-
The software will generate Combination Index (CI) values. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
6-well plates
-
Treated cells (as described in Protocol 1, but in 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound, a PARP inhibitor, or the combination at their respective IC50 concentrations for 48-72 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
Protocol 3: DNA Damage Assessment by γH2AX and RAD51 Immunofluorescence
This protocol details the immunofluorescent staining of γH2AX and RAD51 foci to visualize and quantify DNA damage and the status of HR repair.
Materials:
-
Cells grown on coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-γH2AX (phospho S139) and anti-RAD51
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in 24-well plates.
-
Treat with this compound, a PARP inhibitor, or the combination for a specified time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells twice with cold PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.2% Triton X-100 for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Seal the coverslips.
-
Acquire images using a fluorescence microscope.
-
-
Image Analysis:
-
Count the number of γH2AX and RAD51 foci per nucleus in at least 50-100 cells per condition.
-
Software such as ImageJ/Fiji can be used for automated foci counting.
-
Calculate the average number of foci per cell and the percentage of cells with a high number of foci (e.g., >5).
-
Conclusion
The combination of this compound and PARP inhibitors represents a promising therapeutic strategy for a broader range of cancers beyond those with HRD. The protocols and data presented in these application notes provide a robust framework for researchers to investigate and quantify the synergistic effects of this drug combination. By understanding the underlying mechanisms and having standardized methods for their evaluation, the development of novel and more effective cancer therapies can be accelerated.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for reagents and equipment.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-crt.org [e-crt.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors [scholarworks.indianapolis.iu.edu]
- 7. A combination of PARP and CHK1 inhibitors efficiently antagonizes MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Efficacy of Combined Therapy with Checkpoint Kinase 1 Inhibitor and Rucaparib via Regulation of Rad51 Expression in BRCA Wild-Type Epithelial Ovarian Cancer Cells [e-crt.org]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Synergy between PARP and CHK1 Inhibition in Matched BRCA2 Mutant and Corrected Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rabusertib for Overcoming Cisplatin Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Rabusertib, a selective CHK1 inhibitor, to overcome resistance to the chemotherapeutic agent cisplatin. The information is intended for researchers in oncology, cell biology, and drug development.
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, the development of resistance significantly limits its efficacy.[1] One of the key mechanisms of cisplatin resistance involves the activation of the DNA damage response (DDR) pathway, which allows cancer cells to repair cisplatin-induced DNA damage and evade apoptosis.[2] The serine/threonine kinase CHK1 is a critical transducer in the DDR pathway, integrating signals from ATM and ATR to initiate cell cycle arrest and facilitate DNA repair.[3][4] By inhibiting CHK1, this compound prevents this crucial repair process, leading to the accumulation of DNA damage and subsequent cell death, particularly in combination with DNA-damaging agents like cisplatin.[3][5] Preclinical studies have demonstrated that this compound can synergize with cisplatin to enhance cytotoxicity and overcome acquired resistance in various cancer models.[5][6]
Mechanism of Action: this compound and Cisplatin Synergy
Cisplatin exerts its cytotoxic effects by forming DNA adducts, which leads to DNA damage and the activation of the DDR pathway.[7] In response to this damage, CHK1 is activated, leading to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[4] this compound, as a potent and selective CHK1 inhibitor, abrogates this cell cycle checkpoint.[8][9] Consequently, cells treated with both cisplatin and this compound are forced to enter mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis.[6][10] This combination has been shown to increase markers of DNA damage (e.g., phosphorylation of H2AX) and apoptosis (e.g., caspase activation and PARP cleavage) in cancer cells, including those resistant to cisplatin alone.[3][5]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the synergistic effects of this compound and cisplatin.
Table 1: Synergistic Cytotoxicity of this compound and Cisplatin
| Cell Line | Cancer Type | Treatment | Concentration | Effect | Reference |
| MDA-MB-231 (Cisplatin-Resistant) | Breast Cancer | Cisplatin | 10 µM | Minimal cell death | [5] |
| MDA-MB-231 (Cisplatin-Resistant) | Breast Cancer | This compound | 500 nM | Minimal cell death | [5] |
| MDA-MB-231 (Cisplatin-Resistant) | Breast Cancer | Cisplatin + this compound | 10 µM + 500 nM | Significant increase in cell death | [5] |
| SCLC cell lines (p53-deficient) | Small Cell Lung Cancer | Cisplatin + AZD7762 (Chk1 inhibitor) | 1µM + 200nM | Significant increase in sub-G1 fraction (cell death) | [10] |
Table 2: Biomarker Modulation by this compound and Cisplatin Combination
| Cell Line | Cancer Type | Treatment | Biomarker | Change | Reference |
| Basal-like breast cancer cell lines | Breast Cancer | Cisplatin + this compound | pH2AX | Increased | [5] |
| Basal-like breast cancer cell lines | Breast Cancer | Cisplatin + this compound | pCHK1 | Decreased | [5] |
| Basal-like breast cancer cell lines | Breast Cancer | Cisplatin + this compound | Cleaved PARP | Increased | [5] |
| Basal-like breast cancer cell lines | Breast Cancer | Cisplatin + this compound | Caspase 3 & 8 Activity | Increased | [5] |
Experimental Protocols
Detailed protocols for key in vitro experiments to assess the synergy between this compound and cisplatin are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound and cisplatin, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell lines (cisplatin-sensitive and resistant)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline or DMF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and cisplatin in complete growth medium. Treat cells with varying concentrations of this compound, cisplatin, or the combination. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 values can be determined using a dose-response curve.[11][12]
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells from Protocol 1 (or a separate experiment in 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After a 72-hour treatment period, collect both adherent and floating cells.[5]
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of DDR and Apoptosis Markers
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the DDR and apoptosis pathways.
Materials:
-
Treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pCHK1, anti-CHK1, anti-pH2AX, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.[5]
Protocol 4: Caspase Activity Assay
This protocol measures the activity of key executioner caspases (e.g., caspase-3 and -8) as a marker of apoptosis.
Materials:
-
Treated and control cell lysates
-
Caspase activity assay kit (e.g., colorimetric or fluorometric)
-
Apoptosis lysis buffer
-
96-well plate
-
Plate reader (colorimetric or fluorometric)
Procedure:
-
Cell Lysis: After a 72-hour treatment, lyse the cells in ice-cold apoptosis lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, mix an equal amount of protein from each sample with the caspase reaction buffer and the specific caspase substrate.
-
Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at 37°C).
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Quantify the caspase activity relative to the control samples.
Conclusion
The combination of this compound and cisplatin represents a promising therapeutic strategy to overcome cisplatin resistance in various cancers. The provided protocols offer a framework for researchers to investigate this synergy in their own models. By abrogating the CHK1-mediated DNA damage checkpoint, this compound sensitizes resistant cancer cells to the cytotoxic effects of cisplatin, leading to enhanced tumor cell killing. Further preclinical and clinical investigations are warranted to fully elucidate the potential of this combination therapy.
References
- 1. Cisplatin resistance: preclinical findings and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Increasing cisplatin sensitivity by schedule-dependent inhibition of AKT and Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Checkpoint Kinase 1 Inhibition Enhances Cisplatin Cytotoxicity and Overcomes Cisplatin Resistance in SCLC by Promoting Mitotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHK1 inhibitor sensitizes resistant colorectal cancer stem cells to nortopsentin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Chk1 inhibition enhances cisplatin cytotoxicity and overcomes cisplatin resistance in small cell lung cancer by promoting mitotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive analysis of hub genes associated with cisplatin-resistance in ovarian cancer and screening of therapeutic drugs through bioinformatics and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of γH2AX following Rabusertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabusertib (LY2603618) is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1] Inhibition of Chk1 disrupts cell cycle checkpoints, leading to increased replication stress and the accumulation of DNA damage, particularly in cancer cells that are often reliant on these checkpoints for survival. A key biomarker for DNA double-strand breaks (DSBs), a severe form of DNA damage, is the phosphorylation of the histone variant H2AX at serine 139, termed γH2AX. Following DNA damage, γH2AX rapidly forms discrete nuclear foci at the sites of DSBs, which can be visualized and quantified using immunofluorescence microscopy. This application note provides a detailed protocol for the immunofluorescence staining of γH2AX in cells treated with this compound, enabling researchers to assess the pharmacodynamic effects of Chk1 inhibition and quantify the extent of induced DNA damage.
Signaling Pathway of this compound-Induced γH2AX Formation
This compound targets and inhibits Chk1, a serine/threonine kinase that plays a pivotal role in the ATR-Chk1 signaling pathway, which is activated in response to single-stranded DNA (ssDNA) at stalled replication forks. By inhibiting Chk1, this compound prevents the stabilization of replication forks and promotes uncontrolled replication origin firing. This leads to the accumulation of ssDNA and the eventual collapse of replication forks, generating DNA double-strand breaks. These DSBs trigger the activation of the ATM (Ataxia-Telangiectasia Mutated) and DNA-PK (DNA-dependent protein kinase) pathways, which in turn phosphorylate H2AX at serine 139, leading to the formation of γH2AX foci. These foci serve as platforms for the recruitment of DNA repair proteins to the sites of damage.
Quantitative Data Presentation
The following table summarizes representative quantitative data on the effect of Chk1 inhibition on γH2AX levels. It is important to note that specific values may vary depending on the cell line, experimental conditions, and the specific Chk1 inhibitor used. The data presented here is based on studies using Chk1 inhibitors and serves as an example of expected outcomes.
| Cell Line | Treatment (Chk1 Inhibitor) | Concentration | Incubation Time | Metric | Result |
| HCT116 | Chk1 siRNA | N/A | 16-48 hours | % of γH2AX positive cells | ~35-60% (compared to ~8% in control)[2] |
| UT-7/Tpo CALR del61/WT | This compound | 0.8 µM | 24 hours | γH2AX protein level (Western Blot) | Increased γH2AX compared to untreated control |
| UT-7/Tpo CALR del61/WT | MK8776 (Chk1 inhibitor) | 1 µM | 6 hours | % of γH2AX positive cells | ~40% (compared to ~10% in control) |
| UT-7/Tpo CALR del61/WT | MK8776 (Chk1 inhibitor) | 1 µM | 24 hours | % of γH2AX positive cells | ~60% (compared to ~15% in control) |
Experimental Protocols
Materials and Reagents
-
Cell Line: Cancer cell line of interest (e.g., HCT116, UT-7)
-
This compound (LY2603618): Stock solution in DMSO
-
Cell Culture Medium: Appropriate for the chosen cell line
-
Coverslips: Sterile, glass
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Phosphate-Buffered Saline (PBS)
Experimental Workflow Diagram
Step-by-Step Protocol
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed the cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the wells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired amount of time (e.g., 6, 24, or 48 hours).
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.[3]
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by adding 5% BSA in PBS to each well and incubating for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-phospho-Histone H2A.X (Ser139) antibody in 1% BSA in PBS according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated goat anti-rabbit IgG secondary antibody in 1% BSA in PBS. Protect the antibody from light.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.
-
Add DAPI solution to each coverslip and incubate for 5 minutes at room temperature in the dark to stain the nuclei.
-
-
Mounting:
-
Aspirate the DAPI solution and wash the coverslips once with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Microscopy and Image Acquisition:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).
-
Capture images of multiple random fields for each experimental condition to ensure representative data.
-
-
Image Analysis and Quantification:
-
Quantify the γH2AX signal using image analysis software such as ImageJ or Fiji.
-
Metrics for Quantification:
-
Percentage of γH2AX-positive cells: Count the number of cells with distinct γH2AX foci and express it as a percentage of the total number of cells (DAPI-stained nuclei).
-
Number of foci per cell: Count the number of discrete γH2AX foci in each nucleus.
-
Fluorescence intensity: Measure the mean fluorescence intensity of the γH2AX signal within the nucleus.[3]
-
-
Conclusion
This application note provides a comprehensive guide for the immunofluorescence staining and analysis of γH2AX in response to treatment with the Chk1 inhibitor this compound. The detailed protocol and accompanying information will enable researchers to effectively utilize this assay as a pharmacodynamic biomarker to study the mechanism of action of this compound and other Chk1 inhibitors, and to assess their efficacy in inducing DNA damage in cancer cells. The provided diagrams and quantitative data examples offer a clear framework for experimental design and data interpretation.
References
- 1. Determination of dose-response calibration curves for gamma radiation using gamma-H2AX immunofluorescence based biodosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced H2AX Phosphorylation, DNA Replication Fork Arrest, and Cell Death in the Absence of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rabusertib in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models in cancer research and drug development.[1][2][3] By recapitulating the complex cellular architecture and microenvironment of in vivo tumors, organoids offer a more physiologically relevant platform for assessing therapeutic efficacy compared to traditional 2D cell culture.[3][4][5] Rabusertib (also known as LY2603618) is a potent and highly selective inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[6][7][8] Inhibition of Chk1 by this compound prevents DNA repair, leading to cell cycle arrest, induction of apoptosis, and potentiation of the anti-tumor effects of DNA-damaging agents, particularly in p53-mutant cancers.[6][9]
These application notes provide a comprehensive guide for utilizing this compound in 3D organoid culture systems to evaluate its efficacy as a monotherapy or in combination with other chemotherapeutic agents. The following protocols are designed for researchers familiar with basic cell culture and 3D organoid techniques.
Mechanism of Action of this compound
This compound is a synthetic organic compound that functions as a selective inhibitor of Chk1, an ATP-dependent serine-threonine kinase.[6][10] Chk1 plays a pivotal role in the cell's response to DNA damage by activating cell cycle checkpoints (G1/S, intra-S, and G2/M), allowing time for DNA repair.[6][11] By inhibiting Chk1, this compound abrogates these checkpoints, causing cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[7] This mechanism is particularly effective in cancer cells, which often have a defective G1 checkpoint and are more reliant on the S and G2 checkpoints for survival. Furthermore, this compound has been shown to synergize with DNA-damaging chemotherapies like platinum compounds and gemcitabine.[9]
Caption: this compound inhibits Chk1, preventing DNA repair and leading to apoptosis.
Experimental Protocols
Protocol 1: Establishment and Culture of Patient-Derived Tumor Organoids
This protocol outlines the general steps for establishing and maintaining patient-derived tumor organoids. Specific media components and growth factors may need to be optimized based on the tumor type.
Materials:
-
Fresh tumor tissue from biopsy or resection
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid growth medium (specific to tissue type)
-
Gentle cell dissociation reagent
-
Basic cell culture reagents and equipment
Procedure:
-
Tissue Digestion: Mince the tumor tissue into small fragments and digest with a gentle cell dissociation reagent to obtain a single-cell or small-cell-cluster suspension.
-
Embedding in Matrix: Resuspend the cell pellet in the basement membrane matrix on ice.
-
Seeding: Plate droplets of the cell-matrix mixture into pre-warmed multi-well plates. Allow the matrix to solidify at 37°C.
-
Culture: Overlay the solidified domes with the appropriate organoid growth medium. Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passaging: Once organoids are dense, they can be passaged by mechanically or enzymatically disrupting the organoids and re-plating them in a fresh matrix.
Protocol 2: Drug Sensitivity and Viability Assay with this compound in 3D Organoids
This protocol describes how to assess the effect of this compound on organoid viability.
Materials:
-
Established tumor organoid cultures
-
This compound (stock solution in DMSO)
-
Appropriate chemotherapeutic agent (for combination studies)
-
Organoid growth medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Organoid Seeding: Harvest and dissociate organoids into smaller fragments. Count and seed a standardized number of organoids per well in a 96-well plate with the basement membrane matrix.
-
Drug Preparation: Prepare serial dilutions of this compound in organoid growth medium. For combination studies, also prepare the second drug at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Treatment: After allowing the organoids to reform for 24-48 hours, replace the medium with the drug-containing medium.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72-120 hours).
-
Viability Assessment: On the day of analysis, equilibrate the plate to room temperature. Add the 3D cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader. The luminescence signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle control and plot dose-response curves to determine the IC50 value for this compound as a monotherapy and in combination.
Caption: Experimental workflow for testing this compound in 3D organoids.
Data Presentation
Quantitative data from drug sensitivity assays should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Monotherapy Efficacy of this compound in Tumor Organoids
| Organoid Line | Tissue of Origin | p53 Status | This compound IC50 (µM) |
| PDO-1 | Pancreatic Ductal Adenocarcinoma | Mutant | 0.5 |
| PDO-2 | Colorectal Cancer | Wild-Type | 5.2 |
| PDO-3 | Breast Cancer (Basal-like) | Mutant | 0.8 |
Table 2: Combination Therapy of this compound with Gemcitabine
| Organoid Line | Treatment | IC50 (µM) | Combination Index (CI)* |
| PDO-1 | This compound | 0.5 | N/A |
| Gemcitabine | 0.1 | N/A | |
| This compound + Gemcitabine | 0.05 (Gemcitabine) | < 1 (Synergistic) | |
| PDO-2 | This compound | 5.2 | N/A |
| Gemcitabine | 0.8 | N/A | |
| This compound + Gemcitabine | 0.7 (Gemcitabine) | ≈ 1 (Additive) |
*Combination Index (CI) can be calculated using software such as CalcuSyn or CompuSyn. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Further Applications and Considerations
-
Apoptosis and Cell Cycle Analysis: Flow cytometry can be performed on dissociated organoids to assess the induction of apoptosis (e.g., Annexin V/PI staining) and cell cycle arrest (e.g., propidium iodide staining) following this compound treatment.[6]
-
Immunofluorescence and Immunohistochemistry: Fixed and sectioned organoids can be stained for markers of DNA damage (e.g., γH2AX), apoptosis (e.g., cleaved caspase-3), and proliferation (e.g., Ki-67) to visualize the spatial effects of this compound.
-
High-Throughput Screening: The described protocols can be adapted for high-throughput screening of compound libraries in combination with this compound to identify novel synergistic interactions.[12]
-
Resistance Mechanisms: Organoid models can be used to investigate mechanisms of resistance to this compound by long-term culture in the presence of the drug and subsequent molecular analysis.
Conclusion
The use of this compound in 3D organoid culture systems provides a robust and clinically relevant platform for evaluating its therapeutic potential. These models allow for the assessment of drug efficacy in a context that more closely mimics the in vivo tumor environment, facilitating the translation of preclinical findings to the clinic. The detailed protocols and application notes provided herein offer a framework for researchers to effectively utilize this compound in their 3D cell culture-based cancer research and drug discovery efforts.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Unlocking organoid potential through improved culture conditions | Drug Discovery News [drugdiscoverynews.com]
- 3. 3D and organoid culture in research: physiology, hereditary genetic diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-dimensional organoid culture reveals involvement of Wnt/β-catenin pathway in proliferation of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
Application Notes and Protocols: CRISPR Screen to Identify Rabusertib Resistance Genes
Introduction
Rabusertib (also known as LY2603618) is a potent and highly selective inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1][2] By targeting CHK1, this compound disrupts cell cycle checkpoints, particularly the G2/M checkpoint, leading to premature mitotic entry and apoptosis in cancer cells, especially when used in combination with DNA-damaging chemotherapies.[2][3] However, as with many targeted therapies, the development of drug resistance remains a significant clinical challenge, limiting its long-term efficacy.
The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 technology has revolutionized functional genomics.[4][5] Genome-wide CRISPR screens, in particular, serve as a powerful, unbiased tool to systematically identify genes whose loss or gain of function contributes to a specific phenotype, such as drug resistance.[6][7][8]
This document provides detailed application notes and protocols for conducting a pooled, genome-wide CRISPR/Cas9 knockout screen to identify genes that confer resistance to this compound. The methodologies outlined are intended for researchers, scientists, and drug development professionals aiming to elucidate resistance mechanisms and discover novel therapeutic targets to overcome them.
Background and Scientific Principles
This compound's Mechanism of Action
This compound functions by inhibiting CHK1, a serine/threonine kinase that plays a pivotal role in the cell's response to DNA damage.[1] Upon DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates several downstream targets, including the CDC25 family of phosphatases. This phosphorylation inactivates CDC25, preventing it from activating the CDK1/Cyclin B complex, which is essential for entry into mitosis. The result is a G2/M cell cycle arrest, allowing time for DNA repair.
By inhibiting CHK1, this compound prevents this G2/M arrest.[2] In cancer cells with existing DNA damage (either endogenous or induced by chemotherapy), this abrogation of the checkpoint forces the cells into mitosis with damaged DNA, a catastrophic event that leads to mitotic catastrophe and apoptosis.
Principle of CRISPR/Cas9 Resistance Screens
A pooled CRISPR knockout screen utilizes a lentiviral library of single-guide RNAs (sgRNAs), with each sgRNA designed to target and create a loss-of-function mutation in a specific gene via the Cas9 nuclease.[9] The workflow involves transducing a large population of Cas9-expressing cells with this library so that, on average, each cell receives a single sgRNA targeting a single gene.
After transduction, the cell population is split. One group is treated with a selective pressure—in this case, a high concentration of this compound—while the control group is treated with a vehicle (e.g., DMSO).[10] Cells that receive an sgRNA knocking out a gene essential for this compound's cytotoxic effect will survive and proliferate, becoming enriched in the population over time. By using next-generation sequencing (NGS) to count the sgRNAs present in the final treated and control populations, researchers can identify which gene knockouts confer resistance.[11]
Experimental Protocols
This protocol outlines a genome-wide CRISPR/Cas9 knockout screen to identify genes whose loss confers resistance to this compound.
Phase 1: Preparation and Quality Control
-
Cell Line Selection:
-
Choose a cancer cell line known to be sensitive to this compound.
-
Ensure the cell line stably expresses the S. pyogenes Cas9 nuclease. If not, generate a stable Cas9-expressing line by lentiviral transduction followed by antibiotic selection (e.g., Blasticidin).
-
Perform routine mycoplasma testing.
-
-
This compound Dose-Response Assay (Kill Curve):
-
Objective: To determine the optimal concentration of this compound for the screen. The concentration should be high enough to provide strong selective pressure, typically an IC80-IC90 (inhibitory concentration that kills 80-90% of cells).[10]
-
Protocol:
-
Plate cells in a 96-well plate at a suitable density.
-
After 24 hours, treat cells with a serial dilution of this compound (e.g., 10 concentrations from 1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubate for a period that allows for several cell doublings (e.g., 5-7 days).
-
Assess cell viability using an appropriate assay (e.g., CellTiter-Glo®).
-
Plot the dose-response curve and calculate the IC80-IC90 value.
-
-
-
Lentiviral sgRNA Library Production:
-
Use a well-validated, genome-wide sgRNA library (e.g., GeCKO v2, Brunello).[8]
-
Produce high-titer lentivirus by transfecting HEK293T cells with the pooled sgRNA library plasmid along with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the viral supernatant at 48 and 72 hours post-transfection, pool, and filter.
-
Determine the viral titer to calculate the required volume for transduction.
-
Phase 2: Screen Execution
-
Lentiviral Transduction:
-
Objective: To introduce the sgRNA library into the Cas9-expressing cells at a low multiplicity of infection (MOI) of 0.1-0.3. This ensures that most cells receive a single sgRNA.
-
Protocol:
-
Plate a sufficient number of cells to achieve a representation of at least 500-1000 cells per sgRNA in the library after all selection steps.
-
Transduce the cells with the lentiviral library at the predetermined MOI in the presence of polybrene (e.g., 8 µg/mL).
-
Incubate for 24-48 hours.
-
-
-
Antibiotic Selection:
-
Replace the virus-containing medium with fresh medium containing the appropriate antibiotic for the sgRNA library vector (e.g., Puromycin).
-
Culture for 2-3 days until a non-transduced control plate shows complete cell death.
-
-
Screening and Drug Treatment:
-
After antibiotic selection, harvest a portion of the cells as the initial "Day 0" reference sample.
-
Split the remaining cells into two populations: the Treatment Group and the Control Group .
-
Treat the Treatment Group with this compound at the predetermined IC80-IC90 concentration.
-
Treat the Control Group with the equivalent concentration of vehicle (DMSO).
-
Culture the cells for 14-21 days, passaging as needed. Maintain a cell count that preserves the library representation (at least 500-1000 cells/sgRNA).
-
Replenish the drug/vehicle with each passage.
-
Harvest the final cell pellets from both groups.
-
Phase 3: Sequencing and Data Analysis
-
Genomic DNA Extraction and sgRNA Amplification:
-
Extract high-quality genomic DNA from the "Day 0" and final harvested cell pellets.
-
Use a two-step PCR protocol to amplify the sgRNA sequences from the genomic DNA. The first PCR amplifies the region, and the second adds sequencing adapters and barcodes.
-
-
Next-Generation Sequencing (NGS):
-
Pool the barcoded PCR products and perform NGS on a suitable platform (e.g., Illumina NextSeq). Aim for a sequencing depth of at least 200-500 reads per sgRNA.
-
-
Data Analysis:
-
Use computational tools like MAGeCK or drugZ to analyze the sequencing data.
-
The analysis pipeline involves:
-
Demultiplexing reads based on barcodes.
-
Aligning reads to the sgRNA library reference to get sgRNA counts.
-
Comparing sgRNA counts in the this compound-treated sample versus the DMSO-treated sample (or Day 0 sample).
-
Calculating metrics such as log-fold change (LFC) and a statistical significance value (p-value or FDR) for each gene.
-
-
Data Presentation and Interpretation
The primary output of the screen is a ranked list of genes. Genes whose knockout leads to a fitness advantage (resistance) in the presence of this compound will be positively selected, meaning their corresponding sgRNAs will be more abundant in the final treated population compared to the control.
Example Data Summary
The quantitative results should be summarized in a table. Below is a hypothetical table of top gene hits conferring resistance to this compound.
| Rank | Gene Symbol | Description | Log2 Fold Change (Enrichment) | False Discovery Rate (FDR) |
| 1 | WEE1 | WEE1 G2 checkpoint kinase | 5.8 | < 0.001 |
| 2 | FAM122A | Family with sequence similarity 122A | 5.1 | < 0.001 |
| 3 | ABCG2 | ATP binding cassette subfamily G member 2 | 4.7 | 0.002 |
| 4 | MAPK14 | Mitogen-activated protein kinase 14 (p38α) | 4.2 | 0.005 |
| 5 | PPP2R1A | Protein phosphatase 2 scaffold subunit Aalpha | 3.9 | 0.008 |
| 6 | CDK2 | Cyclin dependent kinase 2 | 3.5 | 0.011 |
Note: This table contains hypothetical data for illustrative purposes. Actual results will vary based on the cell line and experimental conditions. WEE1 and FAM122A are included based on literature suggesting their roles in CHK1 inhibitor resistance.[12][13]
Interpretation and Hit Validation
-
Positive Hits: Genes with a high positive Log2 Fold Change and a low FDR are considered strong candidates for resistance genes.
-
Hit Validation: The top candidates from the primary screen must be validated through secondary assays.
-
Individual Gene Knockout: Generate single-gene knockout cell lines for each top hit using 2-3 independent sgRNAs.
-
Competitive Growth Assays: Mix wild-type and knockout cells and treat with this compound to confirm the fitness advantage.
-
Rescue Experiments: Re-expression of the wild-type gene in the knockout background should re-sensitize the cells to this compound.
-
Potential Resistance Pathways
The identified genes can illuminate the molecular pathways that cells exploit to bypass CHK1 inhibition.
A key known resistance mechanism to CHK1 inhibitors is the upregulation of WEE1 kinase.[13] WEE1 provides a redundant G2/M checkpoint by directly inhibiting CDK1. If a screen identifies a negative regulator of WEE1 as a top hit, its knockout would lead to increased WEE1 levels, thereby compensating for the loss of CHK1-mediated cell cycle control.
Other potential resistance mechanisms that could be uncovered include:
-
Drug Efflux: Upregulation of ABC transporters (e.g., ABCG2) that pump this compound out of the cell.[8]
-
Bypass Pathways: Activation of parallel signaling pathways that can sustain cell survival and proliferation despite CHK1 inhibition, such as the p38 MAPK pathway.[13][14]
-
Apoptotic Evasion: Loss of pro-apoptotic factors required for the execution of cell death following mitotic catastrophe.
Conclusion
The protocol described herein provides a robust framework for utilizing genome-wide CRISPR/Cas9 screening to systematically identify genes driving resistance to the CHK1 inhibitor this compound. The resulting data can reveal novel biological insights into drug action, provide biomarkers for patient stratification, and uncover new therapeutic targets to be used in combination therapies to overcome or prevent the emergence of resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 6. CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 8. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 10. CRISPR screening strategies: resistance vs. sensitivity - what’s right for your study? | Revvity [revvity.com]
- 11. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CHK1 Inhibitor Blocks Phosphorylation of FAM122A and Promotes Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acquired small cell lung cancer resistance to Chk1 inhibitors involves Wee1 up‐regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Rabusertib solubility issues in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Rabusertib in aqueous buffers. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as LY2603618 or IC-83) is a potent and highly selective inhibitor of the cell cycle checkpoint kinase 1 (Chk1).[1][2][3] Chk1 is a critical kinase in the DNA damage response pathway.[4] When DNA damage occurs, Chk1 is activated, leading to cell cycle arrest to allow time for DNA repair.[5] By inhibiting Chk1, this compound prevents this repair process, causing cells with damaged DNA to prematurely enter mitosis, which ultimately leads to apoptosis (programmed cell death).[2][6] This mechanism makes this compound a subject of interest for potentiating the anti-tumor effects of DNA-damaging chemotherapy agents.[2][5]
Q2: What is the recommended solvent for dissolving this compound powder?
This compound is practically insoluble in water and ethanol.[2] The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[2]
Q3: How should I prepare a working solution of this compound in an aqueous buffer or cell culture medium?
Directly adding the DMSO stock solution to an aqueous medium can cause this compound to precipitate.[1] The recommended method is a serial dilution process. First, prepare a high-concentration stock solution in DMSO (e.g., 10 mM).[1] Then, create intermediate dilutions of this stock solution, often in more DMSO, before making the final dilution into your aqueous buffer or cell culture medium.[1] For cell-based assays, a final dilution of 1000-fold from a DMSO stock into the medium is a common practice.[1]
Q4: What are the recommended storage conditions for this compound?
-
Powder: Store the solid compound at -20°C for up to three years.[1][6]
-
DMSO Stock Solution: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -80°C for up to one year or at -20°C for up to six months.[3][6]
Troubleshooting Guide
Problem: My this compound solution precipitated after I added the DMSO stock to my aqueous buffer.
-
Cause: This is a common issue due to the low aqueous solubility of this compound. The rapid change in solvent polarity when adding a concentrated DMSO stock to a large volume of aqueous buffer can cause the compound to crash out of solution.
-
Solution 1: Stepwise Dilution: Avoid adding the high-concentration DMSO stock directly into the aqueous buffer. First, perform an intermediate dilution of the stock in DMSO to a lower concentration. Then, add this intermediate solution to the final volume of aqueous buffer while vortexing or stirring.[1]
-
Solution 2: Pre-warming: To prevent precipitation caused by temperature differences, pre-heat both your this compound stock solution and the destination aqueous buffer/medium to 37°C before mixing.[1]
-
Solution 3: Redissolving Precipitate: If precipitation has already occurred, you can attempt to redissolve the compound by gently warming the solution to 37-45°C or by using sonication.[1] Always check for visual clarity before use.
Problem: The this compound powder will not fully dissolve in DMSO, even at the recommended concentration.
-
Cause: This may be due to the quality of the DMSO or the specific batch of the compound. Absorbed moisture in the DMSO can significantly lower its solvating power.[2]
-
Solution 1: Use Fresh DMSO: Always use fresh, anhydrous, high-quality DMSO to prepare your stock solution.[2]
-
Solution 2: Physical Assistance: Aid the dissolution process by gently warming the solution (up to 45-60°C) or using sonication.[1][6] This can help overcome the activation energy barrier for dissolution.
-
Solution 3: Check Maximum Solubility: Be aware that maximum solubility can vary slightly between suppliers. Confirm the concentration you are trying to achieve is within the published solubility limits (see Table 1).
Problem: My concentrated (e.g., 10x) PBS buffer has a precipitate before I even add the this compound.
-
Cause: Precipitation in concentrated phosphate-buffered saline (PBS), especially when stored at low temperatures like 4°C, is a known issue.[7] Phosphate salts have lower solubility at colder temperatures. If your PBS formulation also contains calcium or magnesium salts, they can form insoluble calcium phosphate or magnesium phosphate, particularly at higher concentrations and neutral to alkaline pH.[8]
-
Solution 1: Dissolve at Room Temperature: If the precipitate appears after cold storage, allow the 10x PBS to warm to room temperature. The salts should redissolve.[7]
-
Solution 2: Prepare without Divalent Cations: Prepare your concentrated PBS stock without calcium and magnesium. These can be added to the final 1x working solution after dilution, where their concentration is low enough to remain soluble.[8]
-
Solution 3: Use High-Purity Water: Always use high-purity, deionized, or distilled water (ddH₂O) for buffer preparation to avoid introducing ions that can cause precipitation.[7]
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
| Concentration (mg/mL) | Molar Concentration (mM) | Source |
| 4.36 | 10 | [1] |
| 8 | 18.33 | [2] |
| 13 | 29.79 | [2] |
| 22 | 50.42 | [2] |
| 29 | 66.46 | [2] |
| 31.25 | 71.63 | [6] |
| Note: The molecular weight of this compound is 436.3 g/mol .[2][6] Solubility can vary based on purity, temperature, and the specific lot of the compound. |
Table 2: Example Formulations for In Vivo Use
| Formulation Components | Solubility | Notes | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (5.73 mM) | Results in a clear solution. | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.73 mM) | Results in a clear solution. | [6] |
| 50% PEG300, 50% saline | 10 mg/mL (22.92 mM) | Forms a suspended solution; requires sonication. | [6] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 1.0 mg/mL (2.29 mM) | Mix components sequentially. Use immediately for best results. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
-
Prepare 10 mM DMSO Stock:
-
Weigh out 4.36 mg of this compound powder.
-
Add 1 mL of fresh, anhydrous DMSO.
-
Vortex thoroughly. If needed, gently warm the vial or sonicate until the solid is completely dissolved. This is your 10 mM stock solution.
-
-
Store Stock Solution:
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -80°C.
-
-
Prepare Final Working Solution (Example for 10 µM final concentration):
-
Thaw one aliquot of 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of cell culture medium or aqueous buffer (creates a 100 µM, 100x solution). Vortex gently.
-
Add the required volume of this 100x intermediate solution to your experimental plate. For example, add 2 µL of the 100 µM solution to a well containing 198 µL of cells in medium to achieve a final concentration of 1 µM this compound. Note: This 1:1000 dilution from the original stock is a commonly used method.[1]
-
Protocol 2: General Cell Viability Assay with this compound
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,500-5,000 cells per well and incubate for 18-24 hours to allow for attachment.[1]
-
Compound Addition:
-
Prepare a series of this compound dilutions in cell culture medium from your stock solution, as described in Protocol 1.
-
Add the final diluted compound to the appropriate wells. Include a DMSO-only control at the same final concentration as your highest this compound treatment.
-
-
Incubation: Incubate the cells with the compound for a period equivalent to two cell doublings (e.g., 48-72 hours, depending on the cell line).
-
Viability Measurement:
-
Add MTS/PMS or a similar viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm) using a spectrophotometer.[1]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Preparing Aqueous this compound Solutions.
References
- 1. This compound | Autophagy | Chk | PDK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Perspective on the Use of DNA Repair Inhibitors as a Tool for Imaging and Radionuclide Therapy of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
Rabusertib Off-Target Effects: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers encountering potential off-target effects of Rabusertib (LY2603618), a selective Chk1 inhibitor. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a phenotype that is inconsistent with Chk1 inhibition alone. Could this be due to off-target effects of this compound?
A1: While this compound is a highly selective Chk1 inhibitor, like most kinase inhibitors, it can interact with other kinases at higher concentrations.[1][2][3] Unexpected phenotypes could arise from inhibition of these off-target kinases. It is crucial to use the lowest effective concentration of this compound and to validate that the observed phenotype is dose-dependent and correlates with Chk1 inhibition.
Q2: What are the known off-target kinases for this compound (LY2603618)?
A2: In vitro kinase profiling has identified several kinases that are inhibited by this compound at concentrations higher than its IC50 for Chk1. The selectivity of this compound for Chk1 is approximately 100-fold greater than for other kinases tested.[1][2]
Kinase Selectivity Profile of this compound (LY2603618)
| Kinase | IC50 (nM) | Fold Selectivity vs. Chk1 | Potential Implication of Inhibition |
| Chk1 | 7 | 1 | Primary Target: Cell cycle checkpoint control, DNA damage response |
| PDK1 | 893 | ~128 | PI3K/AKT signaling pathway |
| CAMK2 | 1550 | ~221 | Calcium signaling, neuronal function |
| VEGFR3 | 2128 | ~304 | Angiogenesis, lymphangiogenesis |
| MET | 2200 | ~314 | Cell proliferation, motility, and invasion |
| JNK1 | 4930 | ~704 | Stress response, inflammation, apoptosis |
| RSK2 | 5700 | ~814 | MAPK/ERK signaling pathway, cell growth |
| Chk2 | 12000 | ~1714 | DNA damage response |
| NTRK1 | 12000 | ~1714 | Neuronal survival and differentiation |
Data compiled from publicly available sources.[1]
Q3: I am observing unexpected levels of apoptosis or cell cycle arrest. How can I determine if this is an off-target effect?
A3: To dissect on-target versus off-target effects, consider the following experimental approaches:
-
Dose-Response Correlation: Perform a detailed dose-response curve for this compound in your cell line. Correlate the concentration at which you observe the unexpected phenotype with the concentration required to inhibit Chk1 activity (e.g., by monitoring phosphorylation of a downstream target like Cdc25C).
-
Rescue Experiments: If you hypothesize that the off-target effect is due to inhibition of a specific kinase, try to rescue the phenotype by activating the downstream pathway of that kinase.
-
Use of a Structurally Unrelated Chk1 Inhibitor: Compare the phenotype induced by this compound with that of another potent and selective Chk1 inhibitor with a different chemical scaffold. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
siRNA/shRNA Knockdown: Use RNA interference to specifically knockdown Chk1 and see if it phenocopies the effects of this compound.
Troubleshooting Experimental Results
Issue 1: Inconsistent results in cell viability assays.
-
Possible Cause: Off-target effects at high concentrations. The cellular IC50 for growth inhibition can be significantly higher than the biochemical IC50 for Chk1.[1] At these higher concentrations, off-target kinase inhibition may contribute to cytotoxicity.
-
Troubleshooting Steps:
-
Determine the EC50 for Chk1 inhibition in your specific cell line by measuring the phosphorylation of a downstream target.
-
Conduct viability assays using a concentration range that brackets the Chk1 EC50.
-
If cytotoxicity is only observed at concentrations well above the Chk1 EC50, consider the possibility of off-target effects.
-
Issue 2: Unexpected changes in signaling pathways unrelated to Chk1.
-
Possible Cause: Inhibition of off-target kinases such as those in the PI3K/AKT or MAPK pathways.
-
Troubleshooting Steps:
-
Review the kinase selectivity profile of this compound (see table above).
-
Perform western blot analysis to examine the phosphorylation status of key proteins in suspected off-target pathways. For example, check the phosphorylation of Akt as a readout for PDK1 activity.
-
Use specific inhibitors for the suspected off-target kinase as a positive control to see if they produce a similar signaling change.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of Chk1 and Off-Target Kinase Activity
This protocol describes how to assess the phosphorylation status of Chk1 downstream targets and potential off-target pathway proteins.
Materials:
-
Cells of interest
-
This compound (LY2603618)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Cdc25C, anti-phospho-Akt, anti-total-Cdc25C, anti-total-Akt, anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a dose range of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control.
Signaling Pathways and Experimental Workflows
This compound On-Target Signaling Pathway
Caption: On-target signaling pathway of this compound in the context of DNA damage.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
Optimizing Rabusertib Dosage for Minimal Toxicity In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Rabusertib (LY2603618) dosage in vitro to achieve minimal toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Checkpoint Kinase 1 (Chk1), a crucial serine/threonine kinase involved in the DNA damage response (DDR).[1][2] By inhibiting Chk1, this compound prevents cancer cells from repairing DNA damage, leading to cell cycle arrest, accumulation of DNA damage, and ultimately, apoptosis (programmed cell death).[1][2] This mechanism is particularly effective in cancer cells with a p53 mutation.[2]
Q2: What are the known off-target effects of this compound?
This compound exhibits high selectivity for Chk1. In a panel of 51 different protein kinases, this compound was found to be approximately 100-fold more potent against Chk1 (IC50 = 7 nM) than any other kinase evaluated.[3] For example, its IC50 value against PDK1 is 893 nM.[3] While off-target effects are minimal, at higher concentrations, researchers should be aware of the potential for interactions with other kinases.
Q3: What is a typical starting concentration range for this compound in vitro?
The optimal concentration of this compound is highly dependent on the cell line being used. Based on published data, a broad starting range to consider is 10 nM to 10 µM. For example, the IC50 for growth inhibition in the SK-N-BE(2) neuroblastoma cell line was determined to be 10.81 μM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. When preparing working solutions, it is crucial to use fresh DMSO as moisture-absorbing DMSO can reduce the solubility of the compound.[2] To minimize DMSO-induced toxicity in your cell cultures, the final concentration of DMSO should generally be kept below 0.5%, with 0.1% being a widely accepted safe level for most cell lines.[4]
Q5: Can this compound be used in combination with other therapies?
Yes, this compound has shown synergistic effects when combined with DNA-damaging chemotherapeutic agents such as cisplatin and gemcitabine. This is because this compound's inhibition of DNA repair mechanisms enhances the cytotoxic effects of these agents. Importantly, studies have shown that the combination of this compound with cisplatin did not exhibit toxic effects on non-tumorigenic breast tissue-derived cell lines, suggesting a cancer-cell specific synergistic toxicity.
Troubleshooting Guides
Issue 1: High background or inconsistent results in cytotoxicity assays.
Possible Cause:
-
Cell density: Too high or too low cell density can lead to variability in results.
-
Reagent preparation: Improperly prepared or stored reagents can lose activity.
-
Pipetting errors: Inaccurate pipetting can introduce significant variability.
-
DMSO concentration: High concentrations of DMSO can be toxic to cells and interfere with the assay.
-
Contamination: Mycoplasma or bacterial contamination can affect cell health and assay results.
Troubleshooting Steps:
-
Optimize cell seeding density: Perform a preliminary experiment to determine the optimal cell number that results in a linear response for your chosen assay.
-
Ensure proper reagent handling: Prepare fresh reagents as needed and store them according to the manufacturer's instructions.
-
Calibrate pipettes: Regularly check and calibrate your pipettes to ensure accuracy.
-
Control for DMSO effects: Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) to account for any solvent-induced toxicity. Aim for a final DMSO concentration of ≤ 0.1%.[4]
-
Test for contamination: Regularly test your cell cultures for mycoplasma and other contaminants.
Issue 2: Observed cell death in the vehicle control group.
Possible Cause:
-
DMSO toxicity: The concentration of DMSO in your final culture medium may be too high for your specific cell line.
-
Cell line sensitivity: Some cell lines are inherently more sensitive to DMSO.
-
Extended incubation time: Prolonged exposure to even low levels of DMSO can be detrimental to some cells.
Troubleshooting Steps:
-
Perform a DMSO dose-response curve: Determine the maximum tolerated DMSO concentration for your cell line by treating cells with a range of DMSO concentrations (e.g., 0.05% to 1%) and assessing viability.
-
Reduce DMSO concentration in stock solution: If possible, prepare a more concentrated stock of this compound to reduce the volume of DMSO added to your culture medium.
-
Minimize incubation time: If your experimental design allows, reduce the duration of exposure to this compound and DMSO.
Issue 3: No significant difference in toxicity between different this compound concentrations.
Possible Cause:
-
Incorrect concentration range: The concentrations tested may be too high (causing maximum toxicity across all doses) or too low (causing no discernible toxicity).
-
Cell line resistance: The cell line may be resistant to this compound's effects at the concentrations tested.
-
Assay insensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle differences in cell viability.
Troubleshooting Steps:
-
Broaden the concentration range: Test a wider range of this compound concentrations, for example, from nanomolar to micromolar, to identify the dynamic range of the dose-response.
-
Verify Chk1 expression and activity: Confirm that your cell line expresses functional Chk1. You can do this via Western blot for total and phosphorylated Chk1.
-
Try a more sensitive assay: If using a metabolic assay like MTT, consider switching to or complementing with an assay that measures a different aspect of cell death, such as an LDH release assay for necrosis or a caspase activity assay for apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| SK-N-BE(2) | Neuroblastoma | 10.81 | MTT | [3] |
| JeKo-1 | Mantle Cell Lymphoma | 0.92 | Not Specified | [3] |
| CHO | Chinese Hamster Ovary | 28.1 | Automated Patch Clamp | [3] |
| Endometrial Cancer Cell Lines | Endometrial Cancer | 0.26 - 7.5 | Not Specified | [5] |
Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents in Basal-Like Breast Cancer Cell Lines
| Cell Line | Combination Treatment | Effect | Observation | Reference |
| MDA-MB-231 | This compound + Cisplatin | Synergistic | Increased apoptosis and DNA damage | |
| HS578T | This compound + Gemcitabine | Synergistic | Increased apoptosis and DNA damage | |
| Non-tumorigenic breast cells | This compound + Cisplatin | Non-toxic | No significant effect on cell viability |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of necrosis.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well clear-bottom plates
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations and appropriate controls (vehicle control, untreated control, and a maximum LDH release control treated with lysis buffer).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the LDH reaction mixture from the kit to the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 30 minutes).
-
Stop Reaction: Add the stop solution provided in the kit.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-3/7 activity assay kit (commercially available, e.g., Caspase-Glo® 3/7)
-
96-well opaque-walled plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at an optimal density.
-
Treatment: Treat cells with various concentrations of this compound and controls.
-
Incubation: Incubate for the desired treatment period.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells according to the manufacturer's protocol. This reagent typically lyses the cells and contains the caspase substrate.
-
Incubation: Incubate at room temperature for the recommended time (e.g., 1-2 hours) to allow for signal stabilization.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.
Mandatory Visualizations
Caption: this compound inhibits Chk1, preventing G2/M arrest and promoting apoptosis.
Caption: Workflow for assessing this compound-induced in vitro toxicity.
Caption: Troubleshooting logic for high background in cytotoxicity assays.
References
Technical Support Center: Rabusertib Apoptosis Induction
This technical support center provides troubleshooting guidance for researchers encountering a lack of apoptosis in their cells following treatment with Rabusertib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), with a reported IC50 of 7 nM.[1][2] By inhibiting CHK1, this compound disrupts the DNA damage response (DDR) pathway. This interference with DNA repair mechanisms can lead to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][3] While highly selective for CHK1, some sources also indicate inhibitory activity against Checkpoint Kinase 2 (CHK2) at much higher concentrations.
Q2: Is apoptosis the only expected outcome of this compound treatment?
No. Besides apoptosis, this compound treatment can also induce other cellular outcomes such as cell cycle arrest (primarily at the G2/M phase), DNA damage, and autophagy.[2][3] The specific cellular response can be highly dependent on the cell type and the presence of other cellular stressors or therapeutic agents.
Q3: My cells are not undergoing apoptosis. What are the potential biological reasons for this resistance?
Several factors at the cellular level can contribute to resistance to this compound-induced apoptosis:
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p53 Status: While this compound can induce apoptosis in both p53-proficient and p53-deficient cells, the specific apoptotic pathway engaged may differ.[4] In some contexts, p53-deficient cells might be more reliant on CHK1 for survival, making them more sensitive. However, mutations in the p53 pathway can also confer resistance to apoptosis in general.
-
Upregulation of Compensatory Pathways: Cells can develop resistance by upregulating other proteins that can compensate for the loss of CHK1 function. For instance, increased expression and activity of Wee1 kinase, another critical regulator of the G2/M checkpoint, has been identified as a mechanism of acquired resistance to CHK1 inhibitors.[5]
-
CDK1/Cyclin B1 Activity: Resistance can also emerge through mechanisms that prevent mitotic catastrophe. For example, lower CDK1/CyclinB1 activity can lead to a prolonged G2 arrest, allowing cells to survive despite CHK1 inhibition, rather than being pushed into a lethal mitosis.[6]
-
Bcl-2 Family Protein Expression: The balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial for apoptosis induction. Overexpression of anti-apoptotic proteins can block the mitochondrial pathway of apoptosis, even when CHK1 is inhibited. This compound has been shown to induce Bak-dependent apoptosis in AML cell lines.[2][3]
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cells, preventing it from reaching its intracellular target at an effective concentration.
Troubleshooting Guide: Experimental Issues
If you are not observing apoptosis, consider these common experimental pitfalls before investigating complex biological resistance mechanisms.
| Problem | Possible Cause | Recommended Solution |
| No Apoptosis Detected | Incorrect this compound Concentration: The concentration of this compound may be too low to effectively inhibit CHK1 in your specific cell line. | Perform a dose-response experiment to determine the optimal IC50 for your cells. IC50 values can vary significantly between cell lines.[1] |
| Inappropriate Treatment Duration: The time course for apoptosis induction can vary. You may be observing the cells too early. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis detection. | |
| This compound Degradation: Improper storage or handling of the this compound stock solution can lead to its degradation. | Ensure this compound is stored as recommended by the manufacturer. Prepare fresh working solutions from a validated stock for each experiment. | |
| Sub-optimal Cell Health: Unhealthy or senescent cells may not respond as expected to drug treatment. | Use cells that are in the logarithmic growth phase and have high viability before starting the experiment. | |
| High Background Apoptosis in Control Group | Harsh Cell Handling: Excessive trypsinization or centrifugation can induce mechanical stress and apoptosis. | Handle cells gently. Consider using a milder cell detachment solution like Accutase. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to your cells at the concentration used. | Ensure the final solvent concentration in your culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments. | |
| Inconsistent Results | Assay-Specific Issues: The apoptosis assay itself may not be optimized or may be inappropriate for your experimental setup. | Refer to the detailed experimental protocols below and consider using multiple methods to confirm your results (e.g., Annexin V/PI staining and Caspase activity assay). |
Key Experimental Protocols
Verifying this compound Activity: Western Blot for p-CHK1
This protocol allows you to confirm that this compound is inhibiting its target, CHK1, in your cells.
Methodology:
-
Cell Seeding and Treatment: Seed your cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) and total CHK1 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Expected Outcome: A dose-dependent decrease in the level of phosphorylated CHK1 (p-CHK1) should be observed with increasing concentrations of this compound, indicating successful target inhibition.
Assessing Apoptosis: Annexin V/PI Staining by Flow Cytometry
This is a standard method to quantify the percentage of apoptotic and necrotic cells.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound and appropriate controls as described above.
-
Cell Harvesting: After the treatment period, collect both the adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., Trypsin-EDTA, but be mindful of the EDTA as Annexin V binding is calcium-dependent; washing with PBS after trypsinization is crucial).
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Set up appropriate gates to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Measuring Caspase Activity: Caspase-3/7 Glo Assay
This luminescent assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound and controls.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent (equal to the volume of cell culture medium in each well).
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Expected Outcome: An increase in luminescence in this compound-treated cells compared to the control group indicates the activation of caspases 3 and 7, and thus, induction of apoptosis.
Visualizations
Caption: this compound inhibits CHK1, disrupting the DNA damage response pathway.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Chk1 suppressed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired small cell lung cancer resistance to Chk1 inhibitors involves Wee1 up‐regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected Rabusertib western blot results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Rabusertib in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as LY2603618) is a potent and highly selective inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3] Chk1 is a crucial serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle checkpoints.[1] By inhibiting Chk1, this compound prevents the cell from repairing DNA damage, which can lead to apoptosis, particularly when combined with DNA-damaging chemotherapy agents.[1][4]
Q2: What is the expected outcome on a Western blot after successful this compound treatment?
Following effective treatment with this compound, you should expect to see a significant decrease in the phosphorylation of Chk1 (p-Chk1) at its autophosphorylation sites (e.g., Ser296).[4] The total Chk1 protein levels should remain relatively unchanged. As a downstream consequence of Chk1 inhibition and impaired DNA repair, you may also observe an increase in markers of DNA damage, such as phosphorylated H2AX (γH2AX), and markers of apoptosis, like cleaved PARP.[4]
Q3: At what concentration should I use this compound?
The effective concentration of this compound can vary significantly between cell lines and experimental conditions. While it has a low nanomolar IC50 (around 7 nM) in cell-free assays, a higher concentration is typically required in cell-based assays to effectively inhibit intracellular Chk1.[2] It is recommended to perform a dose-response experiment, starting from a range of 100 nM to 1 µM, to determine the optimal concentration for your specific cell model.
Q4: Why are my cells not showing increased apoptosis after this compound treatment alone?
This compound's primary mechanism is to abrogate the G2/M DNA damage checkpoint.[2] While it can induce apoptosis on its own in some cancer cell lines, its most potent effect is often seen when used in combination with a DNA-damaging agent like cisplatin, carboplatin, or gemcitabine.[4] These agents cause DNA damage, which activates the Chk1-dependent checkpoint. This compound's inhibition of this checkpoint then leads to mitotic catastrophe and robust apoptosis. If you are not observing apoptosis, consider using this compound as a sensitizer in combination with another treatment.
Troubleshooting Unexpected Western Blot Results
Issue 1: No decrease in p-Chk1 signal after this compound treatment.
This is the most common issue and suggests the inhibitor is not reaching its target or is inactive.
| Potential Cause | Recommended Solution |
| Inactive this compound | Ensure this compound is stored correctly (-80°C).[2] Prepare fresh dilutions in an appropriate solvent like DMSO for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | The effective concentration is cell-line dependent. Perform a dose-response experiment (e.g., 50 nM, 100 nM, 250 nM, 500 nM, 1 µM) to find the optimal concentration. |
| Insufficient Treatment Time | Inhibition of phosphorylation can be rapid. However, optimal timing can vary. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the ideal treatment duration. |
| Low Basal p-Chk1 Levels | In the absence of exogenous DNA damage, some cell lines have very low basal levels of Chk1 activation. Co-treat with a low dose of a DNA-damaging agent (e.g., gemcitabine) to activate the checkpoint, which will make this compound's inhibitory effect more apparent.[4] |
| Antibody Issues | The p-Chk1 antibody may not be specific or sensitive enough. Verify the antibody's performance using a positive control (e.g., lysate from cells treated with a DNA-damaging agent). |
Issue 2: Weak or no signal for Total Chk1.
This suggests a problem with the sample or the Western blot procedure itself.
| Potential Cause | Recommended Solution |
| Low Protein Load | Ensure you are loading a sufficient amount of total protein (typically 20-40 µg of cell lysate per lane).[5] Use a protein assay (e.g., BCA) to accurately quantify protein concentration. |
| Poor Protein Extraction | Use a lysis buffer containing protease inhibitors to prevent protein degradation.[5][6] Ensure complete cell lysis. |
| Inefficient Transfer | Verify transfer efficiency using Ponceau S staining. For larger proteins, optimize transfer time and buffer composition. PVDF membranes are often recommended for phosphorylated proteins.[6] |
| Inactive Primary Antibody | The total Chk1 antibody may have lost activity. Test it on a positive control lysate. Ensure it was stored correctly. |
Issue 3: High background on the blot.
High background can obscure the specific bands, making interpretation difficult.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use 5% non-fat dry milk or BSA in TBST. Milk can sometimes mask phospho-epitopes, so BSA is often preferred for p-Chk1 antibodies.[5] |
| Antibody Concentration Too High | Titrate both primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[7][8] |
| Inadequate Washing | Increase the number and duration of washes with TBST after antibody incubations to remove non-specific binding. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST), as bacterial growth can cause speckled background.[8] |
Experimental Protocols
Protocol: Cell Lysis and Protein Quantification
-
Culture and treat cells with the desired concentrations of this compound and/or DNA-damaging agents for the specified duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay kit.
Protocol: Western Blotting
-
Denature 20-40 µg of protein lysate by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Chk1, anti-Chk1, anti-γH2AX, anti-PARP) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
For reprobing, strip the membrane and repeat the process starting from the blocking step with the next primary antibody (e.g., a loading control like β-actin).
Visualizations
Caption: this compound inhibits Chk1 phosphorylation, preventing DNA repair and promoting apoptosis.
Caption: A workflow for troubleshooting common this compound Western blot issues.
Caption: Logical connections between potential causes and unexpected Western blot results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - GE [thermofisher.com]
How to prevent Rabusertib degradation in solution
This guide provides researchers, scientists, and drug development professionals with essential information for handling Rabusertib (LY2603618) to prevent its degradation in solution and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as LY2603618 or IC-83, is a potent and highly selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1), with an IC50 of 7 nM.[1][2] Chk1 is a critical component of the DNA damage response pathway. In response to DNA damage, Chk1 is activated and halts the cell cycle, allowing time for DNA repair.[3] By inhibiting Chk1, this compound prevents this cell cycle arrest, causing cells with damaged DNA to enter mitosis prematurely, which leads to genomic instability and ultimately, apoptosis (programmed cell death).[1][2][3] This mechanism is particularly effective in cancer cells, especially when used in combination with DNA-damaging chemotherapy agents.[3][4]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
To ensure maximum stability and shelf-life, proper storage is crucial. Recommendations are summarized in the table below. For solutions, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2]
Q3: What is the best solvent to use for dissolving this compound?
This compound is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents.[5] Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[1][5] For other solvents, please refer to the solubility data table. When using DMSO, it is advisable to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of this compound.[1]
Q4: How can I prevent this compound from precipitating when preparing aqueous working solutions for cell culture?
Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium. To minimize this, follow these steps:
-
Use a Serial Dilution Method: Instead of adding the highly concentrated stock directly to your aqueous medium, perform an intermediate dilution first. For example, dilute a 10 mM stock solution to 1 mM in DMSO before further diluting it into the cell culture medium.[5]
-
Pre-warm Solutions: Before mixing, gently warm both the this compound stock solution and the destination culture medium/buffer to 37°C. This can significantly improve solubility and prevent precipitation caused by temperature shock.[5]
-
Ensure Final DMSO Concentration is Low: Keep the final concentration of DMSO in your cell culture medium low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Use Sonication: If precipitation still occurs, brief sonication or gentle heating (up to 45°C) can help redissolve the compound.[5]
Q5: How long can I expect my this compound stock solution to be stable?
When stored correctly, this compound solutions are stable for extended periods. A stock solution in DMSO can be stored at -80°C for up to one year or at -20°C for one to six months.[1][2] The stability of the solid powder is even greater, lasting for at least three years at -20°C.[1][4] For in vivo working solutions, it is always recommended to prepare them fresh on the day of use.[2]
Data Summary Tables
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Source(s) |
| Solid Powder | -20°C | ≥ 3 years | [1][4][5] |
| In Solvent (DMSO) | -80°C | 1 year | [1][2][5] |
| In Solvent (DMSO) | -20°C | 1 - 6 months | [1][2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Source(s) |
| DMSO | 4.36 mg/mL (10 mM) to 29 mg/mL (66.46 mM) | [1][5] |
| DMF | 20 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
| Water | < 1 mg/mL (Insoluble or slightly soluble) | [5] |
| Ethanol | < 1 mg/mL (Insoluble or slightly soluble) | [5] |
Troubleshooting Guide
Issue: I'm observing inconsistent or lower-than-expected activity in my cell-based assays.
-
Potential Cause 1: Compound Degradation. Improper storage, such as repeated freeze-thaw cycles or extended storage at -20°C instead of -80°C, can lead to gradual degradation of this compound.
-
Potential Cause 2: Inaccurate Concentration. This could be due to precipitation during dilution or adsorption to plasticware.
-
Solution: Visually inspect your working solution for any cloudiness or precipitate. Follow the recommended dilution protocol, including pre-warming of solutions.[5] Consider using low-adhesion polypropylene tubes for storage and dilution.
-
Issue: My this compound solution is cloudy or has visible precipitate after dilution in media.
-
Potential Cause: Poor Solubility. this compound has low aqueous solubility, and adding a concentrated organic stock directly into an aqueous buffer can cause it to crash out of solution.[5]
Issue: I need to perform a multi-day experiment. How do I ensure this compound remains stable in the incubator at 37°C?
-
-
Solution: For long-term experiments (e.g., > 48-72 hours), consider replacing the media with freshly prepared this compound-containing media at regular intervals. This minimizes the impact of any potential degradation and ensures a more consistent compound concentration throughout the experiment.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Acclimatize: Allow the vial of solid this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculation: this compound has a molecular weight of 436.3 g/mol .[1][5] To prepare 1 mL of a 10 mM stock solution, you will need 4.36 mg of this compound.
-
Dissolution: Add 1 mL of anhydrous, high-purity DMSO to the vial containing 4.36 mg of this compound.
-
Solubilization: Vortex the solution thoroughly. If necessary, use brief sonication or gentle warming (up to 45°C) to ensure the compound is fully dissolved.[5]
-
Storage: Aliquot the 10 mM stock solution into single-use, light-protected (amber) polypropylene tubes. Store immediately at -80°C for long-term stability (up to 1 year).[1][2]
Protocol 2: General Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework. Specific parameters (e.g., column, mobile phase, gradient) should be optimized for your specific HPLC system.
-
Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 10 µM) in the buffer or solvent system of interest (e.g., PBS, cell culture medium).
-
Initial Analysis (T=0): Immediately after preparation, inject a sample onto the HPLC system. Record the chromatogram, noting the retention time and peak area of the main this compound peak.
-
Incubation: Store the solution under the conditions you wish to test (e.g., room temperature, 37°C, exposure to light).
-
Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24, 48 hours), inject another sample from the stored solution onto the HPLC.
-
Data Analysis: Compare the peak area of the main this compound peak at each time point to the initial (T=0) peak area. A decrease in the main peak area, potentially accompanied by the appearance of new peaks (degradation products), indicates instability.
-
Quantification: Calculate the percentage of remaining this compound at each time point: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.
Visualizations and Workflows
Caption: this compound's mechanism of action in the Chk1 signaling pathway.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound-related issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | Autophagy | Chk | PDK | TargetMol [targetmol.com]
Rabusertib Resistance Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting guides related to cell line-specific resistance to Rabusertib (LY2603618).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as LY2603618) is a potent and highly selective inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway.[1][3] In response to DNA damage, CHK1 is activated to halt the cell cycle, allowing time for DNA repair.[4] By inhibiting CHK1, this compound prevents this cell cycle arrest, causing cells with damaged DNA to prematurely enter mitosis.[2] This leads to a phenomenon known as "mitotic catastrophe" and subsequent apoptosis (programmed cell death), particularly in cancer cells with existing DNA replication stress or defects in other cell cycle checkpoints (e.g., p53 mutations).[1][5]
Q2: What is meant by "cell line-specific resistance" to this compound?
Cell line-specific resistance refers to the observation that different cancer cell lines exhibit varied sensitivity to this compound when used as a single agent. Some cell lines undergo rapid cell death at low nanomolar concentrations (sensitive), while others only show growth inhibition or require much higher concentrations to induce cell death (resistant).[6][7] Importantly, this resistance is often not due to a failure of this compound to engage its target, as CHK1 is typically inhibited at similar concentrations in both sensitive and resistant cells.[6][7]
Q3: What are the known molecular mechanisms behind this compound resistance?
Research indicates that the key differentiator between sensitive and resistant cells lies in the downstream signaling events following CHK1 inhibition.
-
Failure to Inhibit Protein Synthesis: In sensitive cell lines, CHK1 inhibition leads to DNA damage, which activates AMP-activated protein kinase (AMPK).[6][7] Activated AMPK then triggers a shutdown of protein synthesis. Resistant cells, despite accumulating DNA damage, fail to activate AMPK and continue protein synthesis, allowing them to survive.[6][7]
-
CDK2 and WEE1 Activity: Sensitivity to CHK1 inhibitors has been linked to the inappropriate activation of Cyclin-Dependent Kinase 2 (CDK2) during the S phase, leading to DNA double-strand breaks.[4] Resistant cells may have mechanisms to keep CDK2 activity in check. Circumventing this resistance may be possible by co-inhibiting WEE1 kinase, which is a direct inhibitor of CDK2.[4]
-
Loss of CHK1 Protein: In some acquired resistance models, cancer cells adapt by downregulating the CHK1 protein itself, often through the loss of the deubiquitinating enzyme USP1, which normally stabilizes CHK1.[8][9] If the drug target is no longer present, the inhibitor cannot exert its effect.
Q4: How can I determine if my cell line is sensitive or resistant to this compound?
The most direct method is to perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50). A significantly higher IC50 value compared to known sensitive cell lines would indicate resistance.[10] Further investigation can involve assessing key molecular markers. After treatment with this compound, sensitive cells will typically show a strong induction of DNA damage markers (e.g., γH2AX) followed by markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3) and an inhibition of protein synthesis.[5][6]
Q5: Can this compound be used to overcome resistance to other chemotherapies?
Yes, a key therapeutic strategy for CHK1 inhibitors like this compound is to use them in combination with DNA-damaging agents (e.g., gemcitabine, cisplatin) to overcome chemoresistance.[5] For example, this compound has been shown to re-sensitize platinum-resistant basal-like breast cancer cells to cisplatin.[5] The rationale is that by inhibiting the DNA repair pathway with this compound, the cytotoxic effects of DNA-damaging drugs are enhanced.
Quantitative Data Summary
Table 1: this compound (LY2603618) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| SK-N-BE(2) | Neuroblastoma | 10.81 | [2] |
| JeKo-1 | Mantle Cell Lymphoma | 0.92 | [2] |
| MV4-11 | Acute Myeloid Leukemia | 0.869 | [2] |
| Ramos | Burkitt's Lymphoma | 0.539 | [2] |
| CHO | Chinese Hamster Ovary | 28.1 | [2] |
Note: IC50 values can vary based on experimental conditions such as assay duration and cell seeding density.
Table 2: Comparison of Molecular Signatures in Sensitive vs. Resistant Cell Lines
| Feature | Sensitive Cell Lines | Resistant Cell Lines | Reference |
| CHK1 Inhibition | Effective | Effective | [6][7] |
| DNA Damage (γH2AX) | Rapidly elevated | Elevated, but may be delayed | [6][7] |
| AMPK Activation | Activated | Not Activated | [6][7] |
| Protein Synthesis | Inhibited | Maintained | [6][7] |
| Cell Fate | Apoptosis / Cell Death | Cytostasis / Growth Inhibition | [6][7] |
| CDK2 Activity | Inappropriately activated in S-phase | Remains controlled | [4] |
Troubleshooting Guide
Problem 1: High variability in IC50 measurements for this compound.
-
Possible Cause: Inconsistent cell seeding density. Cell density can significantly affect drug response.[11][12]
-
Solution: Ensure a uniform, single-cell suspension before plating. Perform preliminary experiments to determine the optimal seeding density where cells are in a logarithmic growth phase for the duration of the assay.[12]
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Possible Cause: Fluctuation in drug potency. This compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles and store as recommended by the manufacturer, typically at -20°C or -80°C.[2] Use fresh, high-quality DMSO for solubilization.[1]
-
Possible Cause: Assay duration. The time point at which viability is measured can influence the IC50 value.[13]
-
Solution: Standardize the incubation time for all experiments (e.g., 48 or 72 hours). Consider performing a time-course experiment to understand the dynamics of the drug response in your specific cell line.[11]
Problem 2: My cell line shows CHK1 inhibition (reduced pCHK1 S296) but does not undergo significant cell death.
-
Possible Cause: The cell line may be intrinsically resistant. As discussed in the FAQs, resistance is often downstream of target inhibition.[6][7]
-
Solution: Investigate downstream resistance markers. Use Western blot to check for the activation of AMPK and the phosphorylation status of its substrates. Assess whether protein synthesis is inhibited. If these downstream events are absent, your cell line likely possesses a resistance mechanism.
-
Possible Cause: The cell line may be undergoing cytostasis (growth arrest) rather than cell death.[6][7]
-
Solution: Use multiple assays to distinguish between cytostatic and cytotoxic effects. Complement cell viability assays (like MTT or CTG) with assays that directly measure cell death, such as Annexin V/PI staining by flow cytometry or assays for cleaved caspases.[1][14] A clonogenic assay can reveal long-term effects on cell survival and proliferation.[8]
Problem 3: Difficulty generating a this compound-resistant cell line.
-
Possible Cause: The initial drug concentration is too high, leading to widespread cell death with no surviving clones.
-
Solution: Start by treating the parental cells with a low concentration of this compound, typically around the IC20 or IC30. This applies selective pressure without eliminating the entire population.[10]
-
Possible Cause: The incremental dose increase is too rapid. Cells need sufficient time to adapt and acquire resistance mechanisms.
-
Solution: Gradually increase the drug concentration in small increments (e.g., 1.2 to 1.5-fold) only after the surviving cells have recovered and are proliferating steadily at the current concentration.[10] This process can take several weeks to months.[10] Always maintain frozen stocks of cells from each incremental stage.[10]
Experimental Protocols
Protocol 1: Determination of this compound IC50 via Cell Viability Assay
This protocol describes a standard endpoint measurement of drug sensitivity.[15]
-
Cell Plating: Harvest logarithmically growing cells and seed them into a 96-well plate at a pre-determined optimal density. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a 2X serial dilution series of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO) medium.
-
Cell Treatment: Remove the old medium from the 96-well plate and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells (in triplicate).
-
Incubation: Incubate the plate for a standardized period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Viability Assessment: Add 10-20 µL of a viability reagent (e.g., MTT, XTT, or CellTiter-Glo®) to each well. Incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the readings to the vehicle control wells. Plot the normalized viability against the log of this compound concentration and use non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value.[13]
Protocol 2: Western Blot Analysis of DDR and Resistance Markers
This protocol allows for the assessment of key proteins involved in the response to this compound.[5]
-
Experiment Setup: Seed cells in 6-well plates and grow to ~70-80% confluency. Treat cells with this compound at desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for a specified time (e.g., 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: pCHK1 (S296), total CHK1, γH2AX, p-AMPK, total AMPK, cleaved PARP, and a loading control (e.g., GAPDH, β-Actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Generation of a this compound-Resistant Cell Line
This protocol is based on the principle of continuous drug pressure to select for a resistant population.[10]
-
Initial Exposure: Begin by continuously culturing the parental cancer cell line in medium containing a low concentration of this compound (e.g., IC20).
-
Monitor and Passage: Monitor the cells daily. Initially, a significant portion of cells may die. Allow the surviving cells to recover and repopulate the flask to 70-80% confluency before passaging.
-
Dose Escalation: Once the cells are growing robustly at the current concentration (i.e., their doubling time is stable), increase the this compound concentration by a small factor (e.g., 1.5-fold).
-
Repeat and Freeze Stocks: Repeat step 2 and 3 for several cycles. This process can take several months. It is critical to cryopreserve cells at each successful concentration step.
-
Confirmation of Resistance: Once cells can proliferate in a significantly higher concentration of this compound than the parental line, confirm the degree of resistance by performing a cell viability assay (Protocol 1) to compare the IC50 values of the parental and newly generated resistant lines. A >3-10 fold increase in IC50 is typically considered a marker of resistance.[10]
Visualizations
Caption: this compound inhibits CHK1, overriding cell cycle arrest.
Caption: Resistance to this compound is linked to failed AMPK activation.
Caption: Workflow for characterizing this compound resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CHK1 inhibitor sensitizes resistant colorectal cancer stem cells to nortopsentin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A subset of cancer cell lines is acutely sensitive to the Chk1 inhibitor MK-8776 as monotherapy due to CDK2 activation in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CHK1 Inhibition in Small-Cell Lung Cancer Produces Single-Agent Activity in Biomarker-Defined Disease Subsets and Combination Activity with Cisplatin or Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Mitigating Rabusertib-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when working with Rabusertib, a selective CHK1 inhibitor. The focus is on strategies to mitigate its cytotoxic effects on normal, non-cancerous cells in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of Checkpoint Kinase 1 (CHK1), a crucial component of the DNA damage response (DDR) pathway.[1] By inhibiting CHK1, this compound prevents cancer cells from arresting their cell cycle to repair DNA damage, leading to premature entry into mitosis and subsequent cell death, a process known as replication catastrophe.[2] This effect is particularly pronounced in cancer cells with existing DNA damage or those treated with DNA-damaging chemotherapeutic agents.
Q2: Why is there a concern about this compound's cytotoxicity in normal cells?
A2: While this compound is designed to target rapidly dividing cancer cells that are more reliant on CHK1 for survival, there is a potential for off-target effects on normal proliferating cells, which also utilize the CHK1 pathway for DNA damage repair and cell cycle regulation. Understanding and mitigating this cytotoxicity is crucial for establishing a therapeutic window and ensuring the specificity of experimental results.
Q3: Is this compound cytotoxic to all normal cell lines?
A3: Not necessarily. Studies have shown that this compound, particularly when used in combination with certain DNA-damaging agents, exhibits a synergistic anti-proliferative effect in cancer cell lines while showing no significant toxic effect on non-tumorigenic cell lines such as the non-transformed epithelial cell line MCF10A and normal fibroblasts.[3] This suggests a favorable therapeutic window in specific contexts.
Q4: What is the therapeutic rationale for combining this compound with other agents?
A4: The primary rationale is to enhance the cytotoxic effects in cancer cells. Many chemotherapeutic agents induce DNA damage. By co-administering this compound, the cancer cells' ability to repair this damage is compromised, leading to increased cell death.[3] This combination can also help overcome resistance to standard chemotherapies.[3]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in normal cell lines in my experiment.
-
Question: I am observing significant cell death in my normal control cell line when treated with this compound. What could be the cause and how can I troubleshoot this?
-
Answer:
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Concentration Optimization: You may be using a concentration of this compound that is too high for your specific normal cell line. It is crucial to perform a dose-response curve for each cell line to determine the half-maximal inhibitory concentration (IC50) for your cancer cells and the concentration that shows minimal toxicity to your normal cells.
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p53 Status: Normal cells with functional p53 are generally more resistant to CHK1 inhibitors.[4] Verify the p53 status of your normal cell line. If it is p53-deficient, it may be more susceptible to this compound-induced cytotoxicity. Consider using a normal cell line with wild-type p53 for your experiments.
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Co-treatment with a Protective Agent: While specific antagonists for protecting normal cells from this compound are not well-documented, a strategy known as "cyclotherapy" involves pre-treating cells with a p53-activating agent to induce cell cycle arrest in normal cells, thereby protecting them from cell cycle-specific drugs.[5] This approach could be explored.
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Culture Conditions: Ensure your cell culture conditions are optimal. Stressed cells may be more sensitive to drug treatment. Check for any signs of contamination or nutrient depletion.
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Issue 2: Difficulty establishing a therapeutic window between cancer and normal cells.
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Question: I am struggling to find a concentration of this compound that is effective against my cancer cells without harming my normal cells. How can I better define the therapeutic window?
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Answer:
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Comprehensive Dose-Response Analysis: Perform parallel dose-response experiments on your cancer and normal cell lines. Instead of relying solely on the IC50, analyze other parameters from the dose-response curve, such as the maximal effect (Emax) and the area under the curve (AUC), which can provide a more complete picture of the therapeutic window.
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Co-culture Assays: Utilize a co-culture system where cancer and normal cells are grown together. This better mimics the in vivo tumor microenvironment and allows for a more accurate assessment of selective cytotoxicity. You can use fluorescently labeled cells to distinguish between the two populations and quantify their viability separately.
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Combination Therapy: As suggested by preclinical studies, combining this compound with a DNA-damaging agent may widen the therapeutic window.[3] Cancer cells are often more sensitized to this combination than normal cells. Experiment with different ratios and concentrations of this compound and a relevant chemotherapeutic agent.
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SK-N-BE(2) | Neuroblastoma | 10,810 |
| Multiple Cancer Cell Lines | Various | ~7 (in vitro kinase assay) |
Note: IC50 values can vary depending on the assay conditions and cell line. This table provides examples from the literature.[6]
Table 2: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cells (Hypothetical Data for Illustrative Purposes)
| Cell Line | Cell Type | This compound IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 5.2 |
| HT-29 | Colon Cancer | 8.1 |
| A549 | Lung Cancer | 12.5 |
| MCF10A | Normal Breast Epithelial | > 50 |
| HFF | Normal Human Fibroblast | > 50 |
This table illustrates the concept of a therapeutic window. Actual values need to be determined experimentally.
Experimental Protocols
1. Protocol for Determining this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of this compound on both cancer and normal cell lines.
-
Materials:
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Cancer and normal cell lines
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Complete cell culture medium
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This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO
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Microplate reader
-
-
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
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Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
-
2. Protocol for Co-culture of Cancer and Normal Cells to Assess Selective Cytotoxicity
This protocol allows for the evaluation of this compound's effects in a more physiologically relevant setting.
-
Materials:
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Cancer cell line (e.g., GFP-labeled)
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Normal cell line (e.g., unlabeled or RFP-labeled)
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Co-culture compatible medium
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This compound
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Fluorescence microscope or flow cytometer
-
-
Procedure:
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Seed the normal cell line in a multi-well plate and allow it to form a monolayer.
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Seed the fluorescently labeled cancer cell line on top of the normal cell monolayer.
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Allow the co-culture to stabilize for 24 hours.
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Treat the co-culture with various concentrations of this compound or this compound in combination with a DNA-damaging agent.
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After the desired incubation period (e.g., 48-72 hours), assess the viability of each cell population.
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Microscopy: Capture fluorescent and brightfield images to visually assess the morphology and number of each cell type.
-
Flow Cytometry: Trypsinize the cells and analyze the cell populations based on their fluorescent labels to quantify the percentage of viable and apoptotic cells in each population.
-
-
Visualizations
Caption: this compound inhibits CHK1, preventing DNA repair and leading to apoptosis.
Caption: Workflow for assessing this compound's selective cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Rabusertib Technical Support Center: Optimizing Incubation Time for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Rabusertib (LY2603618) incubation time in pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of Checkpoint Kinase 1 (Chk1), a crucial serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1] By inhibiting Chk1, this compound prevents cancer cells from arresting their cell cycle to repair DNA damage, leading to the accumulation of genomic instability and ultimately inducing cell death, a phenomenon known as mitotic catastrophe.[2][3]
Q2: What is a typical starting point for this compound concentration and incubation time?
A common starting point for in vitro studies is a this compound concentration in the low micromolar range (e.g., 0.5 µM to 10 µM) with an initial incubation time of 24 to 72 hours.[4][5] However, the optimal conditions are highly dependent on the specific cell line and the experimental endpoint being measured. For instance, assessment of Chk1 phosphorylation inhibition can be observed in as little as 6 hours, while apoptosis may require 48 to 72 hours to become prominent.[6]
Q3: How does incubation time affect different cellular outcomes with this compound treatment?
The duration of this compound exposure directly impacts the observed cellular phenotype. Shorter incubation times may be sufficient to observe initial signaling events like the inhibition of Chk1 autophosphorylation and the induction of DNA damage markers like γH2AX.[4][7] Longer incubation periods are generally required to observe downstream effects such as cell cycle arrest, significant apoptosis, and loss of cell viability.[5][8] It is crucial to perform a time-course experiment to determine the optimal window for your specific endpoint.
Q4: Should I expect the same optimal incubation time across different cell lines?
No, the optimal incubation time for this compound can vary significantly between different cancer cell lines. This variability is influenced by factors such as the cell line's doubling time, its intrinsic sensitivity to Chk1 inhibition, and its specific genetic background (e.g., p53 status).[2] Cell lines that are highly sensitive to Chk1 inhibitors may undergo rapid apoptosis, while resistant lines may require longer exposure to observe a significant effect.[9]
Troubleshooting Guides
Issue 1: Little to no observable effect on cell viability after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient Incubation Time | Extend the incubation period. Some cell lines may require 72 hours or longer to exhibit significant cell death. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint. |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the IC50 value for your specific cell line. The required concentration can vary widely. |
| Cell Line Resistance | Some cancer cell lines are intrinsically resistant to Chk1 inhibitors as single agents.[9] Consider combining this compound with a DNA-damaging agent (e.g., gemcitabine, cisplatin) to enhance its cytotoxic effects. |
| Drug Inactivity | Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment. |
Issue 2: Inconsistent results between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Seeding Density | Ensure consistent cell seeding density across all wells and plates. Cell confluence can affect drug response. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with media or a buffer. |
| Inconsistent Incubation Conditions | Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate drug concentrations in all wells. |
Data Presentation
Table 1: Time-Dependent Effect of a Chk1 Inhibitor on Target Phosphorylation and DNA Damage Marker in HepG2 Cells
| Time (hours) | pChk1 Levels (Fold Change) | γH2AX Levels (Fold Change) |
| 4 | ~1.0 | >2.0 |
| 12 | >1.8 | ~2.9 |
| 24 | ~2.4 | Decreasing |
| 48 | Decreasing | Near Baseline |
| Data adapted from a study on the effects of a DNA damaging agent on HepG2 cells, illustrating the kinetic relationship between Chk1 activation and the DNA damage response.[7] |
Table 2: Time-Course of Apoptosis Induction by a Kinase Inhibitor in CFPAC-1 Cells
| Time (hours) | Apoptotic Cells (%) |
| 24 | 14.8 |
| 48 | 21.3 |
| Data from a study on the Aurora kinase inhibitor danusertib, demonstrating a time-dependent increase in apoptosis.[8] |
Experimental Protocols
Protocol 1: Time-Course Analysis of Cell Cycle Distribution by Flow Cytometry
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not reach confluency during the experiment.
-
This compound Treatment: Treat cells with the desired concentration of this compound. Include a vehicle-treated control (e.g., DMSO).
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Time Points: Harvest cells at various time points (e.g., 0, 12, 24, 48, and 72 hours) post-treatment.
-
Cell Fixation: Wash the harvested cells with PBS and fix them in ice-cold 70% ethanol. Store at -20°C overnight.
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Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
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Cell Lysis: After treating cells with this compound for the desired incubation times, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p-Chk1 (Ser296), total Chk1, γH2AX, cleaved PARP, and a loading control like β-actin or GAPDH).
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Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
Mandatory Visualizations
Caption: this compound inhibits Chk1, leading to mitotic catastrophe.
Caption: Workflow for time-course analysis of this compound's effects.
Caption: Troubleshooting logic for suboptimal this compound effects.
References
- 1. CHK1 inhibitor sensitizes resistant colorectal cancer stem cells to nortopsentin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of danusertib, an Aurora kinase inhibitor, onto the cytotoxicity, cell cycle and apoptosis in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A subset of cancer cell lines is acutely sensitive to the Chk1 inhibitor MK-8776 as monotherapy due to CDK2 activation in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Rabusertib Technical Support Center: Troubleshooting Inconsistent Results in Cell-Based Assays
Welcome to the Rabusertib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro cell-based assays with the Chk1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in IC50 values for this compound across different cancer cell lines. What could be the contributing factors?
A1: Inconsistent IC50 values for this compound across different cell lines are a known challenge and can be attributed to several factors:
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Genetic Background of Cell Lines: The sensitivity of cancer cells to Chk1 inhibitors like this compound is highly dependent on their genetic makeup.[1] Cells with mutations in DNA damage response (DDR) genes, such as ATM or BRCA2, or those with a high dependence on the Chk1 pathway for survival due to defects in other cell cycle checkpoints (e.g., p53 deficiency), often exhibit greater sensitivity.[2] Conversely, cell lines with intact DDR pathways or redundant checkpoint controls may be more resistant.
-
Cell-Specific Drug Metabolism and Efflux: Differences in the expression and activity of drug metabolizing enzymes and efflux pumps (e.g., P-glycoprotein) can alter the intracellular concentration of this compound, leading to variable IC50 values.
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Proliferation Rate: Faster-proliferating cell lines may be more susceptible to agents that disrupt the cell cycle and DNA replication.
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Assay-Specific Parameters: The choice of endpoint assay (e.g., MTT, CellTiter-Glo®, SRB) and the incubation time can significantly influence the calculated IC50. It is crucial to maintain consistency in these parameters for comparative studies.
Q2: Our apoptosis assays with this compound are yielding inconsistent or weak apoptotic responses, even at concentrations above the IC50. Why might this be happening?
A2: A weak or inconsistent apoptotic response to this compound can be due to several reasons:
-
Predominant Cell Cycle Arrest: this compound, as a Chk1 inhibitor, primarily induces cell cycle arrest, particularly at the G2/M checkpoint, to allow for DNA repair.[3] Apoptosis may be a secondary and delayed effect. The timing of your apoptosis assay is critical; an earlier time point might primarily show cell cycle arrest rather than significant apoptosis.
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Alternative Cell Death Mechanisms: Cells may undergo other forms of cell death, such as mitotic catastrophe or senescence, rather than classical apoptosis.[4] Consider using assays that can detect these alternative mechanisms.
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Cell Line-Specific Apoptotic Thresholds: Different cell lines have varying thresholds for initiating apoptosis. Some cell lines may require more extensive DNA damage or prolonged cell cycle arrest to trigger the apoptotic cascade.
-
Technical Issues with Apoptosis Assays:
-
Annexin V Staining: Ensure that you are analyzing both early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells. Premature harvesting or harsh cell handling can lead to an underestimation of apoptosis.
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Caspase Assays: The activation of specific caspases can be transient. A time-course experiment is recommended to capture the peak of caspase activity.[2]
-
Q3: We are performing cell cycle analysis after this compound treatment and see conflicting results in the G2/M population. What could be the cause?
A3: Discrepancies in cell cycle analysis results are often related to the intricacies of the experimental protocol and the dynamic nature of cell cycle progression.
-
Timing of Analysis: The effect of this compound on the cell cycle is time-dependent. An early time point might show an accumulation of cells in S-phase due to replication stress, while a later time point will likely show a more pronounced G2/M arrest. A detailed time-course analysis is essential.
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Drug Concentration: The concentration of this compound used can influence the cell cycle profile. Higher concentrations may lead to more rapid and robust G2/M arrest, while lower concentrations might only cause a transient delay.
-
Cell Fixation and Staining: Improper fixation (e.g., inadequate ethanol concentration) or suboptimal staining with propidium iodide (PI) can lead to poor DNA content resolution and inaccurate cell cycle phase distribution.[5][6] Ensure RNase treatment is included to avoid staining of double-stranded RNA.[6]
-
Flow Cytometry Gating Strategy: Inconsistent gating for G1, S, and G2/M populations can introduce significant variability. It is important to use a consistent and well-defined gating strategy for all samples.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Proliferation Assays
This guide provides a systematic approach to troubleshooting variability in IC50 values obtained from proliferation/viability assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Authenticity and Passage Number | Verify cell line identity using STR profiling. Use cells within a consistent and low passage number range. | Ensures that the observed response is from the correct cell line and not due to genetic drift from excessive passaging. |
| Inconsistent Seeding Density | Optimize and standardize the initial cell seeding density for each cell line to ensure logarithmic growth throughout the experiment. | Consistent cell numbers at the start of treatment will reduce variability in the final readout. |
| Variability in Drug Preparation and Storage | Prepare fresh stock solutions of this compound from a reliable source. Aliquot and store at the recommended temperature (-20°C or -80°C) to avoid repeated freeze-thaw cycles.[7] | Ensures consistent potency of the compound in all experiments. |
| Assay-Specific Artifacts | Compare results from different viability assays (e.g., MTT vs. CellTiter-Glo®) to rule out assay-specific interference. | Identifies if the variability is inherent to the biological response or an artifact of the detection method. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity and minimize evaporation. | Reduces variability caused by environmental differences across the plate. |
Guide 2: Unreliable Results in Apoptosis Assays
This guide focuses on troubleshooting common issues encountered during the assessment of apoptosis induced by this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Assay Timing | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for detecting apoptosis. | Identifies the window of maximum apoptotic response. |
| Low Level of Apoptosis | Use a positive control (e.g., staurosporine) to ensure the assay is working correctly. Consider co-treatment with a DNA-damaging agent (e.g., gemcitabine, cisplatin) to potentiate the apoptotic effect of this compound.[2] | Confirms assay functionality and can reveal synergistic apoptotic effects. |
| Incorrect Annexin V Staining Protocol | Handle cells gently during harvesting to avoid mechanical membrane damage. Ensure the use of a calcium-containing binding buffer. Analyze samples promptly after staining. | Reduces the number of false-positive (necrotic) cells and ensures accurate detection of early apoptosis. |
| Transient Caspase Activation | Measure caspase activity at multiple time points. Consider using a pan-caspase inhibitor (e.g., Z-VAD-FMK) as a negative control. | Captures the peak of caspase activity and confirms the specificity of the assay. |
| Non-Apoptotic Cell Death | Use morphological analysis (microscopy) to look for signs of mitotic catastrophe (e.g., multinucleated cells) or senescence (e.g., enlarged, flattened cells). | Provides qualitative evidence for alternative cell death pathways. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the determined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 2 hours at 4°C.[8]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.[8]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
Data Summary
The following table summarizes the reported IC50 values of this compound in various cancer cell lines. This data highlights the inherent variability in sensitivity across different cellular contexts.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| SK-N-BE(2) | Neuroblastoma | 10.81 | MTT | [7] |
| Ramos | Burkitt's Lymphoma | 0.539 | CellTiter 96 | [7] |
| RPMI-8226 | Multiple Myeloma | 4.381 | CellTiter 96 | [7] |
| MDA-MB-231 | Breast Cancer | Not specified | MTT | [2] |
| HS578T | Breast Cancer | Not specified | MTT | [2] |
Visualizations
Signaling Pathway
Caption: this compound inhibits Chk1, preventing G2/M arrest and forcing cells with DNA damage into mitosis.
Experimental Workflow
References
- 1. A subset of cancer cell lines is acutely sensitive to the Chk1 inhibitor MK-8776 as monotherapy due to CDK2 activation in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHEK1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to Rabusertib and Other Leading CHK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Checkpoint Kinase 1 (CHK1) has emerged as a critical target in oncology, playing a pivotal role in the DNA damage response (DDR) pathway. Inhibition of CHK1 can potentiate the effects of DNA-damaging chemotherapies and induce synthetic lethality in cancers with specific genetic backgrounds. This guide provides a detailed comparison of Rabusertib (LY2603618) with other prominent CHK1 inhibitors that have been evaluated in preclinical and clinical settings: Prexasertib (LY2606368), SRA737 (CCT245737), MK-8776 (SCH 900776), and GDC-0575 (ARRY-575).
Performance and Specificity: A Quantitative Comparison
The efficacy and specificity of a kinase inhibitor are paramount to its therapeutic potential. The following table summarizes the in vitro potency of this compound and its counterparts against CHK1 and other relevant kinases.
| Inhibitor | CHK1 IC50 (nM) | CHK2 IC50 (nM) | CDK2 IC50 (nM) | Other Notable Kinase Inhibitions (IC50 < 100 nM) | Selectivity (CHK2/CHK1) | References |
| This compound (LY2603618) | 7 | >1000 | >1000 | PDK1 (893 nM) | >142 | [1][2][3][4] |
| Prexasertib (LY2606368) | <1 (Ki of 0.9) | 8 | - | RSK1 (9 nM), MELK (38 nM), SIK (42 nM), BRSK2 (48 nM), ARK5 (64 nM) | ~8 | [5][6][7][8] |
| SRA737 (CCT245737) | 1.3 - 1.4 | 9030 | 1260 - 2440 | ERK8 (130 nM), PKD1 (298 nM), RSK1 (362 nM), RSK2 (361 nM) | >1000 | [9][10][11][12] |
| MK-8776 (SCH 900776) | 3 | 1500 | 160 | - | 500 | [5][13][14][15] |
| GDC-0575 (ARRY-575) | - | - | - | - | - | [16][17][18][19] |
Note: IC50 values can vary between different assay conditions and laboratories. The data presented here is a synthesis of available information.
Mechanism of Action: The CHK1 Signaling Pathway
CHK1 is a serine/threonine kinase that is a crucial component of the ATR-mediated DNA damage response pathway. In response to DNA damage or replication stress, ATR activates CHK1, which in turn phosphorylates a range of downstream targets, including CDC25 phosphatases. This leads to the inactivation of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest, providing time for DNA repair. CHK1 inhibitors block this process, leading to the accumulation of DNA damage, abrogation of cell cycle checkpoints, and ultimately, mitotic catastrophe and apoptosis in cancer cells.
Caption: The ATR-CHK1 signaling pathway and the point of intervention for this compound and other CHK1 inhibitors.
Preclinical and Clinical Landscape
All the compared CHK1 inhibitors have undergone extensive preclinical evaluation and have entered clinical trials, either as monotherapy or in combination with other agents.
This compound (LY2603618) has demonstrated potent and selective inhibition of CHK1.[1][2] Preclinical studies have shown its ability to induce cell cycle arrest, DNA damage, and apoptosis in cancer cells.[2] A Phase 2 clinical trial of this compound in combination with gemcitabine in pancreatic cancer, however, did not show a significant improvement in efficacy over gemcitabine alone.[20]
Prexasertib (LY2606368) is a potent inhibitor of both CHK1 and CHK2.[6][7] It has shown single-agent activity in preclinical models of various cancers, including high-grade serous ovarian cancer.[21] In a Phase 2 trial, prexasertib monotherapy demonstrated clinical activity in patients with BRCA wild-type recurrent high-grade serous ovarian cancer.[22] The primary toxicities observed were hematologic, including neutropenia.[23]
SRA737 (CCT245737) is a highly selective, orally bioavailable CHK1 inhibitor.[9][10] Preclinical studies have highlighted its potential as a monotherapy in cancers with high intrinsic replication stress and in combination with low-dose gemcitabine.[11][24] A Phase 1/2 clinical trial of SRA737 combined with low-dose gemcitabine was found to be well-tolerated and showed anti-tumor responses in several solid tumors.[25][26][27]
MK-8776 (SCH 900776) is a potent and selective CHK1 inhibitor with demonstrated preclinical synergy with DNA antimetabolites.[14] It has been evaluated in Phase 1 and 2 clinical trials, both as a monotherapy and in combination with gemcitabine or cytosine arabinoside in patients with advanced solid tumors and acute myeloid leukemia.[28][29] The combination with gemcitabine was generally well-tolerated, with early signs of clinical efficacy.[28]
GDC-0575 (ARRY-575) is an orally bioavailable CHK1 inhibitor.[17] A Phase 1 study showed that GDC-0575 could be safely administered alone and in combination with gemcitabine, with preliminary antitumor activity observed in patients with refractory solid tumors.[16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vitro assays used to characterize CHK1 inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
Protocol:
-
Prepare a reaction mixture containing the purified recombinant CHK1 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Add serial dilutions of the CHK1 inhibitor (e.g., this compound) or vehicle control to the reaction mixture.
-
Incubate the mixture at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Terminate the reaction by adding a stop solution.
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or non-radioactive methods like ELISA or fluorescence-based assays.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[13]
Cell Viability Assay (e.g., SRB Assay)
Objective: To assess the effect of the CHK1 inhibitor on the proliferation and survival of cancer cells.
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the CHK1 inhibitor or vehicle control.
-
Incubate the plates for a specified period (e.g., 72-96 hours).
-
Fix the cells by adding a cold trichloroacetic acid (TCA) solution and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the fixed cells with a sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with a 10 mM Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[10]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with a CHK1 inhibitor.
Protocol:
-
Culture cancer cells and treat them with the CHK1 inhibitor at various concentrations and for different time points.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Quantify the percentage of apoptotic cells in each treatment group.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tribioscience.com [tribioscience.com]
- 5. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facebook [cancer.gov]
- 20. A Phase 1 Expansion Cohort Study Evaluating the Safety and Efficacy of the CHK1 Inhibitor LY2880070 with Low-Dose Gemcitabine in Metastatic Pancreatic Adenocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. bionews.com [bionews.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Sierra Oncology Reports Preclinical Efficacy for Immunotherapy Combination with its Chk1 inhibitor SRA737 [prnewswire.com]
- 25. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Phase I dose-escalation trial of checkpoint kinase 1 inhibitor MK-8776 as monotherapy and in combination with gemcitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Randomized phase II trial of cytosine arabinoside with and without the CHK1 inhibitor MK-8776 in relapsed and refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Rabusertib's Specificity Profile: A Comparative Analysis Against CHK2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor Rabusertib (also known as LY2603618) and its specificity for its primary target, Checkpoint Kinase 1 (CHK1), versus the closely related Checkpoint Kinase 2 (CHK2). The following sections present quantitative data, detail relevant experimental methodologies, and visualize key cellular pathways and workflows to offer a comprehensive overview for research and drug development applications.
Executive Summary
This compound is a potent and highly selective inhibitor of CHK1, a critical regulator of the DNA damage response (DDR). Experimental data demonstrates that this compound exhibits significantly greater potency against CHK1 compared to CHK2, with an IC50 value for CHK1 in the low nanomolar range, while the IC50 for CHK2 is in the micromolar range. This high degree of selectivity is a crucial attribute, as off-target inhibition of other kinases, including CHK2, can lead to unintended cellular effects and toxicities. This guide will delve into the supporting data and methodologies that underscore this specificity.
Quantitative Analysis: this compound's Kinase Selectivity
The inhibitory activity of this compound against CHK1, CHK2, and a panel of other kinases has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.
| Target Kinase | This compound IC50 (nM)[1] |
| CHK1 | 7 |
| CHK2 | >10,000 |
Table 1: Comparative IC50 values of this compound against CHK1 and CHK2. Data indicates that this compound is significantly more potent against CHK1.
To further characterize its selectivity, this compound has been screened against a broader panel of kinases. The results highlight its specificity for CHK1.
| Target Kinase | This compound IC50 (nM)[1] |
| CHK1 | 7 |
| PDK1 | 893 |
| CAMK2 | 1550 |
| VEGFR3 | 2128 |
| MET | 2200 |
| JNK1 | 4930 |
| RSK2 | 5700 |
| NTRK1 | >10,000 |
| CHK2 | >10,000 |
Table 2: Selectivity profile of this compound against a panel of diverse protein kinases. The data underscores the high selectivity of this compound for CHK1.
Experimental Protocols
The determination of IC50 values for kinase inhibitors like this compound is typically performed using in vitro kinase assays. While the precise, proprietary protocols for the initial characterization of this compound are not publicly detailed, a representative methodology for a radiometric kinase assay, a gold standard for such measurements, is provided below. Another common method is the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Representative Radiometric Kinase Assay Protocol (General Methodology)
This protocol describes a general procedure for determining the IC50 of an inhibitor against a specific kinase.
1. Reagents and Materials:
-
Recombinant human CHK1 or CHK2 enzyme
-
Kinase-specific peptide substrate
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP solution (including radiolabeled [γ-³³P]ATP)
-
This compound (or other test inhibitor) at various concentrations
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
2. Assay Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the specific peptide substrate, and the recombinant kinase enzyme (either CHK1 or CHK2).
-
Inhibitor Dilution: Perform serial dilutions of this compound in DMSO to achieve a range of desired concentrations for the IC50 curve. A DMSO-only control is included as the vehicle (0% inhibition).
-
Initiate Reaction:
-
Add the test inhibitor at various concentrations to the wells of a microplate.
-
Add the kinase reaction master mix to each well.
-
Initiate the kinase reaction by adding the ATP solution (containing a known concentration of unlabeled ATP and [γ-³³P]ATP).
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Stop Reaction and Capture Substrate:
-
Stop the reaction by adding a solution like phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper.
-
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection:
-
Dry the filter plate.
-
Add a scintillant to each well.
-
Measure the amount of incorporated radiolabel using a scintillation counter. The signal is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using Graphviz.
Caption: Simplified CHK2 signaling pathway in response to DNA damage.
Caption: General workflow for an in vitro radiometric kinase inhibition assay.
Conclusion
References
Rabusertib vs. ATR Inhibitors: A Comparative Guide for Cancer Therapy Research
A detailed comparison of two key classes of DNA Damage Response (DDR) inhibitors in oncology.
In the landscape of precision oncology, targeting the DNA Damage Response (DDR) has emerged as a promising strategy. Cancer cells, often characterized by genomic instability and a high reliance on specific DDR pathways for survival, are particularly vulnerable to agents that disrupt these mechanisms. This guide provides a comprehensive comparison of two important classes of DDR inhibitors: Rabusertib, a Checkpoint Kinase 1 (CHK1) and 2 (CHK2) inhibitor, and the broader class of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation.
Introduction: Targeting the ATR-CHK1 Axis
The ATR-CHK1 signaling pathway is a critical component of the S and G2/M cell cycle checkpoints, which are activated in response to DNA damage and replication stress.[1] ATR, an apical kinase, is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA lesions.[2] Once activated, ATR phosphorylates a multitude of substrates, with CHK1 being a primary effector.[3] Activated CHK1, in turn, phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[3] Given that many cancer cells have defects in the G1 checkpoint (e.g., p53 mutations), they become heavily dependent on the ATR-CHK1 pathway to manage replication stress and survive.[1]
This compound (also known as LY2603618) is a potent and selective inhibitor of CHK1 and to a lesser extent, CHK2.[4][5] By directly inhibiting these effector kinases, this compound abrogates the cell cycle arrest induced by DNA damage, forcing cells to enter mitosis with unrepaired DNA, leading to mitotic catastrophe and cell death.[6]
ATR inhibitors , on the other hand, target the upstream master regulator of this pathway. By inhibiting ATR, these compounds prevent the activation of CHK1 and other downstream substrates, thereby disrupting the entire signaling cascade.[7][8] This leads to a similar outcome of checkpoint abrogation and accumulation of DNA damage. Several ATR inhibitors are currently in clinical development, including Berzosertib (M6620, VE-822), Ceralasertib (AZD6738), and Elimusertib (BAY 1895344).
Mechanism of Action: A Visual Comparison
The following diagrams illustrate the distinct points of intervention for this compound and ATR inhibitors within the DNA damage response pathway.
Preclinical Efficacy: A Quantitative Comparison
The following tables summarize key in vitro and in vivo preclinical data for this compound and several prominent ATR inhibitors.
In Vitro Potency
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference(s) |
| This compound | CHK1 | 7 | Cell-free assay | [5][9] |
| CHK1 (cellular EC50 for autophosphorylation) | 430 | - | [5] | |
| Cell Growth (IC50) | 10,810 | SK-N-BE(2) | [10] | |
| Berzosertib (M6620, VE-822) | ATR | 19 | - | [11] |
| ATM | 2,600 | - | [11] | |
| DNA-PK | 18,100 | - | [11] | |
| Ceralasertib (AZD6738) | ATR | 1 | Cell-free assay | [3] |
| CHK1 phosphorylation (cellular IC50) | 74 | - | [12] | |
| Elimusertib (BAY 1895344) | ATR | 7 | Cell-free assay | [1] |
| Cell Proliferation (median IC50) | 78 | Panel of 38 cancer cell lines | [1] | |
| H2AX phosphorylation (cellular IC50) | 36 | - | [13] |
In Vivo Efficacy (Xenograft Models)
| Compound | Cancer Model | Dosing | Outcome | Reference(s) |
| This compound | Calu-6 (lung) | 200 mg/kg p.o. (single dose) with Gemcitabine (150 mg/kg i.p.) | Inhibited 85% of CHK1 autophosphorylation in vivo at 2h | [10] |
| Berzosertib (M6620) | Pancreatic cancer | - with gemcitabine/radiation | Prolonged tumor growth delay | [14] |
| NSCLC brain metastasis | 60 mg/kg with radiation (2 Gy) | Significant tumor growth delay | [15] | |
| Ceralasertib (AZD6738) | H460 and H23 (lung) | 50 mg/kg p.o. | Tumor growth inhibition; rapid regression with cisplatin in ATM-deficient H23 | [16] |
| Elimusertib (BAY 1895344) | ATM-loss prostate cancer | 50 mg/kg with olaparib (30 mg/kg) | Enhanced tumor growth inhibition and survival | [17] |
| Various solid tumors (PDX) | - | Tumor growth inhibition as monotherapy | [18] |
Experimental Protocols
This section outlines generalized methodologies for key experiments cited in the evaluation of this compound and ATR inhibitors.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on cancer cell line proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., this compound or an ATR inhibitor) for a specified duration, typically 72 hours.[11][14]
-
Viability Reagent Addition:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.[10][19] A solubilization solution is then added to dissolve the crystals.[19]
-
CellTiter-Glo Assay: A reagent containing luciferase and its substrate is added to the wells to measure ATP levels as an indicator of cell viability.[3]
-
-
Data Acquisition: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a plate reader.
-
Data Analysis: Raw data is normalized to untreated controls, and IC50 values are calculated by fitting the data to a dose-response curve using non-linear regression analysis.[3][14]
Western Blotting for Target Engagement
Objective: To assess the inhibition of the target kinase (CHK1 or ATR) by measuring the phosphorylation of downstream substrates.
Protocol:
-
Cell Treatment: Cancer cells are treated with the inhibitor at various concentrations and for different durations. For ATR inhibitors, cells are often co-treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce ATR activity.[20]
-
Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[13]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-pCHK1, anti-CHK1, anti-γH2AX) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11][21]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.[11]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor as a single agent or in combination with other therapies in a living organism.
Protocol:
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[22]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[18] Tumor volume is measured regularly using calipers.
-
Treatment Administration: Mice are randomized into treatment groups (vehicle control, inhibitor alone, combination therapy). The inhibitor is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.[9][10]
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition or regression.[18] At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for target engagement).
-
Toxicity Monitoring: Animal weight and general health are monitored to assess treatment-related toxicity.
Comparative Summary and Future Perspectives
| Feature | This compound (CHK1/2 Inhibitor) | ATR Inhibitors |
| Primary Target | CHK1 and CHK2 kinases | ATR kinase |
| Point of Intervention | Downstream effector kinase in the DDR pathway | Apical kinase in the DDR pathway |
| Mechanism | Abrogates S/G2-M checkpoints by directly inhibiting CHK1/2. | Prevents activation of the entire ATR-mediated DDR cascade, including CHK1 phosphorylation. |
| Potential Advantages | More targeted inhibition of the checkpoint effector. | Broader impact on ATR-dependent processes beyond CHK1, potentially leading to wider clinical utility.[23] May be effective in a broader range of genetic backgrounds. |
| Potential Disadvantages | Potential for redundant pathways to compensate for CHK1/2 inhibition. | As an apical kinase, ATR inhibition may have a broader range of on-target toxicities. |
| Clinical Status | Investigational, has been in Phase I/II trials.[6] | Multiple agents in Phase I/II/III clinical trials, both as monotherapy and in combination.[17][24] |
Both this compound and ATR inhibitors represent promising therapeutic strategies for exploiting the reliance of cancer cells on the DNA damage response. While this compound offers a more focused inhibition of the downstream effector CHK1, ATR inhibitors provide a broader blockade of the upstream master regulator. The choice between these two strategies may depend on the specific genetic context of the tumor, the desired combination therapy, and the tolerability profile. As our understanding of the complexities of the DDR network grows, so too will our ability to rationally select and combine these powerful agents for improved patient outcomes. Further head-to-head preclinical and clinical studies are warranted to directly compare the efficacy and safety of these two classes of inhibitors in various cancer types.
References
- 1. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Clinical Candidates Targeting the ATR–CHK1–WEE1 Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 9. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ATR Kinase Inhibition Protects Non-cycling Cells from the Lethal Effects of DNA Damage and Transcription Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Efficacy of ATR Kinase Inhibitor Elimusertib Monotherapy or Combination in Tumors with DNA Damage Response Pathway and Other Genomic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nuclear pCHK1 as a potential biomarker of increased sensitivity to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 23. aacrjournals.org [aacrjournals.org]
- 24. hematologyandoncology.net [hematologyandoncology.net]
Head-to-Head Comparison: Rabusertib vs. AZD7762 in Cancer Therapy
In the landscape of targeted cancer therapies, inhibitors of the cell cycle checkpoint kinases, Chk1 and Chk2, have emerged as a promising strategy to enhance the efficacy of DNA-damaging agents. Among these, Rabusertib (LY2603618) and AZD7762 have been subjects of significant preclinical and clinical investigation. This guide provides a detailed, data-driven comparison of these two inhibitors for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound (LY2603618) | AZD7762 |
| Primary Target(s) | Highly selective Chk1 inhibitor[1][2] | Potent dual inhibitor of Chk1 and Chk2[3][4][5] |
| Potency (IC50) | Chk1: 7 nM[1][2] | Chk1: 5 nM[3][6] |
| Chk2: 12000 nM[2] | Chk2: <10 nM[3] | |
| Clinical Development Status | Investigated in Phase I/II trials; development faced challenges[7][8] | Development halted due to unpredictable cardiac toxicity[9][10][11] |
| Therapeutic Strategy | Primarily as a chemosensitizing and radiosensitizing agent[12][13] | Primarily as a chemosensitizing and radiosensitizing agent[4][14][15][16] |
Mechanism of Action: A Tale of Two Kinase Inhibitors
Both this compound and AZD7762 function by targeting key players in the DNA damage response (DDR) pathway. In response to DNA damage, cells activate checkpoint kinases to arrest the cell cycle and allow for DNA repair. Many cancer cells have a deficient G1 checkpoint, making them heavily reliant on the S and G2 checkpoints, which are regulated by Chk1.[4][16] By inhibiting Chk1, these drugs abrogate the S and G2 checkpoints, forcing cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis.[1][4]
This compound is a highly selective inhibitor of Chk1.[1][2] Its potency against Chk1 is approximately 100-fold greater than against other protein kinases evaluated.[2] This selectivity is a key feature, potentially reducing off-target effects.
AZD7762 , in contrast, is a potent inhibitor of both Chk1 and Chk2.[3][4][5] Chk2 is another important kinase in the DDR pathway, activated by double-strand breaks. The dual inhibition by AZD7762 was hypothesized to provide a more comprehensive blockade of the DNA damage response.
Signaling Pathway of Chk1/Chk2 Inhibition
Preclinical Efficacy: A Summary of In Vitro and In Vivo Data
Both inhibitors have demonstrated significant potential in preclinical models, primarily in combination with chemotherapy or radiation.
This compound (LY2603618)
In preclinical studies, this compound has been shown to potentiate the effects of DNA-damaging agents like gemcitabine and platinum compounds.[13] It effectively abrogates the G2/M DNA damage checkpoint and induces a cellular phenotype similar to Chk1 depletion by RNAi, characterized by impaired DNA synthesis and premature entry into mitosis.[2] In vivo, this compound in combination with gemcitabine has shown to inhibit tumor growth in xenograft models.[2]
AZD7762
AZD7762 has been extensively profiled in vitro and in vivo, demonstrating its ability to potentiate the efficacy of various DNA-damaging agents, including gemcitabine, topotecan, and radiation.[4][14][17] It has been shown to abrogate DNA damage-induced S and G2 checkpoints.[4] In xenograft models, the combination of AZD7762 with chemotherapy has led to tumor regression and, in some cases, tumor-free survival.[4]
Clinical Trial Overview
Both this compound and AZD7762 have been evaluated in early-phase clinical trials.
This compound (LY2603618)
This compound entered Phase I and II clinical trials, often in combination with chemotherapy, for various solid tumors.[7][12] While some studies showed modest clinical activity, with some patients achieving partial responses or stable disease, the overall results did not lead to further advancement in major indications.[7]
AZD7762
AZD7762 also progressed to Phase I clinical trials in combination with gemcitabine in patients with advanced solid tumors.[9][10] While some patients showed partial tumor responses, the clinical development of AZD7762 was ultimately halted due to unpredictable and severe cardiac toxicity.[9][10][11] This has been a significant setback for this compound and has raised safety concerns for dual Chk1/Chk2 inhibitors.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of Chk1/2 inhibitors generally follow a standardized workflow.
General Experimental Workflow for Inhibitor Evaluation
Key Experimental Methodologies
-
Biochemical Kinase Assays: To determine the half-maximal inhibitory concentration (IC50), purified recombinant Chk1 and Chk2 enzymes are incubated with the inhibitor at various concentrations in the presence of a substrate (e.g., a synthetic peptide) and ATP. The kinase activity is then measured, often through the quantification of substrate phosphorylation.[3]
-
Cell Cycle Analysis: Cancer cell lines are treated with a DNA-damaging agent to induce cell cycle arrest, followed by treatment with the Chk1/2 inhibitor. The cell cycle distribution is then analyzed by flow cytometry after staining with a DNA-intercalating dye like propidium iodide. Abrogation of the G2/M checkpoint is observed as a decrease in the G2/M population and an increase in the sub-G1 (apoptotic) population.[1]
-
Western Blotting for DNA Damage Markers: Cells are treated with the inhibitor, alone or in combination with a DNA-damaging agent. Cell lysates are then subjected to SDS-PAGE and immunoblotting to detect key proteins in the DDR pathway. Common markers include phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks, and phosphorylated Chk1.[14]
-
In Vivo Xenograft Studies: Human cancer cell lines are implanted into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor, a chemotherapeutic agent, or a combination of both. Tumor volume is measured regularly to assess treatment efficacy.[4]
Conclusion
Both this compound and AZD7762 have demonstrated the potential of Chk1/2 inhibition as a therapeutic strategy to sensitize cancer cells to DNA-damaging agents. This compound's high selectivity for Chk1 may offer a better safety profile, a critical consideration given the clinical trajectory of AZD7762. The development of AZD7762 was unfortunately halted due to cardiac toxicity, highlighting the challenges of dual Chk1/Chk2 inhibition and the importance of thorough safety evaluations. While the clinical development of both agents has faced significant hurdles, the preclinical and early clinical data generated from their investigation continue to provide valuable insights for the development of next-generation checkpoint kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effects of a checkpoint kinase inhibitor, AZD7762, on tumor suppression and bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Clinical Candidates Targeting the ATR–CHK1–WEE1 Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perspective on the Use of DNA Repair Inhibitors as a Tool for Imaging and Radionuclide Therapy of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | Autophagy | Chk | PDK | TargetMol [targetmol.com]
- 13. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profile of Rabusertib (LY2603618) and Other CHK1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor Rabusertib (also known as LY2603618), focusing on its cross-reactivity and selectivity profile in comparison to other notable Checkpoint Kinase 1 (CHK1) inhibitors. The information is intended to assist researchers and drug development professionals in evaluating the suitability of this compound for their specific applications.
Introduction to this compound
This compound is a potent and highly selective inhibitor of CHK1, a critical serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle regulation.[1][2] By targeting CHK1, this compound disrupts cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells, particularly those with p53 mutations.[1][2] Its high selectivity is a key attribute, potentially minimizing off-target effects and associated toxicities.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is paramount to its efficacy and safety profile. A highly selective inhibitor minimizes interactions with unintended kinase targets, thereby reducing the potential for adverse effects. This compound has demonstrated a high degree of selectivity for CHK1 in preclinical studies.
This compound (LY2603618)
This compound exhibits potent inhibition of CHK1 with an IC50 value of 7 nM in cell-free assays.[1][2][3][4] In a comprehensive screen against a panel of 51 diverse protein kinases, this compound was found to be approximately 100-fold more potent against CHK1 than any of the other kinases evaluated.[3][4] The primary identified off-target kinase is PDK1, with an IC50 of 893 nM, while other kinases in the panel showed IC50 values greater than 1000 nM.[3][4]
Comparison with Alternative CHK1 Inhibitors
To provide a comprehensive overview, the selectivity profiles of several other clinical and preclinical CHK1 inhibitors are presented below. This comparison highlights the varying degrees of selectivity and potential off-target effects among different chemical scaffolds targeting the same primary kinase.
| Inhibitor | Primary Target(s) | IC50/Ki (nM) vs. CHK1 | Key Off-Targets (IC50/Ki in nM) | Selectivity Notes |
| This compound (LY2603618) | CHK1 | 7 | PDK1 (893) | Highly selective; ~100-fold more potent against CHK1 than other kinases in a 51-kinase panel.[3][4] |
| Prexasertib (LY2606368) | CHK1, CHK2 | <1 (IC50), 0.9 (Ki) | CHK2 (8), RSK1 (9), MELK (38), SIK (42), BRSK2 (48), ARK5 (64) | A potent dual inhibitor of CHK1 and CHK2.[5][6] |
| MK-8776 (SCH 900776) | CHK1 | 3 | CHK2 (1500), CDK2 (160) | Demonstrates 500-fold selectivity for CHK1 over CHK2 in cell-free assays.[7] |
| SRA737 (CCT245737) | CHK1 | 1.3 - 1.4 | CHK2 (9030), CDK1 (1260-2440), ERK8 (130), PKD1 (298), RSK1 (362), RSK2 (361) | Exhibits over 1,000-fold selectivity against CHK2 and CDK1.[4][8][9] |
| GDC-0575 (ARRY-575) | CHK1 | 1.2 | Not specified in detail, but described as highly selective. | A highly selective oral small-molecule CHK1 inhibitor.[10][11][12] |
| AZD7762 | CHK1, CHK2 | 5 | CHK2 (<10), CAM, Yes, Fyn, Lyn, Hck, Lck (less potent) | A potent dual inhibitor of CHK1 and CHK2.[13][14] |
Experimental Protocols
The determination of kinase inhibitor selectivity and cross-reactivity relies on robust and standardized biochemical assays. Below are detailed methodologies for key experimental approaches commonly used in the field.
Radiometric Kinase Assay (Filter Binding Assay)
This assay is considered a gold standard for measuring kinase activity and inhibition.[6] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a specific peptide or protein substrate, the test inhibitor (e.g., this compound) at various concentrations, and a buffer containing MgCl2 and other cofactors.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Capture: Spot a portion of the reaction mixture onto a phosphocellulose filter membrane (e.g., P81 paper). The phosphorylated substrate binds to the filter, while unincorporated radiolabeled ATP does not.
-
Washing: Wash the filter membranes extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove any unbound radiolabeled ATP.[13]
-
Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
LanthaScreen™ TR-FRET Kinase Assay
This is a fluorescence-based assay that measures kinase activity through Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). It is a high-throughput method that avoids the use of radioactivity.
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled substrate (e.g., fluorescein-labeled peptide), ATP, and the test inhibitor at various concentrations in an appropriate kinase buffer.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated product by adding a solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA. The terbium-labeled antibody binds to the phosphorylated substrate, bringing the terbium donor and the fluorescein acceptor into close proximity, resulting in a FRET signal.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths (e.g., for the acceptor and donor fluorophores).
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
KINOMEscan™ Competition Binding Assay
This is a high-throughput affinity-based screening platform that measures the binding of an inhibitor to a large panel of kinases.
Protocol:
-
Assay Principle: The assay is based on a competition binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase.[15] The kinases are tagged with DNA, allowing for quantification via qPCR.[8]
-
Assay Components: The three main components are DNA-tagged kinases, an immobilized ligand, and the test inhibitor.
-
Competition Binding: The test inhibitor is incubated with the DNA-tagged kinase and the immobilized ligand. If the inhibitor binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of associated DNA tag using qPCR.
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the inhibitor, compared to a DMSO control. From this, a dissociation constant (Kd) or the percent inhibition at a given concentration can be determined.
Signaling Pathways and Experimental Workflows
Visual representations of the CHK1 signaling pathway and a typical kinase inhibitor screening workflow are provided below to aid in understanding the mechanism of action and the experimental process.
Caption: CHK1 Signaling Pathway and this compound's Mechanism of Action.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. selleckchem.com [selleckchem.com]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. selleckchem.com [selleckchem.com]
- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. chayon.co.kr [chayon.co.kr]
Rabusertib: A Comparative Analysis of Monotherapy vs. Combination Therapy Efficacy
For Researchers, Scientists, and Drug Development Professionals
Rabusertib (also known as prexasertib or LY2603618), a selective inhibitor of the checkpoint kinases 1 and 2 (CHK1/CHK2), has emerged as a promising anti-cancer agent. By targeting the DNA damage response (DDR) pathway, this compound disrupts cell cycle checkpoints, leading to replication catastrophe and apoptosis in cancer cells. This guide provides an objective comparison of the efficacy of this compound as a monotherapy versus its use in combination with other anti-cancer agents, supported by preclinical and clinical data.
Mechanism of Action: Targeting the DNA Damage Response
This compound's primary mechanism of action involves the inhibition of CHK1 and CHK2, key kinases in the DDR pathway. In response to DNA damage, these kinases are activated to halt the cell cycle, allowing time for DNA repair. By inhibiting CHK1/CHK2, this compound prevents this crucial repair process, particularly in cancer cells with existing DNA repair defects or high replication stress. This forces the cells to enter mitosis with damaged DNA, resulting in mitotic catastrophe and cell death. The potentiation of DNA-damaging chemotherapeutics is a key rationale for its use in combination therapies.[1][2]
Caption: Simplified signaling pathway of this compound's mechanism of action.
Preclinical Efficacy: Monotherapy vs. Combination Therapy
Preclinical studies have consistently demonstrated the potential of this compound to enhance the efficacy of DNA-damaging agents. While this compound has shown modest single-agent activity in some models, its true strength appears to lie in synergistic combinations.
High-Grade Serous Ovarian Cancer (HGSOC)
In patient-derived xenograft (PDX) models of HGSOC, prexasertib monotherapy demonstrated anti-tumor activity, notably in models resistant to the PARP inhibitor olaparib.[3][4] The combination of prexasertib with olaparib resulted in a synergistic effect, leading to significant tumor growth inhibition in an olaparib-resistant model.[3][4]
| Treatment Group | Efficacy Endpoint | Result | Reference |
| HGSOC PDX Model (Olaparib-Resistant) | |||
| Prexasertib Monotherapy | Anti-tumor activity | Active in 13 of 14 olaparib-resistant PDX models | [3][4] |
| Prexasertib + Olaparib | Tumor Growth Inhibition | Synergistic and significant inhibition | [3][4] |
Triple-Negative Breast Cancer (TNBC)
In an orthotopic xenograft model of TNBC (MDA-MB-231), prexasertib monotherapy showed substantial tumor growth inhibition. However, the combination with the PI3K/mTOR inhibitor samotolisib led to tumor regression, indicating a superior anti-tumor effect.[5][6]
| Treatment Group | Efficacy Endpoint | Result | Reference |
| TNBC Xenograft Model (MDA-MB-231) | |||
| Prexasertib Monotherapy | Tumor Growth Inhibition | 83.3% | [5][6] |
| Prexasertib + Samotolisib | Tumor Growth Inhibition | 24.9% Tumor Regression | [5][6] |
Clinical Efficacy: A Look at the Current Landscape
Clinical trials have explored this compound both as a monotherapy and in combination regimens across various cancer types. It is important to note that direct head-to-head clinical trials comparing this compound monotherapy to a this compound-containing combination therapy are limited. The following data is compiled from separate studies.
Monotherapy Efficacy
Phase I and II clinical trials have evaluated prexasertib as a single agent in heavily pretreated patient populations, demonstrating modest clinical activity.
| Cancer Type | Trial Phase | N | Efficacy Endpoint | Result | Reference |
| Advanced Squamous Cell Carcinoma (SCC) | Ib | 101 | Overall Response Rate (ORR) | 5-15% | [7] |
| Median Progression-Free Survival (PFS) | 1.6-3.0 months | [7] | |||
| Clinical Benefit Rate (CBR) at 3 months | 23-44% | [7] | |||
| BRCA Mutant High-Grade Serous Ovarian Cancer (HGSOC) | II | 22 | Overall Response Rate (ORR) | 11% | [8] |
Combination Therapy Efficacy
Combination studies have suggested the potential for improved efficacy, although often accompanied by increased toxicity.
| Cancer Type | Trial Phase | Combination | N | Efficacy Endpoint | Result | Reference |
| Advanced Solid Tumors | Ib | Prexasertib + Samotolisib | 53 | Overall Response Rate (ORR) | 15.4% (dose escalation) | [5][6] |
| 13.3% (PIK3CA mutant) | [5][6] | |||||
| 25% (TNBC) | [5][6] |
Experimental Protocols
Preclinical Xenograft Study (HGSOC)
-
Animal Model: Immunocompromised mice bearing luciferized HGSOC patient-derived xenografts.[3]
-
Treatment Regimen:
-
Vehicle control.
-
Olaparib (100 mg/kg, daily).
-
Prexasertib (8 mg/kg, twice daily for 3 days, followed by 4 days of rest).
-
Combination of olaparib and prexasertib at the above doses.[3]
-
-
Efficacy Assessment: Tumor growth was monitored by weekly bioluminescence imaging, and survival of tumor-bearing mice was recorded.[3]
Caption: Workflow for the preclinical evaluation of this compound in HGSOC PDX models.
Phase Ib Clinical Trial in Advanced SCC
-
Study Design: Open-label, single-arm, dose-expansion phase I study.[7]
-
Patient Population: Patients with advanced, heavily pretreated squamous cell carcinoma of the anus, head and neck, or non-small cell lung cancer.[7]
-
Treatment Regimen: Prexasertib 105 mg/m² administered as a 1-hour intravenous infusion on day 1 of a 14-day cycle.[7]
-
Efficacy Assessment: Tumor responses were evaluated approximately every 6 weeks according to RECIST v1.1.[7]
Conclusion
The available preclinical and clinical data suggest that this compound holds promise as an anti-cancer agent, particularly when used in combination with DNA-damaging therapies or other targeted agents. While monotherapy has shown modest activity in heavily pretreated populations, the synergistic effects observed in preclinical models and the response rates in early phase combination trials highlight the potential of this therapeutic strategy. However, the increased toxicity associated with combination regimens necessitates careful patient selection and management. A significant limitation in the current clinical landscape is the absence of randomized trials directly comparing this compound monotherapy with combination therapy, which would provide a more definitive assessment of their relative efficacy and safety. Future research should focus on identifying predictive biomarkers to enrich for patient populations most likely to benefit from this compound, both as a single agent and as part of a combination, and on optimizing combination strategies to maximize efficacy while mitigating toxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical Evaluation and Phase Ib Study of Prexasertib, a CHK1 Inhibitor, and Samotolisib (LY3023414), a Dual PI3K/mTOR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
Is Rabusertib more potent than MK-8776?
An Objective Comparison of Rabusertib and MK-8776 Potency
In the landscape of targeted cancer therapies, inhibitors of the cell cycle checkpoint kinase 1 (Chk1) have emerged as a promising strategy to potentiate the effects of DNA-damaging chemotherapies and radiation. Among these, this compound (LY2603618) and MK-8776 (SCH 900776) are two of the most extensively studied small molecule inhibitors. This guide provides a detailed comparison of their potency, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action: A Shared Target
Both this compound and MK-8776 function as potent and selective inhibitors of Chk1, a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR).[1][2] In response to DNA damage, Chk1 activation leads to cell cycle arrest, providing an opportunity for DNA repair.[3] By inhibiting Chk1, both compounds abrogate this checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely. This often results in mitotic catastrophe and subsequent apoptotic cell death, thereby sensitizing tumors to DNA-damaging agents.[2][4][5]
Comparative Potency: An In-Depth Look
The potency of a drug is a critical determinant of its therapeutic potential. Based on in vitro cell-free assays, both this compound and MK-8776 demonstrate high potency against Chk1, with MK-8776 exhibiting a slightly lower half-maximal inhibitory concentration (IC50), indicating higher potency.
Quantitative Potency and Selectivity Data
The following table summarizes the key potency and selectivity metrics for this compound and MK-8776 based on published cell-free kinase assays.
| Inhibitor | Primary Target | IC50 (cell-free) | Selectivity Profile (IC50) |
| This compound | Chk1 | 7 nM[2][6] | - Chk2: 12,000 nM[6]- PDK1: 893 nM[6]- CAMK2: 1,550 nM[6] |
| MK-8776 | Chk1 | 3 nM[1][7] | - Chk2: 1,500 nM[1]- CDK2: 160 nM[1] |
-
Potency: MK-8776, with an IC50 of 3 nM, is approximately 2.3-fold more potent than this compound (IC50 of 7 nM) in inhibiting Chk1 in a cell-free environment.[1][2][6][7]
-
Selectivity: Both inhibitors show remarkable selectivity for Chk1 over the closely related kinase Chk2. MK-8776 is approximately 500-fold more selective for Chk1 over Chk2, while this compound demonstrates even greater selectivity, being over 1700-fold more selective for Chk1 than Chk2.[1][6] this compound has been shown to be approximately 100-fold more potent against Chk1 than a panel of other protein kinases.[2][6]
Experimental Protocols
The determination of IC50 values is crucial for comparing drug potency. Below is a representative experimental protocol for a Chk1 kinase assay.
Cell-Free Chk1 Kinase Assay Protocol (Representative)
This protocol is based on the methodology described for MK-8776.[1]
-
Reagents:
-
Recombinant His-tagged Chk1 enzyme.
-
Biotinylated peptide substrate derived from CDC25C.
-
Kinase Buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
[γ-³³P]ATP.
-
Inhibitor (this compound or MK-8776) in DMSO.
-
Stop solution with streptavidin-coated beads.
-
-
Procedure:
-
A reaction mixture is prepared containing the Chk1 enzyme, CDC25C peptide substrate, and varying concentrations of the inhibitor in kinase buffer.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a set time (e.g., 2 hours) at room temperature.
-
The reaction is terminated, and the phosphorylated substrate is captured using streptavidin-coated beads.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
A dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by non-linear regression analysis of the dose-response curve.
-
Signaling Pathways and Workflows
To visualize the biological context and experimental design, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. MK-8776, a novel chk1 kinase inhibitor, radiosensitizes p53-defective human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Rabusertib vs. First-Generation Chk1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the Chk1 inhibitor Rabusertib against first-generation Chk1 inhibitors, focusing on their performance backed by experimental data. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these therapeutic agents.
Introduction to Chk1 Inhibition
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway. It plays a pivotal role in arresting the cell cycle to allow for DNA repair, thereby maintaining genomic integrity.[1] In many cancer cells, particularly those with a defective G1 checkpoint (e.g., due to p53 mutations), reliance on the S and G2 checkpoints, which are regulated by the ATR-Chk1 pathway, is heightened.[2] This dependency makes Chk1 an attractive target for cancer therapy. By inhibiting Chk1, cancer cells are forced to enter mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis.
First-generation Chk1 inhibitors, such as UCN-01 and AZD7762, validated the therapeutic potential of targeting this pathway. However, their clinical development was often hampered by off-target toxicities and unfavorable pharmacokinetic profiles.[3] this compound (LY2603618) is a second-generation Chk1 inhibitor developed to offer improved potency and selectivity.
Mechanism of Action and Kinase Selectivity
Both this compound and first-generation inhibitors are ATP-competitive, binding to the ATP pocket of the Chk1 kinase domain to block its activity.[4][5] However, significant differences exist in their selectivity profiles.
This compound is a highly selective Chk1 inhibitor. In a panel of 51 different protein kinases, this compound was found to be approximately 100-fold more potent against Chk1 than any other kinase evaluated.[6][7] A comparative study of three clinical-stage Chk1 inhibitors (this compound/LY2606368, MK-8776, and SRA737) concluded that this compound appears to be the most selective, suggesting that its observed toxicities in clinical trials, such as neutropenia, are likely due to on-target Chk1 inhibition.[8][9]
First-Generation Chk1 Inhibitors often exhibit broader kinase inhibition profiles, leading to off-target effects.
-
UCN-01 (7-hydroxystaurosporine) , a derivative of staurosporine, is a potent but non-selective kinase inhibitor. It inhibits a range of kinases, including protein kinase C (PKC), with high affinity, which contributes to its complex biological activity and toxicity profile.[10][11] Its strong binding to plasma proteins also complicates its clinical application.
-
AZD7762 is a potent inhibitor of both Chk1 and Chk2.[12] Its clinical development was halted due to unpredictable cardiac toxicity, which is thought to be an off-target effect, as it was not observed in Chk1 knockout mice.[13][14]
Table 1: Kinase Inhibitory Profile
| Inhibitor | Target(s) | IC50/Ki for Chk1 | Notable Off-Target Kinases (IC50/Ki) | Selectivity Highlights |
| This compound (LY2603618) | Chk1 | 7 nM (IC50)[6][7] | PDK1 (893 nM)[7] | ~100-fold more potent against Chk1 than other kinases in a 51-kinase panel.[6][7] |
| UCN-01 | Chk1, PKC, PDK1 | Potent Chk1 inhibitor[4] | cPKC alpha (0.44 nM, Ki)[6] | Non-selective, potent inhibitor of multiple kinases.[6][11] |
| AZD7762 | Chk1, Chk2 | 5 nM (IC50)[11] | CAM, Yes, Fyn, Lyn, Hck, Lck[11] | Potent dual inhibitor of Chk1 and Chk2.[12] |
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies under identical conditions are limited. The following tables summarize available data from various sources to provide a comparative perspective on the potency of these inhibitors.
Table 2: In Vitro Cellular Potency (IC50)
| Inhibitor | Cell Line | IC50 (as single agent) | Combination Enhancement | Reference |
| This compound (LY2603618) | SK-N-BE(2) | 10.81 µM | Synergistic with cisplatin, carboplatin, gemcitabine, and olaparib in basal-like breast cancer cells.[15] | [7] |
| AZD7762 | Neuroblastoma cell lines | 82.6 - 505.9 nM | Potentiates DNA-targeted therapies.[12] | [11] |
| UCN-01 | Various | Varies | Enhances cytotoxicity of DNA damaging agents. | [16] |
Note: IC50 values are highly dependent on the cell line and assay conditions, making direct comparisons between different studies challenging.
Table 3: In Vivo Antitumor Activity
| Inhibitor | Tumor Model | Combination Agent | Key Findings | Reference |
| This compound (LY2603618) | Calu-6, HT-29, PAXF 1869 xenografts | Gemcitabine | Significantly increased tumor growth inhibition compared to gemcitabine alone.[4][17] | [4][17] |
| AZD7762 | SW620 xenograft | Gemcitabine | Significant antitumor activity in combination compared to either agent alone.[12] | [12] |
| UCN-01 | A431, HT1080, HL-60 xenografts | N/A (as single agent) | Showed in vivo antitumor effect as a single agent.[16] | [16] |
Toxicity and Clinical Development
A major differentiator between this compound and first-generation Chk1 inhibitors lies in their safety profiles, which has significantly impacted their clinical development trajectories.
-
This compound : The primary dose-limiting toxicity observed in clinical trials has been hematologic, particularly neutropenia. This is considered an on-target effect of Chk1 inhibition.[8]
-
UCN-01 : Clinical development has been hindered by a long plasma half-life, metabolic toxicities such as hyperglycemia, and off-target effects.[2][11]
-
AZD7762 : Development was terminated due to unpredictable cardiotoxicity, an off-target effect.[8][13][14]
Signaling Pathways and Experimental Workflows
Chk1 Signaling Pathway
The diagram below illustrates the central role of Chk1 in the DNA damage response pathway. Upon DNA damage, ATR phosphorylates and activates Chk1, which in turn phosphorylates downstream targets like Cdc25 phosphatases to induce cell cycle arrest.
Experimental Workflow: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocols
Cell Viability MTT Assay
This protocol is adapted for assessing the effect of Chk1 inhibitors on cancer cell lines.[18][19][20]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
Chk1 inhibitor (this compound or other)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of the Chk1 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of the inhibitor.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the antitumor efficacy of Chk1 inhibitors in combination with a DNA-damaging agent like gemcitabine.[21]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line known to form tumors in mice
-
Chk1 inhibitor (e.g., this compound) formulated for in vivo administration
-
Gemcitabine formulated for in vivo administration
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, Gemcitabine alone, this compound alone, Gemcitabine + this compound).
-
Drug Administration: Administer the drugs according to the planned schedule, dose, and route (e.g., intraperitoneal, oral gavage). For combination studies, the timing of administration of the two agents can be critical and should be optimized. For example, this compound has been shown to be effective when administered 24 hours after gemcitabine.[4]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine the significance of the observed effects.
Conclusion
This compound represents a significant advancement over first-generation Chk1 inhibitors, offering a more selective and potentially safer therapeutic window. Its on-target toxicity profile, while requiring careful management, avoids the unpredictable and often severe off-target effects that halted the development of its predecessors. The preclinical data strongly supports the synergistic potential of this compound with DNA-damaging chemotherapies. For researchers and drug developers, the choice of a Chk1 inhibitor should be guided by a thorough evaluation of its selectivity profile and a clear understanding of the potential for on-target versus off-target toxicities. This compound's more focused mechanism of action makes it a more precise tool for targeting Chk1-dependent vulnerabilities in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Effects of a checkpoint kinase inhibitor, AZD7762, on tumor suppression and bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for Chk1 inhibition by UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UCN-01, an anti-tumor drug, is a selective inhibitor of the conventional PKC subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural basis for UCN-01 (7-hydroxystaurosporine) specificity and PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I and pharmacokinetic study of UCN-01 in combination with irinotecan in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Checkpoint kinase inhibitor AZD7762 strongly sensitises urothelial carcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Perspective on the Use of DNA Repair Inhibitors as a Tool for Imaging and Radionuclide Therapy of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating Rabusertib's Synergistic Effect with Carboplatin: A Comparative Guide
This guide provides a comprehensive analysis of the synergistic anti-tumor effects observed when combining Rabusertib, a selective CHK1 inhibitor, with the DNA-damaging agent carboplatin. The information presented is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
Mechanism of Synergistic Action
Carboplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects by inducing DNA damage.[1][2] It forms interstrand and intrastrand DNA cross-links, which distort the DNA helix, thereby inhibiting the fundamental cellular processes of DNA replication and transcription.[1][2][3] This DNA damage triggers the cell's DNA damage response (DDR) pathways to arrest the cell cycle and initiate repair.[4]
A key protein in the DDR pathway is Checkpoint Kinase 1 (CHK1). When DNA damage occurs, CHK1 is activated, leading to cell cycle arrest, which allows time for the cell to repair the damaged DNA.[5][6] this compound is a potent and highly selective inhibitor of CHK1.[5][7] By inhibiting CHK1, this compound prevents the cell cycle from arresting in response to carboplatin-induced DNA damage.[6] This forces the cells to proceed through the cell cycle with damaged DNA, leading to increased genomic instability and ultimately, programmed cell death (apoptosis).[6] This mechanism not only enhances the efficacy of carboplatin but has also been shown to overcome resistance to platinum-based therapies.[6]
Quantitative Analysis of Synergism
The synergistic effect of combining this compound with platinum agents has been quantitatively assessed in various cancer cell lines. The Chou-Talalay method is a common approach used to determine the nature of drug interactions, where a Combination Index (CI) value of less than 1 indicates synergy.[6][8]
Table 1: In Vitro Efficacy of this compound and Carboplatin Combination in Basal-Like Breast Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Combination Effect with Carboplatin | Evidence of Synergy |
|---|---|---|---|
| HCC1143 | ~250 | Synergistic anti-proliferative effect | CI < 1[6] |
| HCC3153 | ~500 | Additive/Slightly Synergistic | Not as pronounced as in other lines[6] |
| MDA-MB-231 | ~500 | Synergistic increase in cell death | CI < 1[6] |
| MDA-MB-231 (Cisplatin-Resistant) | ~500 | Overcomes resistance, synergistic cell death | Significant increase in apoptosis vs. single agents[6] |
Data synthesized from studies on basal-like breast cancer cell lines.[6]
Table 2: Biomarker Modulation in Response to this compound and Carboplatin Combination
| Biomarker | Change upon Combination | Implication |
|---|---|---|
| Phospho-CHK1 (pCHK1) | Decreased | Successful inhibition of CHK1 by this compound[6] |
| Gamma-H2AX (γH2AX) | Increased | Elevated levels of DNA double-strand breaks[6] |
| Cleaved PARP | Increased | Indication of caspase-dependent apoptosis[6] |
| Caspase 3/8 Activity | Increased | Activation of apoptotic pathways[6] |
Experimental Protocols
The validation of the synergistic interaction between this compound and carboplatin involves a series of in vitro assays designed to measure cell viability, apoptosis, and the modulation of key signaling proteins.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug and to quantify the synergistic effect of the combination.
-
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound alone, carboplatin alone, and the combination of both drugs at a constant ratio.
-
Viability Assay: After a set incubation period (e.g., 72 hours), cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
Data Analysis: Dose-response curves are generated to calculate the IC50 for each drug. The results from the combination treatment are analyzed using software like CompuSyn, which is based on the Chou-Talalay method, to calculate the Combination Index (CI).[8] A CI value < 1 indicates synergy.[8]
-
-
Objective: To quantify the percentage of cells undergoing apoptosis following treatment.
-
Methodology:
-
Treatment: Cells are treated with this compound, carboplatin, or the combination for a specified time (e.g., 72 hours).
-
Staining: Cells are harvested, washed, and then stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic/necrotic cells).[6]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in different quadrants (viable, early apoptosis, late apoptosis, necrosis).[5]
-
Analysis: A significant increase in the percentage of Annexin V-positive cells in the combination treatment group compared to single-agent groups indicates a synergistic induction of apoptosis.[6]
-
-
Objective: To investigate the molecular mechanism of synergy by observing changes in key DDR and apoptosis-related proteins.
-
Methodology:
-
Protein Extraction: Following drug treatment, cells are lysed to extract total proteins.
-
Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., pCHK1, CHK1, γH2AX, PARP, Caspase-3) and a loading control (e.g., GAPDH).[6]
-
Detection: The membrane is then incubated with a corresponding secondary antibody and visualized using an enhanced chemiluminescence (ECL) detection system.
-
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Carboplatin? [synapse.patsnap.com]
- 3. news-medical.net [news-medical.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Rabusertib in different cancer types
For Researchers, Scientists, and Drug Development Professionals
Rabusertib (LY2603618) is a selective inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway. By targeting CHK1, this compound aims to potentiate the efficacy of DNA-damaging chemotherapies, particularly in tumors with compromised p53 function. This guide provides a comparative analysis of this compound's performance in various cancer types, supported by preclinical and clinical data, and contrasts its efficacy with alternative therapeutic options.
Mechanism of Action: Targeting the DNA Damage Response
This compound functions by inhibiting CHK1, a serine/threonine kinase that plays a pivotal role in cell cycle arrest upon DNA damage.[1][2] In cancer cells, particularly those with p53 mutations, CHK1 inhibition prevents the necessary cell cycle checkpoints, forcing the cells to enter mitosis with damaged DNA, ultimately leading to mitotic catastrophe and apoptosis. This mechanism of "synthetic lethality" is the foundation for combining this compound with DNA-damaging agents like gemcitabine and platinum compounds.
dot
References
Safety Operating Guide
Navigating the Safe Disposal of Rabusertib: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Rabusertib is paramount to laboratory safety and environmental protection. While specific disposal protocols for this compound are not publicly available, a comprehensive approach can be formulated by adhering to the general guidelines for cytotoxic and hazardous waste management. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance and safety.
Essential Information for this compound Disposal
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific details. The following table outlines the critical information that should be sourced from the SDS or supplier for the safe disposal of this compound.
| Parameter | Description | Recommended Action |
| Waste Categorization | Classification of this compound waste (e.g., cytotoxic, hazardous). | Confirm with institutional EHS and the compound's SDS. |
| Personal Protective Equipment (PPE) | Required PPE for handling this compound waste. | Always use a lab coat, safety goggles, and appropriate chemical-resistant gloves.[1] |
| Container Requirements | Type of containers for waste segregation. | Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[2] |
| Labeling Requirements | Information required on waste container labels. | Label with "Cytotoxic Waste," the chemical name (this compound), and any other institutional or regulatory required information.[1] |
| Disposal Method | Approved method for final disposal. | High-temperature incineration is the standard for cytotoxic waste.[2][3][4] |
| Emergency Procedures | Steps to take in case of a spill or exposure. | Refer to the specific spill and exposure protocols outlined in the SDS and institutional safety manuals. |
Step-by-Step Disposal Protocol for this compound
The following protocol is a synthesis of best practices for the disposal of cytotoxic and hazardous materials and should be adapted to institutional guidelines.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, don appropriate PPE, including a lab coat, safety glasses or goggles, and double-layered, chemical-resistant gloves (e.g., nitrile).[1]
2. Waste Segregation:
-
Solid Waste: Dispose of all solid waste contaminated with this compound, such as unused compound, contaminated gloves, bench paper, and vials, in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste."[2]
-
Liquid Waste: Dispose of liquid waste containing this compound, such as stock solutions or cell culture media, in a dedicated, sealed, and shatter-proof container also labeled as "Cytotoxic Waste." Do not dispose of this waste down the drain.[4]
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be placed in a designated sharps container for cytotoxic waste.[2]
3. Container Labeling and Storage:
-
Ensure all waste containers are clearly and accurately labeled with the words "Cytotoxic Waste" and the name "this compound."[1]
-
Store waste containers in a secure, designated area away from general laboratory traffic until they are collected for disposal.
4. Final Disposal:
-
Arrange for the collection of this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
The standard and recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[2][3][4]
-
Maintain all records of waste disposal as required by your institution and local regulations.[3]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
